Baloxavir Marboxil
Description
This compound is an orally bioavailable prodrug and influenza cap-dependent endonuclease (CEN) inhibitor, with antiviral activity. Upon administration of this compound, the agent is converted by hydrolysis to its active metabolite baloxavir. Baloxavir targets, binds to and inhibits the CEN activity of the influenza polymerase acidic (PA) protein, an influenza virus-specific enzyme in the viral RNA polymerase complex required for the initiation of influenza gene transcription. By inhibiting PA endonuclease, influenza virus mRNA replication is halted. This reduces viral load and prevents further influenza infection.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2018 and is indicated for viral disease and influenza and has 2 investigational indications.
See also: Baloxavir (has active moiety).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVPBGBYGMDSBG-GGAORHGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)OCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027758 | |
| Record name | Baloxavir marboxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1985606-14-1 | |
| Record name | [[(12aR)-12-[(11S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-3,4,6,8,12,12a-hexahydro-6,8-dioxo-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl]oxy]methyl methyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1985606-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baloxavir marboxil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1985606141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baloxavir marboxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13997 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Baloxavir marboxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ({(12aR)-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-6,8-dioxo-3,4,6,8,12,12ahexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl}oxy)methyl methyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BALOXAVIR MARBOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/505CXM6OHG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Baloxavir Marboxil: A Deep Dive into the Mechanism of Action Against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baloxavir marboxil, a first-in-class antiviral agent, represents a significant advancement in the treatment of acute uncomplicated influenza. Its novel mechanism of action, targeting a highly conserved enzymatic function of the influenza virus, offers a critical therapeutic alternative, particularly in the face of emerging resistance to older classes of antiviral drugs. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action: Inhibition of the Cap-Dependent Endonuclease
This compound is a prodrug that is rapidly hydrolyzed in the body to its active form, baloxavir acid.[1][2] The primary target of baloxavir acid is the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase acidic (PA) protein, a critical component of the viral RNA polymerase complex.[1][3][4]
The influenza virus, an RNA virus, relies on the host cell's machinery to replicate. A key step in this process is the synthesis of viral messenger RNA (mRNA), which is then translated into viral proteins. To initiate this synthesis, the virus utilizes a unique mechanism known as "cap-snatching."[1] The viral PA endonuclease cleaves the 5' cap structure from host cell pre-mRNAs.[1] These capped fragments then serve as primers for the transcription of viral mRNAs by the viral RNA-dependent RNA polymerase.
Baloxavir acid potently and selectively inhibits this cap-snatching process by binding to the active site of the PA endonuclease.[1][5] This binding prevents the cleavage of host pre-mRNAs, thereby depriving the virus of the necessary primers for viral mRNA synthesis.[1] Without the ability to produce its own mRNA, the virus cannot synthesize the proteins required for replication, effectively halting the viral life cycle and curtailing the spread of infection.[1]
This mechanism is distinct from that of neuraminidase inhibitors, such as oseltamivir, which act at a later stage of the viral life cycle by preventing the release of newly formed virus particles from the host cell.[3][6] The unique target of baloxavir provides an important therapeutic option against influenza strains that have developed resistance to neuraminidase inhibitors.[3]
Quantitative Efficacy Data
The inhibitory activity of baloxavir acid against the influenza virus PA endonuclease has been quantified in various in vitro assays. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are key metrics for assessing the drug's potency.
| Influenza Virus Type/Subtype | Assay Type | IC50 (nM) | EC50 (nM) | Reference |
| Influenza A Viruses | PA Endonuclease Assay | 1.4 - 3.1 | [7] | |
| Influenza B Viruses | PA Endonuclease Assay | 4.5 - 8.9 | [7] | |
| Influenza A (H1N1) | Plaque Reduction Assay | 0.49 - 0.76 | ||
| Influenza A (H3N2) | Plaque Reduction Assay | 0.46 - 0.81 | ||
| Influenza B | Plaque Reduction Assay | 2.2 - 3.5 | ||
| Oseltamivir-Resistant Strains | In Vitro Antiviral Activity | Effective | [6] | |
| Avian Influenza Strains | In Vitro Antiviral Activity | Effective | [6] |
Table 1: In Vitro Inhibitory Activity of Baloxavir Acid. This table summarizes the reported IC50 and EC50 values of baloxavir acid against various influenza A and B viruses.
Resistance to this compound
While the cap-dependent endonuclease is a highly conserved region across influenza strains, amino acid substitutions in the PA protein can lead to reduced susceptibility to baloxavir. The most frequently observed substitution associated with reduced susceptibility is I38T in the PA protein.[6][8][9] Other substitutions at position 38 (I38F/L/M) and other residues such as E23G/K/R, A37T, and E199G in influenza A viruses have also been identified.[9][10]
The I38T substitution has been shown to increase the apparent inhibitor constant (Kiapp) by approximately 18-fold.[5] Viruses with these substitutions can emerge during treatment, particularly in pediatric patients.[6] While these resistant variants may have reduced replicative fitness in some cases, their emergence underscores the importance of ongoing surveillance of baloxavir susceptibility in circulating influenza strains.[9]
Experimental Protocols
PA Cap-Dependent Endonuclease Inhibition Assay
This assay directly measures the inhibitory effect of baloxavir acid on the enzymatic activity of the influenza PA endonuclease.
Methodology:
-
Recombinant Protein Expression and Purification: The influenza virus PA protein is expressed in a suitable system (e.g., baculovirus-infected insect cells or E. coli) and purified to homogeneity.
-
Substrate Preparation: A short, capped RNA oligonucleotide labeled with a fluorescent reporter (e.g., FAM) at one end and a quencher at the other is used as the substrate. In its intact state, the quencher suppresses the fluorescence of the reporter.
-
Enzymatic Reaction: The purified PA endonuclease is incubated with the fluorescently labeled RNA substrate in a reaction buffer containing divalent cations (e.g., Mn2+ or Mg2+), which are essential for endonuclease activity.
-
Inhibitor Addition: Serial dilutions of baloxavir acid are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a defined period, allowing the endonuclease to cleave the RNA substrate.
-
Fluorescence Measurement: Upon cleavage of the substrate, the fluorescent reporter is separated from the quencher, resulting in an increase in fluorescence. The fluorescence intensity is measured using a plate reader.
-
Data Analysis: The IC50 value, the concentration of baloxavir acid that inhibits 50% of the endonuclease activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50% (EC50).
Methodology:
-
Cell Culture: A monolayer of susceptible cells, typically Madin-Darby canine kidney (MDCK) cells, is grown in 6-well or 12-well plates.[11]
-
Virus Dilution: The influenza virus stock is serially diluted to a concentration that will produce a countable number of plaques.
-
Infection: The cell monolayers are washed and then infected with the diluted virus for a short adsorption period (e.g., 1 hour at 37°C).
-
Overlay Addition: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of this compound. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions called plaques.
-
Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
Plaque Visualization: The cells are fixed (e.g., with formalin) and stained with a dye such as crystal violet, which stains the living cells but not the dead cells within the plaques. The plaques appear as clear zones against a stained cell monolayer.
-
Plaque Counting and Data Analysis: The number of plaques in each well is counted. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Focus Reduction Assay
The focus reduction assay is similar to the plaque reduction assay but uses immunostaining to detect infected cells, allowing for the quantification of infectious virus foci. This method can be more rapid and sensitive for certain virus strains.
Methodology:
-
Cell Culture and Infection: Similar to the plaque reduction assay, MDCK cell monolayers in 96-well plates are infected with serially diluted influenza virus.
-
Overlay and Incubation: A liquid or semi-solid overlay containing different concentrations of this compound is added, and the plates are incubated for a shorter period (e.g., 24 hours).
-
Immunostaining: The cells are fixed and permeabilized. A primary antibody specific for a viral protein (e.g., nucleoprotein) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition and Visualization: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, marking the infected cells (foci).
-
Focus Counting and Data Analysis: The number of foci is counted, and the EC50 is calculated as in the plaque reduction assay.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Neuraminidase-inhibition assay for the identification of influenza A virus neuraminidase subtype or neuraminidase antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influenza virus plaque assay [protocols.io]
- 4. pubcompare.ai [pubcompare.ai]
- 5. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The fluorescence neuraminidase inhibition assay: a functional method for detection of influenza virus resistance to the neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influenza virus plaque assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 8. Alternative Experimental Models for Studying Influenza Proteins, Host–Virus Interactions and Anti-Influenza Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. cdn.who.int [cdn.who.int]
The Genesis and Trajectory of Baloxavir Marboxil: A First-in-Class Influenza Endonuclease Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Baloxavir marboxil, marketed as Xofluza®, represents a significant advancement in the treatment of influenza, offering a novel mechanism of action that distinguishes it from previously approved antiviral agents.[1] Developed by Shionogi Co., a Japanese pharmaceutical company, and subsequently co-developed with Roche, this first-in-class drug targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial step in viral gene transcription.[2][3][4] Administered as a single oral dose, this compound has demonstrated potent antiviral activity against both influenza A and B viruses, including strains resistant to neuraminidase inhibitors, and has shown a favorable safety and pharmacokinetic profile in clinical trials.[4][5][6] This guide provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical application of this compound.
Discovery and Development
The journey of this compound (formerly S-033188) originated at Shionogi & Co. in Japan.[2] It was designed as a prodrug that is rapidly metabolized in the body to its active form, baloxavir acid (S-033447).[2][7] This strategy enhances the oral bioavailability of the active compound.[8] The discovery of this polycyclic carbamoylpyridone derivative marked the identification of a new class of antiviral agents, the cap-dependent endonuclease inhibitors.[9]
Following promising preclinical results, Shionogi partnered with Roche for the global development and commercialization of the drug.[2] this compound received its first global approval in Japan in February 2018.[10][11] In the United States, the Food and Drug Administration (FDA) granted it priority review, leading to its approval in October 2018 for the treatment of acute, uncomplicated influenza in patients 12 years of age and older.[1][12][13] This was the first new antiviral flu treatment with a novel mechanism of action to be approved by the FDA in nearly two decades.[1][13] The approval was later expanded to include post-exposure prophylaxis and for use in younger age groups.[2][12][14]
Regulatory Approval Timeline
| Region/Country | Approval Date | Indication |
| Japan | February 2018 | Treatment of influenza A or B virus infections.[10][11] |
| United States | October 24, 2018 | Treatment of acute, uncomplicated influenza in patients 12 years of age and older.[12][13] |
| United States | October 2019 | Updated indication for treatment of acute, uncomplicated influenza in people twelve years of age and older at high risk of developing influenza-related complications.[2][12] |
| Australia | February 2020 | Medical use for influenza.[2] |
| United States | November 2020 | Post-exposure prevention of influenza for people twelve years of age and older.[2] |
| United States | August 2022 | Treatment of acute, uncomplicated influenza and post-exposure prophylaxis in children aged 5 to 11 years.[14] |
Mechanism of Action: Inhibition of Cap-Snatching
This compound's unique mechanism of action targets a fundamental process in the influenza virus life cycle known as "cap-snatching".[2][15] The influenza virus, being an RNA virus, relies on the host cell's machinery to replicate. To initiate the transcription of its own viral messenger RNA (mRNA), the virus must first acquire a "cap" structure from the host cell's pre-mRNAs.[15]
The viral RNA-dependent RNA polymerase complex, which consists of three subunits (PA, PB1, and PB2), is responsible for this process. The PB2 subunit binds to the 5' cap of the host pre-mRNA, and the PA subunit, which possesses endonuclease activity, then cleaves the host pre-mRNA 10-13 nucleotides downstream of the cap.[2][8] This capped fragment serves as a primer for the PB1 subunit to initiate the synthesis of viral mRNA.[8]
Baloxavir acid, the active metabolite of this compound, is a potent and selective inhibitor of the PA cap-dependent endonuclease.[3][5] By binding to the active site of the endonuclease, baloxavir acid prevents the cleavage of host pre-mRNAs, thereby blocking the initiation of viral mRNA synthesis and effectively halting viral replication.[15]
Mechanism of action of Baloxavir Acid.
Preclinical Development
In Vitro Antiviral Activity
Baloxavir acid has demonstrated potent and broad-spectrum antiviral activity against various influenza A and B virus strains in vitro.[3]
| Parameter | Influenza A Viruses | Influenza B Viruses | Reference |
| IC50 (PA endonuclease assay) | 1.4 - 3.1 nM | 4.5 - 8.9 nM | [8] |
| EC90 (H5 HPAIV) | 0.7 - 1.6 nmol/L | N/A | [16] |
Studies have also shown that baloxavir acid is effective against neuraminidase inhibitor-resistant strains and various avian influenza subtypes, including H5N1, H5N6, H7N9, and H9N2.[5][16]
Animal Models
The efficacy of this compound has been evaluated in several animal models of influenza infection.
-
Murine Models: In mice infected with influenza A and B viruses, a single oral administration of this compound completely prevented mortality.[3] Dose-dependent reductions in pulmonary viral loads were observed within 24 hours of administration.[8][17] In a murine model of H5N1 highly pathogenic avian influenza virus (HPAIV) infection, this compound monotherapy significantly reduced viral titers in the lungs, brains, and kidneys, prevented acute lung inflammation, and reduced mortality compared to oseltamivir phosphate.[16][18]
-
Ferret Models: The transmissibility of baloxavir-resistant influenza variants has been studied in ferrets, which are considered a gold-standard model for human influenza transmission.[19]
-
Cynomolgus Macaque Models: In macaques infected with H7N9 HPAIV, treatment with baloxavir resulted in significantly lower virus titers compared to neuraminidase inhibitors.[20]
Clinical Development
The clinical development program for this compound included Phase I, II, and III trials to evaluate its safety, pharmacokinetics, and efficacy.
Pharmacokinetics
This compound is a prodrug that is rapidly and almost completely hydrolyzed to its active metabolite, baloxavir acid, by esterases in the gastrointestinal lumen, intestinal epithelium, liver, and blood.[8][21]
| Pharmacokinetic Parameter | Value (Adults and Adolescents ≥12 years) | Reference |
| Tmax (median) | 3.5 - 4.5 hours | [8][21] |
| Terminal Elimination Half-life (t1/2) | 49 - 91 hours | [7] |
| Apparent Volume of Distribution (Vd/F) | 1180 L | [8] |
| Plasma Protein Binding | 92.9 - 93.9% | [8] |
| Metabolism | Primarily UGT1A3-mediated glucuronidation, with minor contribution from CYP3A4. | [8][22] |
| Excretion | Primarily biliary excretion, with about 80.1% of the dose excreted in feces. | [8] |
Pharmacokinetic Parameters of Baloxavir Acid after a Single Oral Dose of this compound
| Dose | Population | AUC (ng·hr/mL) | Cmax (ng/mL) | Reference |
| 40 mg | Adults and Adolescents (≥12 years) | 5520 | 68.9 | [8] |
| 80 mg | Adults and Adolescents (≥12 years) | 6930 | 82.5 | [8] |
| 40 mg | Pediatric (≥20 kg) | 4360 | 81.1 | [8] |
Food intake has been shown to decrease the exposure of baloxavir acid by approximately 40%.[7] Co-administration with polyvalent cation-containing products such as dairy products, calcium-fortified beverages, antacids, or oral supplements containing calcium, iron, magnesium, selenium, or zinc should be avoided as it may decrease plasma concentrations of baloxavir.[23]
Clinical Efficacy
Clinical trials have demonstrated the efficacy of a single dose of this compound in treating acute, uncomplicated influenza.
-
CAPSTONE-1 Trial (Phase III): In this trial involving otherwise healthy patients with influenza, a single dose of this compound was compared to placebo and oseltamivir (75 mg twice daily for 5 days).[24]
-
This compound significantly reduced the median time to alleviation of symptoms compared to placebo (53.7 hours vs. 80.2 hours).[25]
-
The time to symptom alleviation was similar between the this compound and oseltamivir groups (54 hours).[24]
-
This compound led to a more rapid decline in viral load compared to both placebo and oseltamivir.[4][22][25]
-
-
BLOCKSTONE Trial (Phase III): This study evaluated the efficacy of this compound as post-exposure prophylaxis in household contacts of individuals with influenza.[14]
-
miniSTONE-2 Trial (Phase III): This trial assessed the efficacy and safety of this compound in children aged 5 to 11 years.[14]
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials. The most common side effects reported include diarrhea, bronchitis, nausea, sinusitis, and headache.[2] The side effect profile was similar to that of placebo.[24]
Resistance
The emergence of resistance to antiviral drugs is a significant concern in the management of influenza. Amino acid substitutions in the PA protein can lead to reduced susceptibility to baloxavir.[8] The most common treatment-emergent substitution is I38T in the PA protein.[5][26][27] This substitution has been observed more frequently in pediatric patients.[23] While viruses with the I38T substitution show reduced susceptibility to baloxavir, they have also been shown to have attenuated fitness in vitro, although they retain transmissibility in ferrets.[19]
Experimental Protocols
PA Endonuclease Assay
Objective: To determine the 50% inhibitory concentration (IC50) of baloxavir acid against the influenza virus PA endonuclease.
Methodology:
-
Expression and purification of the recombinant influenza virus PA protein.
-
The assay is typically performed in a 384-well plate format.
-
The reaction mixture contains the purified PA protein, a fluorescently labeled RNA substrate, and varying concentrations of the inhibitor (baloxavir acid).
-
The reaction is initiated and incubated at a specific temperature (e.g., 37°C) for a defined period.
-
The endonuclease activity of the PA protein cleaves the RNA substrate, leading to a change in the fluorescent signal.
-
The fluorescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
Plaque Reduction Assay
Objective: To determine the antiviral activity of baloxavir acid against influenza virus replication in cell culture.
Methodology:
-
Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
The cells are infected with a known titer of influenza virus for a specified time (e.g., 1 hour).
-
The virus inoculum is removed, and the cells are overlaid with a medium containing agarose and varying concentrations of baloxavir acid.
-
The plates are incubated for 2-3 days to allow for the formation of plaques (zones of cell death caused by viral replication).
-
The cells are fixed and stained with crystal violet to visualize the plaques.
-
The number of plaques is counted for each drug concentration.
-
The effective concentration that reduces the number of plaques by 50% (EC50) is calculated.[26]
Murine Model of Influenza Infection
Objective: To evaluate the in vivo efficacy of this compound against influenza virus infection.
Methodology:
-
BALB/c mice are intranasally infected with a lethal or sub-lethal dose of influenza virus.
-
Treatment with this compound (administered orally) or a control (e.g., placebo, oseltamivir) is initiated at a specified time post-infection (e.g., 24 or 48 hours).
-
The mice are monitored daily for signs of illness, weight loss, and survival.
-
At specific time points, subsets of mice are euthanized, and their lungs are harvested to determine viral titers using methods such as the 50% tissue culture infectious dose (TCID50) assay.
-
Lung tissues may also be collected for histopathological analysis to assess inflammation.[3][17][28]
Conclusion
The discovery and development of this compound represent a paradigm shift in the treatment of influenza. Its novel mechanism of action, targeting the cap-dependent endonuclease, provides a crucial alternative to existing antiviral therapies and is effective against a broad range of influenza viruses. The single-dose oral regimen offers a significant advantage in terms of patient compliance. While the emergence of resistance is a factor that requires ongoing surveillance, this compound stands as a powerful tool in the armamentarium against seasonal and potentially pandemic influenza. Continued research into combination therapies and its effectiveness in diverse patient populations will further define its role in clinical practice.
This compound Development Workflow.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the clinical efficacy and safety of this compound tablets in the treatment of influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. go.drugbank.com [go.drugbank.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Baloxavir: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. FDA Approves First New Flu Drug in 20 Years [uspharmacist.com]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. mdpi.com [mdpi.com]
- 17. Pharmacokinetic and pharmacodynamic analysis of this compound, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. preprints.org [preprints.org]
- 19. pnas.org [pnas.org]
- 20. journals.asm.org [journals.asm.org]
- 21. Pharmacokinetics and safety of a novel influenza treatment (this compound) in Korean subjects compared with Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. MOA for XOFLUZA® (this compound) Antiviral Flu Treatment [xofluza-hcp.com]
- 24. roche.com [roche.com]
- 25. This compound: An Original New Drug against Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
A Technical Guide to Baloxavir Marboxil: A First-in-Class Cap-Dependent Endonuclease Inhibitor
Abstract: Baloxavir marboxil is a novel antiviral agent for the treatment of acute uncomplicated influenza, representing a first-in-class inhibitor of the cap-dependent endonuclease (CEN).[1] It is a prodrug that is rapidly converted to its active metabolite, baloxavir acid, which targets a critical step in viral gene transcription, distinct from neuraminidase inhibitors.[2] This mechanism provides potent antiviral activity against both influenza A and B viruses, including strains resistant to other antiviral classes.[3] Clinical trials have demonstrated that a single oral dose of this compound significantly reduces the duration of symptoms and viral shedding compared to placebo and shows comparable efficacy to oseltamivir.[1][4] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy data, relevant experimental protocols, and the viral replication pathway it inhibits.
Introduction
This compound (trade name Xofluza®) addresses this need by targeting the influenza virus's cap-dependent endonuclease, a key enzyme in the viral RNA polymerase complex essential for viral replication.[2][3] This unique mechanism offers a valuable alternative in the antiviral arsenal, particularly for resistant viruses.[8] Approved as a single-dose oral treatment, it also offers a significant advantage in patient adherence.[3][7]
Mechanism of Action
The Influenza Virus Replication Cycle
The influenza virus, an RNA virus, initiates infection by binding to sialic acid receptors on the host cell surface via its hemagglutinin (HA) protein, leading to endocytosis.[9][10] Following fusion of the viral and endosomal membranes, the viral ribonucleoproteins (vRNPs) are released into the cytoplasm and imported into the host cell nucleus.[9][11] Unlike most RNA viruses, influenza virus replication and transcription occur within the nucleus.[12] The viral RNA-dependent RNA polymerase (RdRp) complex, consisting of three subunits (PA, PB1, and PB2), then transcribes viral messenger RNA (mRNA) and replicates the viral RNA genome.[6][13] Newly synthesized vRNPs are exported from the nucleus, and progeny virions assemble and bud from the plasma membrane.[11]
The Role of Cap-Dependent Endonuclease (CEN)
For the influenza virus to synthesize its own mRNA, it requires a 5' cap structure, which it cannot produce itself. Instead, it utilizes a mechanism called "cap-snatching".[14] The PB2 subunit of the viral polymerase binds to the 5' cap of host cell pre-mRNAs.[12][13] Subsequently, the polymerase acidic (PA) subunit's endonuclease domain cleaves the host mRNA 10-13 nucleotides downstream from the cap.[14] This capped fragment then serves as a primer for the transcription of viral genes by the PB1 subunit.[12][14] This process is essential for the production of viral proteins and, consequently, for viral replication.
Baloxavir's Inhibition of CEN
This compound is a prodrug that is hydrolyzed to its active form, baloxavir acid. Baloxavir acid is a potent and selective inhibitor of the cap-dependent endonuclease activity of the PA subunit.[2][3] By binding to the active site of the endonuclease, baloxavir acid prevents the cleavage of host cell mRNAs, thereby halting the cap-snatching process.[2] Without the capped primers, the virus cannot synthesize functional mRNA, leading to the suppression of viral protein synthesis and the inhibition of virus replication.[2][3]
In Vitro Efficacy
The inhibitory activity of baloxavir has been quantified through enzymatic and cell-based assays.
Table 1: In Vitro Endonuclease Inhibition (IC₅₀) IC₅₀ is the concentration of an inhibitor required for 50% inhibition of enzyme activity.
| Virus Type | IC₅₀ Range (nmol/L) | Reference(s) |
| Influenza A Viruses | 1.4 - 3.1 | [15] |
| Influenza B Viruses | 4.5 - 8.9 | [15] |
Table 2: Antiviral Activity in Cell Culture (MDCK cells) EC₅₀/EC₉₀ is the concentration required to reduce virus-induced cytopathic effect or virus titer by 50%/90%.
| Virus Strain/Subtype | Assay Type | Value Type | Value Range (nmol/L) | Reference(s) |
| Influenza A/H1N1 | EC₅₀ | Median | 0.73 (0.20 - 1.85) | |
| Influenza A/H3N2 | EC₅₀ | Median | 0.83 (0.35 - 2.63) | |
| Influenza B | EC₅₀ | Median | 5.97 (2.67 - 14.23) | |
| Influenza A/H1N1 & A/H3N2 | EC₉₀ | Range | 0.46 - 0.98 | |
| Avian A/H5N1 & A/H7N9 | EC₉₀ | Range | 0.80 - 3.16 | |
| Influenza B | EC₉₀ | Range | 2.21 - 6.48 |
Clinical Efficacy and Safety
Clinical efficacy has been established in Phase 3 trials, primarily CAPSTONE-1 (in otherwise healthy patients) and CAPSTONE-2 (in patients at high risk for complications).
Table 3: Efficacy in Otherwise Healthy Patients (CAPSTONE-1)
| Endpoint | Baloxavir | Placebo | Oseltamivir | Reference(s) |
| Median Time to Alleviation of Symptoms (TTAS) | 53.7 hours | 80.2 hours | Not directly compared in primary endpoint | [6] |
| Time to Cessation of Viral Shedding | 24 hours | 96 hours | 72 hours | [6] |
Table 4: Efficacy in High-Risk Patients (CAPSTONE-2)
| Endpoint | Baloxavir | Placebo | Oseltamivir | Reference(s) |
| Median Time to Improvement of Influenza Symptoms (TTIIS) | 73.2 hours | 102.3 hours | 81.0 hours | [4] |
Table 5: Safety Profile - Common Adverse Events Incidence of adverse events reported in clinical trials.
| Adverse Event | Baloxavir | Placebo | Oseltamivir | Reference(s) |
| Overall Incidence (CAPSTONE-2) | 25% | 30% | 28% | [4] |
| Common Events (>1%) | Nausea, headache, diarrhea, bronchitis, nasopharyngitis | N/A | N/A | [1] |
A meta-analysis of studies in children found that while symptom relief was comparable to oseltamivir, baloxavir demonstrated a significantly greater reduction in viral load and was associated with fewer adverse events.[16]
Experimental Protocols
Cap-Dependent Endonuclease Inhibition Assay (Generalized Protocol)
This protocol describes a typical fluorescence-based assay to measure the IC₅₀ of an inhibitor against the viral PA endonuclease.
-
Reagent Preparation :
-
Recombinant influenza PA/PB1/PB2 polymerase complex is expressed and purified.
-
A fluorogenic substrate is synthesized, typically a short RNA oligonucleotide with a fluorescent reporter and a quencher on opposite ends. The sequence is designed to be a target for the PA endonuclease.
-
Assay buffer containing divalent cations (e.g., Mg²⁺ or Mn²⁺), which are essential for endonuclease activity, is prepared.[17]
-
-
Assay Procedure :
-
The inhibitor (e.g., baloxavir acid) is serially diluted to create a range of concentrations.
-
In a microplate, the recombinant polymerase, fluorogenic substrate, and inhibitor dilutions (or vehicle control) are combined in the assay buffer.
-
The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).
-
-
Data Acquisition :
-
As the PA endonuclease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity.
-
Fluorescence is measured at regular intervals using a plate reader.
-
-
Data Analysis :
-
The rate of reaction is calculated from the slope of the fluorescence-versus-time plot.
-
The percent inhibition for each inhibitor concentration is determined relative to the vehicle control.
-
The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Antiviral Activity - Plaque Reduction Assay (Generalized Protocol)
This cell-based assay determines the concentration of an antiviral agent required to reduce the number of viral plaques.[18]
-
Cell Culture :
-
A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in multi-well plates.
-
-
Virus Infection :
-
The cell monolayer is washed, and then infected with a known titer of influenza virus for a short adsorption period (e.g., 1 hour).
-
-
Inhibitor Treatment :
-
After adsorption, the virus inoculum is removed.
-
The cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the test compound (e.g., baloxavir acid). A no-drug control is included.
-
-
Incubation :
-
Plates are incubated for 2-3 days to allow for virus replication and plaque formation. Plaques are localized areas of cell death caused by viral replication.
-
-
Plaque Visualization and Counting :
-
The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet), which stains living cells. Plaques appear as clear zones.
-
The number of plaques in each well is counted.
-
-
Data Analysis :
-
The EC₅₀ value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.
-
Phase 3 Clinical Trial Design (CAPSTONE Model)
This protocol outlines the design of a randomized, double-blind, controlled trial to evaluate the efficacy and safety of this compound.[4]
-
Study Population :
-
Patients (e.g., aged 12 years or older) presenting with an influenza-like illness with symptom onset within 48 hours.[4]
-
Influenza infection is confirmed by a rapid influenza diagnostic test.
-
Specific inclusion/exclusion criteria are applied (e.g., CAPSTONE-2 focused on patients with at least one risk factor for complications).[4]
-
-
Trial Design and Randomization :
-
A multicenter, randomized, double-blind, placebo- and active-controlled design.
-
Patients are randomly assigned (e.g., in a 1:1:1 ratio) to one of three treatment arms:
-
-
Endpoints :
-
Primary Endpoint : Time to alleviation/improvement of influenza symptoms (TTIIS), recorded by patients in a diary.[4]
-
Secondary Endpoints : Time to resolution of fever, viral titers in nasopharyngeal swabs at various time points, incidence of influenza-related complications.
-
-
Data Collection and Analysis :
-
Symptom scores and body temperature are recorded daily.
-
Nasopharyngeal swabs are collected for virologic assessment (e.g., viral load by RT-PCR).
-
Safety is assessed by monitoring adverse events throughout the study.
-
Statistical analysis (e.g., Kaplan-Meier analysis for time-to-event endpoints) is performed on the modified intention-to-treat population.[4]
-
Resistance
As with other antivirals, resistance to baloxavir can emerge. The most commonly observed substitution is I38T in the PA protein, which confers reduced susceptibility to baloxavir.[4][18] In clinical studies, the emergence of such variants has been observed in a subset of baloxavir-treated patients.[4] While the clinical impact of these mutations is still under investigation, monitoring for resistant strains is crucial.[5] Notably, baloxavir remains active against strains resistant to neuraminidase inhibitors, highlighting its importance as a therapeutic alternative.
Conclusion
This compound represents a significant advancement in the treatment of influenza. Its novel mechanism of action, targeting the cap-dependent endonuclease, provides a potent antiviral effect against a broad range of influenza viruses.[3][19] With a simple single-dose regimen and a favorable safety profile, it offers a valuable and convenient option for the management of acute, uncomplicated influenza.[1][3] Continued surveillance for resistance and further studies in different patient populations will continue to define its role in clinical practice.[8]
References
- 1. This compound: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Cap-dependent endonuclease inhibitor this compound (Xofluza®)|The Japanese Association for Infectious Diseases [kansensho.or.jp]
- 4. Early treatment with this compound in high-risk adolescent and adult outpatients with uncomplicated influenza (CAPSTONE-2): a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the clinical efficacy and safety of this compound tablets in the treatment of influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docnum.umons.ac.be [docnum.umons.ac.be]
- 7. researchgate.net [researchgate.net]
- 8. This compound: The First Cap-Dependent Endonuclease Inhibitor for the Treatment of Influenza [ouci.dntb.gov.ua]
- 9. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Influenza A Virus Cell Entry, Replication, Virion Assembly and Movement [frontiersin.org]
- 13. Influenza - Wikipedia [en.wikipedia.org]
- 14. web.stanford.edu [web.stanford.edu]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Clinical efficacy and Safety of this compound compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Pharmacological profile of Baloxavir Marboxil's active metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Baloxavir marboxil, a first-in-class antiviral agent, has emerged as a significant therapeutic option for influenza virus infections. Its clinical efficacy is attributed to its rapid conversion to the active metabolite, baloxavir acid (BXA). This technical guide provides an in-depth review of the pharmacological profile of baloxavir acid, focusing on its mechanism of action, in vitro antiviral activity, pharmacokinetic properties, and resistance profile. Detailed methodologies for key experimental assays are provided to facilitate further research and development in this area.
Introduction
This compound is an orally administered prodrug that is rapidly and extensively hydrolyzed by esterases in the gastrointestinal lumen, intestinal epithelium, liver, and blood to its active form, baloxavir acid.[1] Baloxavir acid is a potent inhibitor of the cap-dependent endonuclease, a crucial enzyme in the influenza virus replication cycle.[2] This novel mechanism of action distinguishes it from neuraminidase inhibitors and provides activity against a broad range of influenza A and B viruses, including strains resistant to other antiviral agents.[3]
Mechanism of Action
Baloxavir acid targets the polymerase acidic (PA) protein of the influenza virus RNA polymerase complex.[2] Specifically, it inhibits the cap-dependent endonuclease activity of the PA subunit.[2] This endonuclease is responsible for a critical process known as "cap-snatching," where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[1] By inhibiting this step, baloxavir acid effectively blocks viral gene transcription and, consequently, viral replication.[2]
The inhibitory action of baloxavir acid involves chelation of the two divalent metal ions present in the active site of the endonuclease.[4] This interaction is crucial for its high-potency inhibition.[4]
Figure 1: Mechanism of action of Baloxavir Acid (BXA).
In Vitro Antiviral Activity
Baloxavir acid demonstrates potent and broad-spectrum antiviral activity against influenza A and B viruses in vitro. This includes activity against various subtypes and strains, including those resistant to neuraminidase inhibitors. The tables below summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from various studies.
| Influenza Virus | Strain | EC50 (nM) [Mean ± SD] | Reference |
| Influenza A | A(H1N1)pdm09 | 0.48 ± 0.22 | [5] |
| A(H1N1)pdm09 | 0.7 ± 0.5 | [6] | |
| A(H3N2) | 19.55 ± 5.66 | [5] | |
| A(H3N2) | 1.2 ± 0.6 | [6] | |
| Influenza B | Victoria Lineage | 7.2 ± 3.5 | [6] |
| Yamagata Lineage | 5.8 ± 4.5 | [6] | |
| Table 1: In Vitro Antiviral Activity (EC50) of Baloxavir Acid Against Seasonal Influenza Viruses. |
| Influenza Virus | Strain | IC50 (nM) [Median] | Reference |
| Influenza A | A(H1N1)pdm09 | 0.28 | [7] |
| A(H3N2) | 0.16 | [7] | |
| Influenza B | Victoria Lineage | 3.42 | [7] |
| Yamagata Lineage | 2.43 | [7] | |
| Table 2: In Vitro Antiviral Activity (IC50) of Baloxavir Acid Against Seasonal Influenza Viruses. |
Pharmacokinetic Profile
Following oral administration of the prodrug this compound, baloxavir acid is rapidly formed and exhibits a pharmacokinetic profile supportive of a single-dose regimen.[8]
Figure 2: Metabolic activation of this compound.
| Parameter | Value (Mean ± SD or Range) | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~4 hours | [9] |
| Cmax (Peak Plasma Concentration) | 40 mg dose: 107.6 ng/mL | [9] |
| 80 mg dose: 206.9 ng/mL | [9] | |
| AUC0–inf (Area Under the Curve) | 40 mg dose: 6955 ng·h/mL | [9] |
| 80 mg dose: 9643 ng·h/mL | [9] | |
| t1/2 (Terminal Elimination Half-life) | 79.1 hours | [1] |
| 80.8 - 98.3 hours | [10] | |
| Protein Binding | 92.9% - 93.9% | [1] |
| Metabolism | Primarily UGT1A3, minor contribution from CYP3A4 | [1] |
| Excretion | ~80% in feces, ~15% in urine | [1] |
| Table 3: Human Pharmacokinetic Parameters of Baloxavir Acid Following a Single Oral Dose of this compound. |
Resistance Profile
Resistance to baloxavir acid has been observed both in vitro and in clinical settings. The primary mechanism of resistance involves amino acid substitutions in the PA protein, with the most frequently reported substitution being isoleucine to threonine at position 38 (I38T).[2] Other substitutions at this position (I38M/F) and at other residues such as E23 and A37 have also been noted.[7] The I38T substitution can lead to a significant increase in the IC50 value of baloxavir acid.[2] While the I38T variant may have reduced replicative fitness in some contexts, it has been shown to be transmissible.[2]
Key Experimental Methodologies
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.
Figure 3: Workflow for a Plaque Reduction Assay.
Protocol:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 6-well or 12-well plates and cultured until a confluent monolayer is formed.[11][12]
-
Virus Dilution and Infection: The influenza virus stock is serially diluted. The cell culture medium is removed, and the monolayers are inoculated with a standardized amount of virus (e.g., 50 plaque-forming units per well).[12]
-
Virus Adsorption: The plates are incubated for approximately 1 hour at 37°C to allow the virus to adsorb to the cells.[13]
-
Overlay Application: The virus inoculum is removed. A semi-solid overlay medium (e.g., containing agarose or Avicel) mixed with varying concentrations of baloxavir acid is added to each well.[11][12] This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).
-
Incubation: Plates are incubated for 2-3 days at 37°C to allow for plaque development.[13]
-
Plaque Visualization: The cells are fixed with a solution such as 10% formalin. The overlay is then removed, and the cell monolayer is stained with a dye like crystal violet, which stains living cells. Plaques are visible as clear areas where cells have been lysed by the virus.[12]
-
Data Analysis: The number of plaques is counted for each drug concentration. The IC50 value, the concentration of baloxavir acid that reduces the number of plaques by 50% compared to the no-drug control, is then calculated.[7]
Cap-Dependent Endonuclease Inhibition Assay
This biochemical assay directly measures the inhibitory effect of baloxavir acid on the enzymatic activity of the influenza PA endonuclease.
Protocol:
-
Enzyme Source: The influenza virus polymerase complex (or a recombinant PA subunit) is purified. This can be achieved by purifying viral ribonucleoproteins (vRNPs) from virus particles propagated in embryonated chicken eggs.[14]
-
Substrate: A synthetic, short-capped RNA oligonucleotide, often radiolabeled or fluorescently labeled, is used as the substrate for the endonuclease.[14]
-
Reaction Conditions: The purified enzyme is incubated with the RNA substrate in a reaction buffer containing divalent metal ions (e.g., Mg2+), which are essential cofactors for the endonuclease activity.[14]
-
Inhibition Assessment: To determine the inhibitory activity of baloxavir acid, the enzyme is pre-incubated with various concentrations of the compound before the addition of the RNA substrate.[14]
-
Reaction and Quenching: The enzymatic reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C) and is then stopped (quenched).[14]
-
Product Analysis: The reaction products (cleaved RNA fragments) are separated from the uncleaved substrate using methods like denaturing polyacrylamide gel electrophoresis (PAGE).[14]
-
Data Analysis: The amount of cleaved product is quantified (e.g., by autoradiography or fluorescence imaging). The IC50 value, representing the concentration of baloxavir acid that inhibits 50% of the endonuclease activity, is calculated from the dose-response curve.[15]
Conclusion
Baloxavir acid, the active metabolite of this compound, is a potent and selective inhibitor of the influenza virus cap-dependent endonuclease. It exhibits broad-spectrum activity against influenza A and B viruses and possesses a favorable pharmacokinetic profile that allows for single-dose administration. While the emergence of resistance, primarily through the I38T mutation in the PA protein, warrants ongoing surveillance, baloxavir acid represents a significant advancement in the treatment of influenza. The detailed methodologies provided in this guide serve as a resource for the continued investigation and development of novel anti-influenza therapeutics targeting viral replication.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Bunyaviral Cap-Snatching Endonuclease Activity and Inhibition with Baloxavir-like Inhibitors in the Context of Full-Length L Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hub.hku.hk [hub.hku.hk]
- 7. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound [frontiersin.org]
- 8. Safety, Tolerability, and Pharmacokinetics of the Novel Anti-influenza Agent this compound in Healthy Adults: Phase I Study Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, safety, and simulated efficacy of an influenza treatment, this compound, in Chinese individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influenza virus plaque assay [protocols.io]
- 12. protocols.io [protocols.io]
- 13. H1N1 Virus Production and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The active form of the influenza cap-snatching endonuclease inhibitor this compound is a tight binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]
A Technical Guide to the Early Antiviral Spectrum of Baloxavir Marboxil
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the early research defining the antiviral spectrum of Baloxavir Marboxil. It covers its novel mechanism of action, quantitative in vitro and in vivo efficacy data, and the experimental methodologies employed in these foundational studies.
Core Mechanism of Action: Cap-Dependent Endonuclease Inhibition
This compound is an orally administered prodrug that is rapidly hydrolyzed in the body to its active metabolite, baloxavir acid (BXA).[1][2] BXA introduces a novel mechanism for combating influenza by selectively inhibiting the cap-dependent endonuclease (CEN) activity of the polymerase acidic (PA) protein, a critical component of the influenza virus's RNA polymerase complex.[3][4]
This inhibition targets the "cap-snatching" process, where the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for synthesizing its own viral mRNAs.[1] By blocking this essential step, BXA effectively halts viral gene transcription and replication.[1][3] This mechanism is distinct from neuraminidase inhibitors, which act at a later stage to prevent viral release, and M2 ion channel blockers.[3]
Caption: Mechanism of Baloxavir Acid (BXA) inhibiting viral replication.
In Vitro Antiviral Spectrum
Early in vitro studies were crucial in establishing the breadth and potency of baloxavir acid's antiviral activity. These assays demonstrated efficacy against a wide range of influenza viruses, including strains with resistance to existing antiviral classes.[3][5]
Data Presentation: In Vitro Efficacy of Baloxavir Acid (BXA)
The following table summarizes the 50% inhibitory concentration (IC50) of BXA against various influenza virus strains as determined in a polymerase acidic (PA) endonuclease assay.
| Virus Type | Strain/Subtype | IC50 Range (nM) | Citation(s) |
| Influenza A | Seasonal Subtypes | 1.4 - 3.1 | [6] |
| Influenza B | Seasonal Subtypes | 4.5 - 8.9 | [6] |
| Avian Influenza A | H5N1, H7N9 | Potent Activity | [3] |
| Avian Influenza A | H1N2, H5N2, H5N6, H9N2 | Broad Potency | [5] |
| NAI-Resistant | A/WSN/33-NA/H274Y | Confirmed Activity | [5] |
Experimental Protocols
This enzymatic assay directly measures the ability of a compound to inhibit the cap-snatching function of the viral PA subunit.
-
Enzyme Preparation: The influenza virus PA endonuclease domain is expressed and purified.
-
Substrate: A fluorescently labeled, capped RNA oligonucleotide is used as the substrate.
-
Reaction: The purified PA endonuclease is incubated with the RNA substrate in the presence of varying concentrations of the test compound (e.g., baloxavir acid).
-
Detection: The cleavage of the RNA substrate by the endonuclease is measured, typically by fluorescence polarization or a similar detection method.
-
Analysis: The concentration of the compound that inhibits 50% of the endonuclease activity is calculated as the IC50 value.[6]
This cell-based assay quantifies the reduction in infectious virus production in the presence of an antiviral agent.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.[5]
-
Infection: Cells are infected with a known titer of an influenza virus strain (e.g., 100 TCID50/well).[5]
-
Treatment: Immediately after infection, the cell culture medium is replaced with media containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for a defined period (e.g., 24-48 hours) to allow for multiple cycles of viral replication.
-
Virus Quantification: The supernatant from each well is collected, and the amount of infectious virus is titrated, commonly using a 50% Tissue Culture Infectious Dose (TCID50) assay on fresh MDCK cells.[5]
-
Analysis: The effective concentration that reduces the viral yield by 50% (EC50) is determined from the dose-response curve.
References
Baloxavir Marboxil: A Deep Dive into the Inhibition of Viral Replication
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of Baloxavir Marboxil, a first-in-class antiviral agent that inhibits influenza virus replication through a novel mechanism of action. Tailored for researchers, scientists, and professionals in drug development, this document details the core mechanism, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of critical pathways and workflows.
Core Mechanism of Action: Inhibition of Cap-Dependent Endonuclease
This compound is a prodrug that is rapidly hydrolyzed in vivo to its active form, baloxavir acid.[1] Baloxavir acid targets and inhibits the cap-dependent endonuclease (CEN) activity of the polymerase acidic (PA) protein, an essential component of the influenza virus RNA polymerase complex.[2][3] This inhibition prevents the virus from "snatching" the 5' cap structures from host cell pre-messenger RNAs (mRNAs).[1][2] The cap-snatching process is a critical step for the initiation of viral mRNA synthesis, as it provides the necessary primer for the viral RNA-dependent RNA polymerase to begin transcription.[1][2] By blocking this process, baloxavir acid effectively halts the production of viral mRNAs, leading to a potent suppression of viral replication.[2][4]
The influenza RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and the polymerase acidic protein (PA).[3] The PB2 subunit is responsible for binding to the 5' cap of host pre-mRNAs, while the PA subunit contains the endonuclease active site that cleaves the host mRNA downstream of the cap.[1] Baloxavir acid specifically binds to the active site of the PA subunit, preventing this cleavage and thereby inhibiting the entire cap-snatching process.[2]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and clinical studies. The following tables summarize key data points, providing a comparative overview of its antiviral activity.
Table 1: In Vitro Inhibitory Activity of Baloxavir Acid
| Influenza Virus Strain/Type | Assay Type | IC50 / EC50 (nM) | Reference |
| Influenza A (H1N1)pdm09 | Focus Reduction Assay | 0.28 (median) | [5] |
| Influenza A (H3N2) | Focus Reduction Assay | 0.16 (median) | [5] |
| Influenza B (Victoria lineage) | Focus Reduction Assay | 3.42 (median) | [5] |
| Influenza B (Yamagata lineage) | Focus Reduction Assay | 2.43 (median) | [5] |
| Influenza A Viruses | PA Endonuclease Assay | 1.4 - 3.1 | [6] |
| Influenza B Viruses | PA Endonuclease Assay | 4.5 - 8.9 | [6] |
| NAI-Resistant Strains | Focus Reduction Assay | Within expected range for susceptible strains | [7] |
| A/PR/8/34-PA/I38T Mutant | Plaque Reduction Assay | 54-fold higher than wild-type | [5] |
| A/PR/8/34-PA/I38T Mutant | Focus Reduction Assay | 44-fold higher than wild-type | [5] |
Table 2: Clinical Efficacy in Otherwise Healthy Adults and Adolescents (CAPSTONE-1)
| Endpoint | This compound | Oseltamivir | Placebo | Reference |
| Median Time to Alleviation of Symptoms (hours) | 53.7 | 53.8 | 80.2 | [8][9] |
| Reduction in Time to Symptom Alleviation vs. Placebo (hours) | 26.5 | - | - | [10] |
| Median Time to Cessation of Viral Shedding (hours) | 48.0 | 96.0 | 96.0 | [8] |
| Reduction in Viral Load at Day 1 | Superior to Oseltamivir and Placebo | - | - | [11] |
Table 3: Clinical Efficacy in High-Risk Patients (CAPSTONE-2)
| Endpoint | This compound | Oseltamivir | Placebo | Reference |
| Median Time to Improvement of Symptoms (hours) | 73.2 | 81.0 | 102.3 | [8] |
| Reduction in Time to Symptom Improvement vs. Placebo (hours) | 29.1 | - | - | [8] |
| Median Time to Improvement (Influenza B) (hours) | 74.6 | 101.6 | 100.6 | [8] |
Table 4: Clinical Efficacy in Pediatric Patients (miniSTONE-2 & other studies)
| Endpoint | This compound | Oseltamivir | Reference |
| Median Time to Alleviation of Signs and Symptoms (hours) | 138.1 | 150.0 | [12] |
| Median Time to Illness Alleviation (TTIA) (hours) | 44.8 | 72.2 | [13] |
| Median Time to Cessation of Virus Shedding (hours) | 48.0 | 192.0 | [13] |
| Incidence of Adverse Events | 46.1% | 53.4% | [12] |
| Change in Viral Titer from Baseline (48 hours) | Significantly greater reduction | - | [14] |
| Change in Viral RNA Load from Baseline (48 hours) | Significantly greater reduction | - | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the antiviral activity of this compound.
Cap-Dependent Endonuclease (CEN) Inhibition Assay
This assay measures the ability of a compound to inhibit the endonuclease activity of the influenza virus PA protein.
Principle: A fluorogenic substrate, which is cleaved by the PA endonuclease, is used. Inhibition of the cleavage results in a decreased fluorescence signal.
Materials:
-
Recombinant influenza virus PA subunit
-
Fluorogenic substrate (e.g., a short RNA oligonucleotide with a fluorophore and a quencher)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)
-
Test compound (Baloxavir Acid)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Baloxavir Acid in the assay buffer.
-
In a 384-well plate, add the recombinant PA subunit to each well.
-
Add the diluted Baloxavir Acid or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for compound binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).
Principle: A monolayer of susceptible cells is infected with influenza virus in the presence of varying concentrations of the antiviral agent. A semi-solid overlay is added to restrict virus spread to adjacent cells, resulting in the formation of localized lesions (plaques). The number of plaques is proportional to the amount of infectious virus.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Baloxavir Acid
-
Cell culture medium (e.g., DMEM)
-
Semi-solid overlay (e.g., containing Avicel or agarose)
-
Trypsin (for virus activation)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of Baloxavir Acid in serum-free medium.
-
Prepare a standardized dilution of influenza virus stock and pre-incubate it with the different concentrations of Baloxavir Acid for 1 hour at 37°C.
-
Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cell monolayers with the virus-drug mixtures.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Aspirate the inoculum and add the semi-solid overlay containing the corresponding concentration of Baloxavir Acid and trypsin.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with a formalin solution.
-
Remove the overlay and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).
-
Determine the IC50 value from the dose-response curve.[16]
Focus Reduction Assay (FRA)
This assay is similar to the plaque reduction assay but uses immunostaining to detect infected cells (foci) before visible plaques are formed.
Principle: This method is more rapid than the traditional plaque assay. Infected cells are detected using a primary antibody specific for a viral protein (e.g., nucleoprotein) followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric reaction.
Materials:
-
All materials for the Plaque Reduction Assay (excluding crystal violet)
-
Primary antibody against influenza virus nucleoprotein
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme (e.g., TMB)
-
Fixation and permeabilization buffers
Procedure:
-
Follow steps 1-7 of the Plaque Reduction Assay protocol.
-
Incubate the plates for a shorter period (e.g., 24-48 hours).
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells to allow antibody entry.
-
Incubate with the primary antibody against the influenza nucleoprotein.
-
Wash the cells and incubate with the enzyme-conjugated secondary antibody.
-
Wash the cells and add the enzyme substrate to visualize the foci of infected cells.
-
Count the number of foci.
-
Calculate the percentage of focus reduction and determine the IC50 value.[5]
Experimental and Developmental Workflow
The discovery and development of an antiviral agent like this compound follows a structured workflow from initial screening to post-market surveillance.
Resistance
Amino acid substitutions in the PA protein can lead to reduced susceptibility to baloxavir. The most frequently observed substitution is I38T, which can emerge during treatment.[1][4] Monitoring for the emergence of such resistant variants is a critical aspect of post-market surveillance and ongoing clinical research.[17]
Conclusion
This compound represents a significant advancement in the treatment of influenza, offering a novel mechanism of action that results in a rapid reduction of viral load. Its single-dose regimen provides a convenient and effective option for patients. This technical guide has provided a comprehensive overview of its core mechanism, quantitative efficacy data, and the experimental protocols used for its characterization, serving as a valuable resource for the scientific community engaged in antiviral research and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: An Original New Drug against Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOA for XOFLUZA® (this compound) Antiviral Flu Treatment [xofluza-hcp.com]
- 5. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. biorxiv.org [biorxiv.org]
- 8. medpagetoday.com [medpagetoday.com]
- 9. med.virginia.edu [med.virginia.edu]
- 10. Single-Dose Drug Shortens Flu Symptoms by ~1 Day | Technology Networks [technologynetworks.com]
- 11. This compound for Uncomplicated Influenza in Adults and Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical and Virologic Outcomes of Baloxavir Compared with Oseltamivir in Pediatric Patients with Influenza in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical efficacy and Safety of this compound compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 15. Clinical efficacy and Safety of this compound compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influenza virus plaque assay [protocols.io]
- 17. clinicaltrials.eu [clinicaltrials.eu]
A Technical Guide to the Novelty of Baloxavir Marboxil Compared to Neuraminidase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical comparison of Baloxavir Marboxil, a first-in-class cap-dependent endonuclease inhibitor, and the established class of neuraminidase inhibitors for the treatment of influenza. It details their distinct mechanisms of action, comparative efficacy, resistance profiles, and the experimental protocols used for their evaluation.
Introduction: A New Paradigm in Influenza Antiviral Therapy
For nearly two decades, neuraminidase inhibitors (NAIs) have been the cornerstone of antiviral treatment for influenza. These agents, which include oseltamivir, zanamivir, peramivir, and laninamivir, target the viral neuraminidase enzyme, preventing the release of progeny virions from infected host cells.[1][2] However, the constant evolution of the influenza virus and the potential for resistance necessitate the development of novel therapeutics with different mechanisms of action.[3]
This compound (BXM) represents a significant advancement in this field.[4] Approved in Japan and the United States in 2018, it is a prodrug that is rapidly metabolized to its active form, baloxavir acid (BXA).[5][6] BXA introduces a novel mechanism by inhibiting the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, a critical step in viral gene transcription.[4][5][7] This guide dissects the fundamental differences between these two classes of antivirals, providing the technical data and methodologies essential for a comprehensive understanding.
Comparative Mechanism of Action
The novelty of this compound lies in its targeting of a different, earlier stage of the viral lifecycle compared to neuraminidase inhibitors.
This compound: Inhibition of Viral Transcription
Baloxavir acid targets the "cap-snatching" process, an essential mechanism for the influenza virus, which is an RNA virus.[6] To transcribe its own messenger RNA (mRNA), the virus must hijack the host cell's machinery. It does this by cleaving the 5' cap structures from host pre-mRNAs using its cap-dependent endonuclease, located in the PA subunit of the viral RNA polymerase complex.[5][6] These capped fragments are then used as primers to initiate the synthesis of viral mRNA.[7]
Baloxavir acid selectively binds to the active site of the PA endonuclease, chelating the essential metal ions and preventing this "cap-snatching."[6] By blocking the initiation of viral mRNA synthesis, it effectively halts viral replication at its source.[8][9]
Caption: Mechanism of Action of Baloxavir Acid.
Neuraminidase Inhibitors: Inhibition of Viral Release
Neuraminidase inhibitors act at the final stage of the viral replication cycle. After new virions are assembled and bud from the host cell membrane, they remain attached to the cell surface via the interaction between viral hemagglutinin (HA) and sialic acid receptors.[1][10] The viral neuraminidase (NA) enzyme is responsible for cleaving these sialic acid residues, allowing the newly formed virions to be released and infect other cells.[2][11]
NAIs are designed as sialic acid analogues.[1] They bind to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid. This action effectively traps the progeny virions on the surface of the infected cell, preventing their release and spread.[1][10]
Caption: Mechanism of Action of Neuraminidase Inhibitors.
Comparative Efficacy
The different mechanisms of Baloxavir and NAIs translate to distinct efficacy profiles, both in vitro and in clinical settings.
In Vitro Antiviral Activity
Baloxavir acid has demonstrated potent inhibition of influenza A and B viruses in vitro, with 50% inhibitory concentration (IC50) values in the low nanomolar range.[7]
| Antiviral Agent | Virus Type/Subtype | IC₅₀ / EC₅₀ Range (nM) | Target |
| Baloxavir Acid | Influenza A | 1.4 - 3.1 | PA Endonuclease[7] |
| Influenza B | 4.5 - 8.9 | PA Endonuclease[7] | |
| Oseltamivir Carboxylate | Influenza A (H1N1pdm09) | ~0.5 - 2.0 | Neuraminidase |
| Influenza A (H3N2) | ~1.0 - 10.0 | Neuraminidase | |
| Influenza B | ~10.0 - 50.0 | Neuraminidase[12] | |
| Zanamivir | Influenza A | ~0.5 - 2.0 | Neuraminidase |
| Influenza B | ~1.0 - 5.0 | Neuraminidase | |
| Peramivir | Influenza A & B | ~0.1 - 1.0 | Neuraminidase[13] |
Note: IC₅₀/EC₅₀ values are approximate and can vary based on the specific viral strain and assay conditions.
Clinical Efficacy
Clinical trials have shown that a single dose of Baloxavir is as effective as a five-day course of oseltamivir in alleviating symptoms but demonstrates a superior and more rapid reduction in viral load.[4][14]
| Clinical Endpoint | This compound | Oseltamivir | Placebo | Notes |
| Time to Alleviation of Symptoms (TTAS) - Median Hours | 44.8 - 53.5 h | 72.2 - 80.2 h | 80.2 h | Baloxavir is non-inferior or superior to Oseltamivir.[15][16] |
| Time to Cessation of Viral Shedding - Median Hours | 48.0 h | 192.0 h | 96.0 h | Baloxavir shows a significantly faster reduction in viral load.[15] |
| Change in Virus Titer at 24h (log10 TCID50/mL) | Significant Reduction | Less Reduction | - | Baloxavir leads to a more rapid decline in viral titers compared to oseltamivir and placebo.[14][17] |
| Time to Resolution of Fever - Median Hours | 22.0 - 24.5 h | 23.1 - 42.5 h | 42.0 h | Generally comparable between Baloxavir and Oseltamivir.[15][18] |
Data compiled from multiple clinical trials including CAPSTONE-1, CAPSTONE-2, and pediatric studies.[14][15][16][17][18]
Resistance Profiles
Both classes of drugs have a relatively low genetic barrier to resistance, typically requiring a single amino acid substitution.
| Feature | This compound | Neuraminidase Inhibitors (Oseltamivir) |
| Primary Target | Polymerase Acidic (PA) Protein | Neuraminidase (NA) Protein |
| Key Resistance Mutation(s) | IAV: I38T, I38F, E23K[19][20]IBV: I38T, I38M[20] | A(H1N1): H275YA(H3N2): R292KInfluenza B: D198N, I222T[21] |
| Fold-Increase in IC₅₀ with Resistance | >10-fold to >100-fold[16][19] | >100-fold for Oseltamivir (H275Y) |
| Frequency of Treatment-Emergent Resistance | 5-10% in adults; up to 23% in children.[22][23] | Generally lower, but higher in specific subtypes like A(H1N1)pdm09.[24] |
| Clinical Impact | Associated with delayed symptom alleviation and prolonged viral shedding.[16] | Can lead to treatment failure, particularly in immunocompromised patients.[16] |
| Cross-Resistance | None with NAIs. | None with Baloxavir. |
The emergence of PA/I38X substitutions after baloxavir treatment has been linked to a transient increase in viral titers and prolonged viral detection.[16] While sustained transmission of baloxavir-resistant viruses has not been observed on a large scale, it remains a critical area for surveillance.[22]
Key Experimental Protocols
Evaluating the efficacy of these antivirals requires specific in vitro assays targeting their respective enzymes.
Cap-Dependent Endonuclease (CEN) Inhibition Assay
This assay measures the ability of a compound to inhibit the "cap-snatching" activity of the influenza virus polymerase complex.
Methodology:
-
Source of Enzyme: Purify viral ribonucleoproteins (vRNPs) from influenza virus particles (e.g., A/WSN/33 strain) propagated in embryonated chicken eggs. The vRNPs serve as the source of the polymerase complex containing the PA endonuclease.[25]
-
Substrate: A radiolabeled or fluorescently-labeled short capped RNA oligonucleotide is used as the substrate.
-
Reaction: The purified vRNPs are incubated with the labeled RNA substrate in the presence of various concentrations of the test inhibitor (e.g., baloxavir acid).
-
Detection: The reaction products (cleaved RNA fragments) are separated from the intact substrate using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The amount of cleaved product is quantified using phosphorimaging or fluorescence detection. The IC₅₀ value is calculated by determining the inhibitor concentration that reduces endonuclease activity by 50%.
Caption: Workflow for a CEN Inhibition Assay.
Neuraminidase (NA) Inhibition Assay (Fluorescence-Based)
This is a common method to assess the susceptibility of influenza viruses to NAIs. The assay uses a fluorogenic substrate that, when cleaved by the NA enzyme, releases a fluorescent signal.[26]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the NA inhibitors (e.g., oseltamivir carboxylate, zanamivir) in an appropriate assay buffer. Prepare the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[26]
-
Virus Titration: Dilute the virus stock to a concentration that yields a linear enzymatic reaction rate.
-
Assay Plate Setup: In a 96-well plate, add the diluted NA inhibitors. Then, add the diluted virus to each well (except for blanks). Incubate to allow the inhibitor to bind to the enzyme.[26]
-
Enzymatic Reaction: Add the MUNANA substrate to all wells and incubate the plate at 37°C for 1 hour.[26]
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., NaOH in ethanol).[26]
-
Fluorescence Reading: Measure the fluorescence using a fluorometer (excitation ~355 nm, emission ~460 nm).[26] The IC₅₀ is calculated as the inhibitor concentration that reduces NA activity by 50% compared to the virus control without inhibitor.
Caption: Workflow for a Fluorescence-Based NA Inhibition Assay.
Conclusion
This compound introduces a fundamentally new strategy for combating influenza. Its novelty compared to neuraminidase inhibitors is multi-faceted:
-
Distinct Mechanism: It inhibits viral replication at the transcription stage ("cap-snatching") rather than the viral release stage.[1][5]
-
Rapid Antiviral Effect: It produces a significantly faster and more profound reduction in viral load than NAIs, a potential benefit for reducing transmission.[4][14]
-
Single-Dose Regimen: Its pharmacokinetic profile allows for a convenient single oral dose, which can improve patient adherence compared to the multi-day regimen of oseltamivir.[4]
While the higher frequency of treatment-emergent resistance, particularly in pediatric populations, requires ongoing surveillance and consideration, this compound's unique mechanism and potent, rapid antiviral activity mark it as a pivotal development in influenza therapeutics. It provides a valuable new tool for clinicians and a new avenue of research for drug development professionals.
References
- 1. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Real-world effectiveness and safety of this compound or Oseltamivir in outpatients with uncomplicated influenza A: an ambispective, observational, multi-center study [frontiersin.org]
- 4. This compound: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. MOA for XOFLUZA® (this compound) Antiviral Flu Treatment [xofluza-hcp.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Comparison of the Effectiveness of Baloxavir and Oseltamivir in Outpatients With Influenza B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Clinical and Virologic Outcomes of Baloxavir Compared with Oseltamivir in Pediatric Patients with Influenza in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Clinical outcomes of baloxavir versus oseltamivir in immunocompromised patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. Baloxavir Resistance Markers in Influenza A and B Viruses in the Americas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Baloxavir and Treatment-Emergent Resistance: Public Health Insights and Next Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigating the transmission of baloxavir‐resistant influenza viruses from treated index patients to untreated household contacts in the BLOCKSTONE study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound [frontiersin.org]
- 24. gov.uk [gov.uk]
- 25. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial In Vitro Studies of Baloxavir Marboxil's Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core in vitro studies that established the initial potency and mechanism of action of Baloxavir Marboxil. This compound is a first-in-class antiviral drug that targets the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein, representing a novel mechanism to combat influenza A and B viruses.[1][2][3] The drug is a prodrug that is rapidly hydrolyzed to its active form, baloxavir acid (BXA), which is responsible for the antiviral activity.[4] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological and experimental processes.
Mechanism of Action: Inhibition of Cap-Dependent Endonuclease
Baloxavir acid selectively inhibits the cap-dependent endonuclease activity of the PA protein, a crucial component of the influenza virus's RNA polymerase complex.[5][6] This enzyme is responsible for a process known as "cap-snatching," where it cleaves the 5' caps from host cell pre-mRNAs.[4] These capped fragments are then used as primers to initiate the transcription of viral mRNAs.[4][7] By inhibiting this step, baloxavir acid effectively halts viral gene transcription and protein synthesis, thereby suppressing virus replication at an early stage.[4][8]
References
- 1. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound: An Original New Drug against Influenza - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Testing Baloxavir Marboxil Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baloxavir marboxil is a first-in-class antiviral agent that inhibits the cap-dependent endonuclease of the influenza virus polymerase, a crucial enzyme for viral replication.[1][2][3] It is a prodrug that is rapidly metabolized to its active form, baloxavir acid.[1][4] These application notes provide detailed protocols for utilizing various cell culture models to assess the in vitro efficacy of this compound against influenza A and B viruses. The included methodologies for viral yield reduction, plaque reduction, and cytotoxicity assays are essential for determining the antiviral activity and selectivity of the compound.
Recommended Cell Culture Models
A variety of cell lines can be employed to evaluate the efficacy of this compound. The choice of cell model can influence the experimental outcomes, and it is recommended to test the compound in multiple cell lines to obtain a comprehensive understanding of its activity.
-
Madin-Darby Canine Kidney (MDCK) Cells: These are the most commonly used cells for influenza virus isolation and propagation due to their high susceptibility to a wide range of influenza strains.[5][6][7][8]
-
Human Lung Adenocarcinoma (A549) Cells: This cell line, derived from human alveolar basal epithelial cells, is a relevant model for studying respiratory virus infections.[9][10][11][12]
-
Normal Human Bronchial Epithelial (NHBE) Cells: As a primary cell model, NHBE cells provide a more physiologically relevant system for studying influenza virus infection and antiviral responses in the human airway.[13][14][15]
-
3D Cell Culture Models: Advanced models, such as airway organoids or 3D cultures of primary human small airway epithelial cells, offer a more in vivo-like environment to study host-virus interactions and drug efficacy.[16][17]
Data Presentation: In Vitro Efficacy of Baloxavir Acid
The following tables summarize the quantitative data on the in vitro antiviral activity of baloxavir acid, the active metabolite of this compound, against various influenza virus strains in different cell culture models.
Table 1: 50% Effective Concentration (EC50) of Baloxavir Acid against Influenza A and B Viruses
| Influenza Virus Strain/Subtype | Cell Line | Assay Type | EC50 (nM) | Reference(s) |
| Influenza A/H1N1 | MDCK-SIAT1 | Plaque Reduction | 1.0 ± 0.7 | [16] |
| Influenza A/H1N1 (I38L mutant) | MDCK-SIAT1 | Plaque Reduction | 11.8 ± 2.9 | [16] |
| Influenza A/H1N1 (I38T mutant) | MDCK-SIAT1 | Plaque Reduction | 40.9 ± 6.5 | [16] |
| Influenza A/H1N1pdm09 | MDCK | CPE Reduction | 0.48 ± 0.22 | [13] |
| Influenza A/H3N2 | MDCK-SIAT1 | Plaque Reduction | ~0.3 ± 0.1 | [4][16] |
| Influenza A/H3N2 | MDCK | CPE Reduction | >10 | [13] |
| Influenza A/H5N1 | A549 | CPE Assay | - | |
| Influenza A/H5N6 | - | - | - | |
| Influenza A/H7N9 | - | - | - | |
| Influenza B (Victoria) | MDCK-SIAT1 | Plaque Reduction | 18.9 ± 4.6 | [16] |
| Influenza B (Victoria, G199R mutant) | MDCK-SIAT1 | Plaque Reduction | 38.5 ± 4.2 | [16] |
Table 2: 90% Effective Concentration (EC90) of Baloxavir Acid against Influenza Viruses
| Influenza Virus Strain/Subtype | Cell Line | Assay Type | EC90 (nM) | Reference(s) |
| Influenza A/WSN/33 | MDCK | Yield Reduction | 0.79 ± 0.13 | |
| Influenza A/PR/8/34 | MDCK | Yield Reduction | 0.79 ± 0.12 | |
| Influenza A/H3N2 | MDCK | Yield Reduction | 0.63 ± 0.25 | |
| Influenza B/Hong Kong/5/72 | MDCK | Yield Reduction | 2.2 ± 0.65 | |
| Influenza A Viruses | MDCK | Yield Reduction | 1.2 - 2.8 | [1][18] |
| Influenza B Viruses | MDCK | Yield Reduction | 3.5 - 5.0 | [1][18] |
| Influenza C Viruses | MDCK | Yield Reduction | 8.8 - 9.7 | [1][18] |
| Influenza D Viruses | MDCK | Yield Reduction | 49.8 - 98.3 | [1][18] |
Table 3: 50% Inhibitory Concentration (IC50) and Cytotoxicity (CC50) of Baloxavir Acid
| Parameter | Cell Line | Assay Type | Concentration | Reference(s) |
| IC50 (Influenza A H1N1 RNP) | 293T | Minigenome Assay | 1.3 ± 0.1 nM | [16] |
| IC50 (Influenza A H3N2 RNP) | 293T | Minigenome Assay | 1.3 ± 0.1 nM | [16] |
| IC50 (Influenza B RNP) | 293T | Minigenome Assay | 15.6 ± 2.9 nM | [16] |
| CC50 | MDCK-SIAT1 | Cell Viability | >1,000 nM | [16] |
| CC50 | Calu-3 | Cell Viability | >1,000 nM | [16] |
| CC50 | NHBE | Cell Viability | >1,000 nM | [16] |
| CC50 | A549 | Cell Viability | 271.8 µM (for ATR-002, a comparator) |
Experimental Protocols
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the antiviral compound.
Materials:
-
Selected cell line (e.g., MDCK, A549)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock of known titer (TCID50/mL)
-
This compound (or Baloxavir Acid)
-
96-well cell culture plates
-
Infection medium (serum-free medium containing TPCK-trypsin)
-
MTT or other cell viability reagent
Protocol:
-
Cell Seeding: Seed the selected cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium.
-
Infection: When cells are confluent, wash the monolayer with PBS. Infect the cells with influenza virus at a specific Multiplicity of Infection (MOI) (e.g., 0.01) in a small volume of infection medium for 1 hour at 37°C.
-
Treatment: After the adsorption period, remove the virus inoculum and add the serially diluted this compound to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 24-72 hours at 37°C with 5% CO2.
-
Harvesting: At the end of the incubation period, collect the supernatant from each well.
-
Titration: Determine the viral titer in the collected supernatants using a TCID50 assay on a fresh monolayer of cells.
-
Data Analysis: Calculate the percent reduction in viral yield for each compound concentration compared to the virus control. Determine the EC50 and EC90 values by plotting the percent reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques.
Materials:
-
Selected cell line (e.g., MDCK)
-
Cell culture medium
-
FBS
-
Trypsin-EDTA
-
Influenza virus stock
-
This compound (or Baloxavir Acid)
-
6-well or 12-well cell culture plates
-
Infection medium
-
Overlay medium (e.g., containing Avicel or agarose)
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed cells into 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock in infection medium.
-
Infection: Wash the cell monolayer and infect with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 PFU/well) for 1 hour at 37°C.
-
Treatment and Overlay: Remove the inoculum and overlay the cells with an overlay medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
Staining: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percent reduction against the log of the compound concentration.
Cytotoxicity Assay
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or to toxicity to the host cells.
Materials:
-
Selected cell line
-
Cell culture medium
-
FBS
-
This compound
-
96-well cell culture plates
-
MTT, XTT, or other cell viability reagent
-
Solubilization solution (e.g., DMSO)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at the same density as for the antiviral assays.
-
Treatment: Add serial dilutions of this compound to the wells. Include a cell control with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 24-72 hours).
-
Viability Measurement: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Readout: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated cell control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Efficacy Testing
Caption: General workflow for in vitro efficacy testing.
References
- 1. Susceptibility of Influenza A, B, C, and D Viruses to Baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Influenza A virus polymerase acidic protein E23G/K substitutions weaken key baloxavir drug-binding contacts with minimal impact on replication and transmission | PLOS Pathogens [journals.plos.org]
- 6. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Efficacy and Safety of Baloxavir and Oseltamivir in Children With Influenza: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improved in vitro Efficacy of this compound Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. pnas.org [pnas.org]
- 18. Pleiotropic Effects of Influenza H1, H3, and B Baloxavir-Resistant Substitutions on Replication, Sensitivity to Baloxavir, and Interferon Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determination of Baloxavir Marboxil IC50 by Plaque Reduction Assay
Introduction
Baloxavir marboxil is a first-in-class antiviral drug that targets the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein, inhibiting a crucial step in viral mRNA synthesis.[1][2][3][4][5] This novel mechanism of action makes it effective against both influenza A and B viruses, including strains resistant to other antiviral drugs like neuraminidase inhibitors.[5] The 50% inhibitory concentration (IC50) is a critical parameter for evaluating the antiviral potency of compounds like this compound. The plaque reduction assay is a functional and widely used method to determine the IC50 by quantifying the inhibition of viral replication in cell culture.[6][7] These application notes provide a detailed protocol for determining the IC50 of this compound against influenza viruses using a plaque reduction assay.
Mechanism of Action
This compound is a prodrug that is rapidly converted to its active form, baloxavir acid, by esterases in the body.[1][4] Baloxavir acid targets the PA subunit of the influenza virus RNA polymerase complex.[1][2] This complex is responsible for the transcription and replication of the viral genome. A key step in viral transcription is "cap-snatching," where the viral polymerase cleaves the 5' cap from host cell pre-mRNAs to use as a primer for synthesizing viral mRNAs.[1][4] Baloxavir acid specifically inhibits the endonuclease activity of the PA protein, preventing this cap-snatching process.[1][2][4] This ultimately halts viral gene transcription and replication.[1][4]
Experimental Protocol: Plaque Reduction Assay
This protocol outlines the steps for determining the IC50 of this compound against an influenza virus strain using Madin-Darby Canine Kidney (MDCK) cells.
Materials
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Influenza virus stock of known titer
-
Baloxavir acid (the active metabolite of this compound)
-
Dimethyl sulfoxide (DMSO)
-
Agarose or Avicel RC-591
-
TPCK-treated trypsin
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well cell culture plates
-
Sterile, disposable labware (pipettes, tubes, etc.)
-
CO2 incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
One day before the assay, seed the MDCK cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well).[8]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.[8]
-
-
Preparation of Baloxavir Acid Dilutions:
-
Prepare a stock solution of baloxavir acid in DMSO.
-
On the day of the experiment, prepare serial dilutions of baloxavir acid in serum-free DMEM.[6] The concentration range should bracket the expected IC50 value. A typical range might be 0.01 nM to 100 nM.[6] Include a no-drug control (vehicle control, containing the same concentration of DMSO as the highest drug concentration).
-
-
Virus Infection:
-
On the day of the assay, ensure the MDCK cell monolayers are confluent.
-
Wash the cell monolayers twice with sterile PBS to remove any residual serum.[9]
-
Prepare a dilution of the influenza virus stock in serum-free DMEM to yield approximately 50-100 plaque-forming units (PFU) per well.[6]
-
Inoculate each well with 200 µL of the virus dilution.
-
Incubate the plates at 37°C for 1 hour to allow for virus adsorption.[6] Gently rock the plates every 15 minutes to ensure even distribution of the inoculum.
-
-
Drug Treatment and Overlay:
-
After the 1-hour incubation, aspirate the virus inoculum from the wells.[6]
-
Prepare the overlay medium. For an agarose overlay, mix equal volumes of 1.6% agarose (melted and cooled to ~42°C) with 2x DMEM containing TPCK-treated trypsin (final concentration 1 µg/mL) and the respective serial dilutions of baloxavir acid.[6][7]
-
Carefully add 2 mL of the overlay medium containing the appropriate drug concentration (or vehicle control) to each well.
-
Let the overlay solidify at room temperature for 15-20 minutes.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.[6]
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells by adding 1 mL of 4% formaldehyde to each well and incubating for at least 1 hour.
-
Carefully remove the agarose overlay.
-
Stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
-
-
IC50 Calculation:
-
Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control.
-
Plot the percentage of plaque reduction against the logarithm of the drug concentration.
-
Determine the IC50 value by non-linear regression analysis, fitting the data to a dose-response curve. The IC50 is the concentration of the drug that reduces the number of plaques by 50%.
-
Data Presentation
The following tables summarize the IC50 values of baloxavir acid against various influenza virus strains as determined by plaque reduction or similar cell-based assays.
Table 1: In Vitro Antiviral Activity of Baloxavir Acid Against Influenza A Viruses
| Virus Subtype | Strain | IC50 (nM) | Assay Method | Reference |
| H1N1pdm09 | A/Perth/16/2009 | 0.7 ± 0.5 | Focus Reduction Assay | [10][11] |
| H3N2 | A/Hong Kong/4801/2014 | 1.2 ± 0.6 | Focus Reduction Assay | [10][11] |
| H1N1 | A/PR/8/34 | 0.15 ± 0.06 | Plaque Reduction Assay | [6] |
| H1N1 (I38T mutant) | A/PR/8/34-PA/I38T | 8.1 ± 2.6 | Plaque Reduction Assay | [6] |
Table 2: In Vitro Antiviral Activity of Baloxavir Acid Against Influenza B Viruses
| Virus Lineage | Strain | IC50 (nM) | Assay Method | Reference |
| Victoria | B/Brisbane/60/2008 | 7.2 ± 3.5 | Focus Reduction Assay | [10][11] |
| Yamagata | B/Wisconsin/1/2010 | 5.8 ± 4.5 | Focus Reduction Assay | [10][11] |
| Yamagata | B/Phuket/3073/2013 | 4.5 - 8.9 | PA Endonuclease Assay | [1] |
| Victoria | B/Colorado/06/2017 | 4.5 - 8.9 | PA Endonuclease Assay | [1] |
Note: IC50 values can vary depending on the specific virus strain, cell line used, and specific assay conditions. The focus reduction assay is a related method that is often used for higher throughput screening and generally yields comparable results to the plaque reduction assay.[6][10]
Troubleshooting
-
No plaques observed: Ensure the virus stock has a sufficient titer and that the cells were healthy and confluent at the time of infection. Check the concentration and activity of TPCK-treated trypsin in the overlay, as it is essential for viral propagation in many cell lines.
-
Monolayer detaches: Handle the plates gently, especially when adding and removing liquids. Ensure the agarose is not too hot when added to the cells.
-
Inconsistent plaque numbers: Ensure thorough mixing of virus dilutions and even distribution of the inoculum during the adsorption step.
-
High background staining: Ensure adequate washing after crystal violet staining.
Conclusion
The plaque reduction assay is a robust and reliable method for determining the in vitro efficacy of this compound against influenza viruses. By following this detailed protocol, researchers can obtain accurate and reproducible IC50 values, which are essential for antiviral drug development, surveillance of drug susceptibility, and understanding the mechanisms of resistance.[12][13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. MOA for XOFLUZA® (this compound) Antiviral Flu Treatment [xofluza-hcp.com]
- 3. This compound: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound: A Review in Acute Uncomplicated Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influenza virus plaque assay [protocols.io]
- 9. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]
- 10. hub.hku.hk [hub.hku.hk]
- 11. researchgate.net [researchgate.net]
- 12. Influenza Antiviral Drug this compound | Influenza (Flu) | CDC [cdc.gov]
- 13. Assessing baloxavir susceptibility of influenza viruses circulating in the United States during the 2016/17 and 2017/18 seasons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Models of Influenza for Baloxavir Marboxil Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Baloxavir marboxil is a first-in-class antiviral agent that inhibits the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein, a crucial enzyme for the initiation of viral mRNA synthesis.[1][2][3] This novel mechanism of action effectively blocks viral replication.[1][2] Preclinical evaluation of this compound's efficacy and pharmacokinetics relies heavily on robust in vivo mouse models of influenza infection. These models are instrumental in understanding the drug's therapeutic potential, dose-response relationships, and impact on viral load and host pathology.[4][5] This document provides detailed application notes and protocols for conducting such studies, based on established methodologies.
Mouse Models for Influenza Research
Mice are the most widely used animal models for influenza research due to their well-characterized genetics, availability of immunological reagents, and their ability to recapitulate key aspects of human influenza pathology, such as weight loss, increased mortality, and cytokine storms.[6][7]
Commonly Used Mouse Strains:
-
BALB/c: This inbred strain is widely used and is known for its Th2-biased immune response.[6][8]
-
C57BL/6: This strain typically mounts a Th1-biased immune response.[6][8]
-
DBA/2: These mice are more susceptible to influenza infection, exhibiting more significant weight loss, higher mortality, and more severe lung pathology compared to C57BL/6 and BALB/c mice.[6][7]
It's important to note that most human influenza strains require adaptation through serial passaging in mice to cause disease.[7][9] However, some highly pathogenic avian influenza (HPAI) strains like H5N1 and H7N9, as well as the pandemic 2009 H1N1 strain, can infect mice without prior adaptation.[9]
Experimental Protocols
Influenza Virus Infection in Mice
This protocol describes the intranasal infection of mice with influenza A virus.
Materials:
-
Influenza A virus stock of known titer (e.g., A/WSN/33 (H1N1), A/PR/8/34 (H1N1), or other relevant strains)[10][11][12]
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Pipettes and sterile, nuclease-free pipette tips
-
Sterile phosphate-buffered saline (PBS)
-
Appropriate mouse strain (e.g., 6- to 8-week-old BALB/c or C57BL/6 mice)[6][13]
Procedure:
-
Anesthetize the mice: Administer the anesthetic according to approved institutional animal care and use committee (IACUC) protocols. Proper anesthesia is confirmed by the lack of a pedal withdrawal reflex.[14]
-
Prepare viral inoculum: Dilute the influenza virus stock in sterile PBS to the desired concentration. The infectious dose will depend on the virus strain and the desired severity of disease (e.g., lethal vs. sub-lethal dose).[10][15]
-
Intranasal Inoculation: Hold the anesthetized mouse in a supine position. Using a pipette, carefully administer 25-50 µL of the viral inoculum into the nares of the mouse, allowing the mouse to inhale the liquid.[12][14]
-
Monitoring: Monitor the mice daily for a predetermined period (e.g., 14 days) for signs of illness, including weight loss, ruffled fur, lethargy, and labored breathing. Body weight loss is a key indicator of disease severity.[6][14] Record survival rates. Mice that lose a predefined percentage of their initial body weight (e.g., 25-30%) should be euthanized according to IACUC guidelines.[16]
This compound Treatment
This protocol outlines the oral administration of this compound to influenza-infected mice.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare this compound Suspension: Suspend the this compound in the vehicle at the desired concentration.
-
Oral Administration: Administer the this compound suspension orally to the mice using a gavage needle. The volume will depend on the mouse's weight and the desired dosage (e.g., 0.5–50 mg/kg).[10][15] Treatment can be administered as a single dose or in multiple doses (e.g., twice daily).[10][17]
-
Treatment Timing: The timing of treatment initiation is a critical experimental parameter. Treatment can be administered prophylactically (before infection) or therapeutically (at various time points post-infection, e.g., 24, 48, 72, or 96 hours).[4][11][18]
Assessment of Viral Load in Lungs
This protocol describes the quantification of infectious virus in the lungs of infected mice using a plaque assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM with supplements)
-
Trypsin-EDTA
-
Agarose overlay medium
-
Crystal violet staining solution
-
Sterile PBS
-
Tissue homogenizer
Procedure:
-
Lung Homogenization: At selected time points post-infection, euthanize the mice and aseptically collect the lungs. Homogenize the lung tissue in a known volume of sterile PBS.[19]
-
Serial Dilutions: Prepare ten-fold serial dilutions of the lung homogenate in cell culture medium.
-
Infection of MDCK Cells: Plate MDCK cells in 6-well plates and grow to confluence. Wash the cell monolayer with PBS and then inoculate with the serial dilutions of the lung homogenate.[19]
-
Plaque Formation: After an incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with an agarose-containing medium. Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.[19]
-
Plaque Visualization and Quantification: Fix the cells and stain with crystal violet. Plaques will appear as clear zones against a purple background. Count the number of plaques at a dilution that yields a countable number (e.g., 20-100 plaques).[19]
-
Calculate Viral Titer: The viral titer is expressed as plaque-forming units per milliliter (PFU/mL) or per gram of lung tissue.
Cytokine Analysis
This protocol provides a general guideline for measuring cytokine levels in the lungs of infected mice.
Materials:
-
Bronchoalveolar lavage (BAL) fluid or lung homogenates
-
ELISA kits or multiplex bead-based immunoassay kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ)[20][21][22]
-
Plate reader or flow cytometer
Procedure:
-
Sample Collection: Collect BAL fluid by flushing the lungs with sterile PBS, or prepare lung homogenates as described above.[23]
-
Cytokine Measurement: Follow the manufacturer's instructions for the chosen immunoassay kit to measure the concentrations of cytokines in the collected samples.[23] This typically involves incubating the samples with capture and detection antibodies and then measuring the resulting signal.
-
Data Analysis: Quantify the cytokine concentrations based on a standard curve.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of this compound in mouse models of influenza infection.
| Table 1: Efficacy of this compound on Viral Titer Reduction in Lungs of Infected Mice | ||||
| Influenza Virus Strain | Mouse Strain | Treatment | Dosage | Viral Titer Reduction (compared to vehicle) |
| Influenza A (H1N1) | BALB/c | This compound | 15 mg/kg, q12h | ≥100-fold |
| Influenza B | BALB/c | This compound | 15 mg/kg, q12h | ≥10-fold |
| Influenza A/WSN/33 (H1N1) | BALB/c | This compound | 5 mg/kg, q12h | Significantly lower than oseltamivir phosphate |
| Influenza A virus | - | This compound | Delayed treatment (72h p.i.) | >2-log10 reduction within 24h |
Data compiled from references[4][10][15].
| Table 2: Survival Rates of Influenza-Infected Mice Treated with this compound | |||
| Influenza Virus Strain | Mouse Strain | Treatment | Outcome |
| Lethal Influenza A virus | - | Single dose this compound | Complete prevention of mortality |
| Lethal Influenza B virus | - | Single dose this compound | Complete prevention of mortality |
| Lethal Influenza A virus | - | Prophylactic Baloxavir acid (1.6 mg/kg) up to 96h before infection | Completely eliminated mortality |
| Influenza A/H3N2 (in immunocompromised mice) | Nude mice | This compound (10 mg/kg, once daily for 28 days) | Significantly increased survival time |
Data compiled from references[4][16][18].
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction and Research Progress of Animal Models and Mouse Adapted Strains of Seasonal Influenza Virus [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Animal Models Utilized for the Development of Influenza Virus Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Prophylactic Treatment with Baloxavir Protects Mice from Lethal Infection with Influenza A and B Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 14. Influenza A Virus Studies in a Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and pharmacodynamic analysis of this compound, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Treatment of Nude Mice Infected With Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of cytokine profiles induced by nonlethal and lethal doses of influenza A virus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Influenza Virus—Cytokine-Protease Cycle in the Pathogenesis of Vascular Hyperpermeability in Severe Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Anti-Influenza Effect and Mechanisms of Lentinan in an ICR Mouse Model [frontiersin.org]
- 23. Pulmonary immune cells and inflammatory cytokine dysregulation are associated with mortality of IL-1R1-/-mice infected with influenza virus (H1N1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of Baloxavir Marboxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baloxavir marboxil, sold under the brand name Xofluza, is a first-in-class antiviral agent approved for the treatment of acute uncomplicated influenza A and B infections.[1] It is a prodrug that is rapidly converted in vivo to its active metabolite, baloxavir acid, which exerts its antiviral effect through a novel mechanism of action.[2][3] Baloxavir acid targets the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein, an enzyme essential for the initiation of viral mRNA synthesis through a process known as "cap-snatching".[2][3] By inhibiting this process, baloxavir acid effectively halts viral gene transcription and replication.[3][4] This unique mechanism provides an alternative treatment option, particularly for influenza strains that may be resistant to other classes of antiviral drugs, such as neuraminidase inhibitors.[5]
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and its active form, baloxavir acid. Detailed protocols for key experimental assays are included to guide researchers in the preclinical and clinical evaluation of this antiviral agent.
Pharmacokinetic Properties of Baloxavir Acid
Following oral administration, this compound is rapidly and extensively hydrolyzed to its active metabolite, baloxavir acid, by esterases in the gastrointestinal lumen, intestinal epithelium, liver, and blood.[1][6][7] The pharmacokinetic parameters of baloxavir acid are summarized in the tables below.
Table 1: Single-Dose Pharmacokinetic Parameters of Baloxavir Acid in Healthy Adults
| Parameter | 40 mg Dose | 80 mg Dose | Reference(s) |
| Tmax (h) | ~4 | ~4 | [5][6][8] |
| Cmax (ng/mL) | 68.9 | 82.5 | [7] |
| AUC (ng·h/mL) | 5520 | 6930 | [7] |
| Apparent Volume of Distribution (Vd/F) (L) | 1180 | 1180 | [6][7] |
| Protein Binding (%) | 92.9 - 93.9 | 92.9 - 93.9 | [6][7] |
| Apparent Oral Clearance (CL/F) (L/h) | 10.3 | 10.3 | [6][7] |
| Elimination Half-life (t½) (h) | 79.1 | 79.1 | [6][7] |
Data presented as mean values. Tmax is presented as median.
Table 2: Pediatric Pharmacokinetic Parameters of Baloxavir Acid
| Body Weight | Dose | Key Findings | Reference(s) |
| 10 kg to <20 kg | 10 mg | Comparable exposure to adults. | [9] |
| 20 kg to <40 kg | 20 mg | Comparable exposure to adults. | [9] |
| ≥40 kg | 40 mg | Comparable exposure to adults. | [9] |
| 5 to <12 years | Weight-based | Similar PK parameters to adults. | [8] |
Metabolism and Excretion
Baloxavir acid is primarily metabolized by UDP-glucuronosyltransferase 1A3 (UGT1A3) to a glucuronide conjugate, with a minor contribution from cytochrome P450 3A4 (CYP3A4) to form a sulfoxide metabolite.[1][7] Elimination is predominantly through the feces (approximately 80% of the administered dose), with a smaller portion excreted in the urine (around 15%).[1][6] Renal excretion of unchanged baloxavir acid is minimal (approximately 3.3%).[6][7]
Pharmacodynamic Properties of Baloxavir Acid
The antiviral activity of baloxavir acid has been demonstrated in vitro against a wide range of influenza A and B viruses, including strains resistant to neuraminidase inhibitors.[1]
Table 3: In Vitro Antiviral Activity of Baloxavir Acid
| Assay Type | Influenza Virus Type | IC50 / EC50 (nM) | Reference(s) |
| PA Endonuclease Assay | Influenza A | 1.4 - 3.1 | [7] |
| Influenza B | 4.5 - 8.9 | [7] | |
| Plaque Reduction Assay | Influenza A (H1N1) | 0.20 - 1.85 (median 0.75) | [10] |
| Influenza A (H3N2) | 0.35 - 1.87 (median 0.67) | [10] | |
| Influenza B | 3.33 - 13.00 (median 5.97) | [10] |
In Vivo Efficacy
In murine models of influenza infection, oral administration of this compound resulted in a dose-dependent reduction in viral titers in the lungs.[11][12] Studies have shown that this compound treatment leads to significant reductions in viral load and increased survival rates in mice infected with various influenza strains, including highly pathogenic avian influenza (HPAI) H5N1.[11][13]
Signaling Pathway and Metabolism
The following diagrams illustrate the mechanism of action and metabolic pathway of this compound.
Caption: Mechanism of action of this compound.
Caption: Metabolic pathway of this compound.
Experimental Protocols
Protocol 1: Quantification of Baloxavir Acid in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of baloxavir acid in human plasma. Specific parameters may require optimization based on the instrumentation used.
1. Sample Preparation (Liquid-Liquid Extraction) a. To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of an internal standard (e.g., Baloxavir-d5). b. Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether). c. Vortex for 5 minutes to ensure thorough mixing. d. Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers. e. Carefully transfer the upper organic layer to a clean tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC Peptide BEH C18, 300Å, 1.7µm, 2.1mm x 150mm).[2]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
3. Data Analysis a. Construct a calibration curve by plotting the peak area ratio of baloxavir acid to the internal standard against the concentration of the calibration standards. b. Determine the concentration of baloxavir acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Experimental workflow for LC-MS/MS analysis.
Protocol 2: In Vitro Antiviral Activity Assessment (Plaque Reduction Assay)
This assay determines the concentration of baloxavir acid required to reduce the number of viral plaques by 50% (EC50).
1. Cell Seeding a. Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. b. Incubate at 37°C in a 5% CO2 incubator.
2. Virus Infection and Drug Treatment a. On the day of the assay, wash the confluent cell monolayers with phosphate-buffered saline (PBS). b. Prepare serial dilutions of baloxavir acid in infection medium (e.g., MEM with TPCK-trypsin). c. In separate tubes, mix a standardized amount of influenza virus (e.g., 100 plaque-forming units, PFU) with each drug dilution. d. As a control, mix the virus with infection medium containing no drug. e. Incubate the virus-drug mixtures for 1 hour at 37°C. f. Remove the PBS from the cell plates and inoculate the wells with the virus-drug mixtures. g. Allow the virus to adsorb for 1 hour at 37°C.
3. Plaque Development a. After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agar or methylcellulose) containing the corresponding concentrations of baloxavir acid. b. Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
4. Plaque Visualization and Counting a. Fix the cells with a solution such as 4% paraformaldehyde. b. Stain the cells with a solution like crystal violet to visualize the plaques. c. Count the number of plaques in each well.
5. Data Analysis a. Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. b. Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Protocol 3: Murine Model of Influenza Infection
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model.
1. Animal Model a. Use specific-pathogen-free BALB/c mice (e.g., 6-8 weeks old). b. Acclimatize the animals for at least one week before the experiment.
2. Virus Infection a. Anesthetize the mice lightly (e.g., with isoflurane). b. Intranasally inoculate each mouse with a lethal or sub-lethal dose of influenza virus in a small volume (e.g., 50 µL).
3. Drug Administration a. Prepare a formulation of this compound for oral gavage. b. Administer the drug at various doses and schedules (e.g., single dose, multiple doses) starting at a specified time post-infection (e.g., 24 hours). c. Include a vehicle control group and potentially a positive control group (e.g., oseltamivir).
4. Monitoring and Endpoints a. Monitor the mice daily for changes in body weight, signs of illness, and survival for up to 14 days post-infection. b. At specific time points, euthanize subgroups of mice to collect lung tissue for viral titer determination.
5. Viral Titer Determination from Lung Tissue a. Homogenize the lung tissue in a known volume of PBS. b. Clarify the homogenate by centrifugation. c. Determine the viral titer in the lung homogenate supernatant using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay on MDCK cells.
6. Data Analysis a. Compare the survival curves between the treatment groups and the control group using Kaplan-Meier analysis. b. Analyze the differences in body weight change and lung viral titers between the groups using appropriate statistical tests (e.g., ANOVA, t-test).
Conclusion
This compound represents a significant advancement in the treatment of influenza, offering a novel mechanism of action and a convenient single-dose regimen. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is crucial for its optimal clinical use and for the development of future antiviral therapies. The protocols provided herein offer a foundation for researchers to conduct preclinical and clinical investigations into this promising antiviral agent.
References
- 1. Micro-neutralization (MN) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. asianjpr.com [asianjpr.com]
- 3. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput Detection Method for Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micro Neutralization (MN) Assay of Influenza Viruses with Monoclonal Antibodies [en.bio-protocol.org]
- 7. Influenza virus microneutralization assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Baloxavir Marboxil Resistance Mutations
Introduction
Baloxavir marboxil is a first-in-class antiviral drug that inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial step in viral mRNA synthesis.[1] Since its approval, treatment-emergent amino acid substitutions in the PA protein that reduce susceptibility to baloxavir have been reported.[1][2] The most frequently observed substitution is at isoleucine 38 (I38), with I38T being the most common, conferring a significant reduction in susceptibility.[3][4] Other substitutions at positions such as E23, A37, and E199 have also been identified.[1][5][6] Continuous monitoring for the emergence and spread of these resistance mutations is essential for effective antiviral stewardship and public health preparedness.
This document provides detailed application notes and protocols for various genotypic and phenotypic methods used to detect this compound resistance mutations in influenza viruses.
I. Genotypic Methods for Resistance Detection
Genotypic assays identify specific mutations in the viral genome that are known to confer drug resistance. These methods are generally rapid and can be highly sensitive.
Next-Generation Sequencing (NGS)
Application Note: Next-generation sequencing (NGS) offers a comprehensive approach to detecting antiviral resistance mutations. By sequencing the entire viral genome or specific target regions like the PA gene, NGS can identify both known and novel resistance mutations.[7][8] It is also highly effective for detecting minor viral variants within a population (quasispecies) that may be missed by other methods.[9][10] This makes NGS a powerful tool for surveillance and for understanding the evolution of antiviral resistance.[9] While the cost per sample can be higher than other methods, the high data output allows for multiplexing, reducing the cost when processing a large number of samples.[9]
Experimental Protocol: Amplicon-Based NGS of the Influenza PA Gene
-
Viral RNA Extraction: Extract viral RNA from clinical specimens (e.g., nasopharyngeal swabs) or virus isolates using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription and PCR Amplification (RT-PCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and primers specific to the conserved regions of the influenza A or B PA gene segment.
-
Amplify the full-length PA gene using high-fidelity DNA polymerase. Universal primers targeting the conserved termini of influenza gene segments can be utilized.[11]
-
-
Library Preparation:
-
Purify the PCR products (amplicons).
-
Quantify the purified DNA.
-
Prepare sequencing libraries using a commercial NGS library preparation kit (e.g., Illumina COVIDSeq™ Assay Kit, modified for influenza).[12][13] This typically involves fragmentation (or using the amplicons directly), end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform a final PCR amplification to add indexes for multiplexing.
-
-
Sequencing:
-
Pool the indexed libraries.
-
Sequence the pooled libraries on an NGS platform (e.g., Illumina MiSeq or Ion Torrent).[9]
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference influenza PA gene sequence.
-
Identify single nucleotide polymorphisms (SNPs) and amino acid substitutions associated with baloxavir resistance.
-
Determine the frequency of these mutations in the viral population.
-
Pyrosequencing
Application Note: Pyrosequencing is a real-time sequencing technology that is well-suited for the rapid detection of known mutations in short, specific regions of DNA.[14] It has been successfully adapted for monitoring baloxavir resistance by targeting the codon for amino acid 38 in the PA gene.[2][14] This method is faster and less complex than NGS, making it a practical option for public health laboratories that require a quicker turnaround time for a large number of samples.[1][14] However, its ability to identify mutations in mixed viral populations can be challenging, especially with more than two variants.[2][14]
Experimental Protocol: Pyrosequencing for PA I38 Mutations
-
RNA Extraction and RT-PCR: Extract viral RNA and perform RT-PCR to amplify a short region of the PA gene spanning codon 38, as described in the NGS protocol. One of the PCR primers should be biotinylated.
-
Template Preparation:
-
Capture the biotinylated PCR products on streptavidin-coated beads.
-
Wash the beads to remove the non-biotinylated strand, salts, and unincorporated nucleotides.
-
Anneal a sequencing primer to the single-stranded DNA template.
-
-
Pyrosequencing Reaction:
-
Perform the pyrosequencing reaction according to the instrument's protocol (e.g., on a PyroMark system).
-
Nucleotides are dispensed sequentially. The incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.
-
A customized nucleotide dispensation order can improve the detection of mixed populations (e.g., I38I/T).[14]
-
-
Data Analysis:
-
The resulting pyrogram is analyzed to determine the nucleotide sequence at the target codon.
-
The software calculates the percentage of each variant in a mixed population based on the light signal intensity.
-
Real-Time RT-PCR (RT-qPCR) Assays
Application Note: Real-time RT-PCR assays, such as RNase H2-dependent PCR (rhPCR) or cycling probe-based RT-PCR, are designed for the rapid and sensitive detection of specific single nucleotide polymorphisms (SNPs).[3][15] These assays can accurately discriminate between wild-type (e.g., PA I38) and mutant (e.g., PA T38) sequences.[15][16] Their high sensitivity allows for the detection of mutant viruses present as a minor population (e.g., down to 5%).[15] Due to their speed (results within 3-4 hours) and suitability for high-throughput screening, RT-qPCR assays are excellent tools for large-scale surveillance and for rapidly screening clinical samples.[3][15]
Experimental Protocol: rhPCR for PA I38T Detection
-
RNA Extraction and cDNA Synthesis: Extract viral RNA and synthesize cDNA as previously described.
-
rhPCR Reaction Setup:
-
Prepare a reaction mixture containing a universal PCR master mix, a forward primer, a reverse primer, and two probes: one specific for the wild-type sequence (e.g., labeled with FAM) and one for the mutant sequence (e.g., labeled with HEX or ROX).[3] The probes are designed with a single RNA base at the mutation site and a 3' blocking modification.
-
Add the cDNA template to the reaction mixture.
-
-
Real-Time PCR:
-
Run the reaction on a real-time PCR instrument.
-
During amplification, the RNase H2 enzyme recognizes the RNA-DNA duplex formed by the correctly matched probe and cleaves it, releasing the fluorophore from the quencher and generating a signal.
-
-
Data Analysis:
-
Analyze the amplification plots for each fluorophore.
-
A signal from the FAM channel indicates the presence of the wild-type virus.
-
A signal from the HEX/ROX channel indicates the presence of the I38T mutant.
-
The presence of signals from both channels indicates a mixed population.
-
| Table 1: Performance of Genotypic Assays for Baloxavir Resistance Detection | ||
| Method | Key Advantages | Limitations |
| Next-Generation Sequencing (NGS) | Comprehensive (whole-genome), detects novel mutations, high sensitivity for minor variants (<20%).[10] | Higher cost per sample, longer turnaround time, complex data analysis.[9] |
| Pyrosequencing | Rapid, quantitative, good for known mutations. | Limited to short reads, challenging for complex mixtures (>2 variants).[14] |
| Real-Time RT-PCR (rhPCR) | Very rapid (3-4 hours), high sensitivity (detects ≥5% of minor variants), high specificity, suitable for high-throughput screening.[15] | Limited to detecting known, pre-defined mutations. |
| Droplet Digital PCR (ddPCR) | Highly sensitive for detecting and quantifying rare mutations.[5][17] | Targets only known mutations, requires specialized equipment. |
II. Phenotypic Methods for Resistance Detection
Phenotypic assays measure the ability of a virus to replicate in the presence of an antiviral drug. They determine the concentration of the drug required to inhibit viral replication by 50% (EC50 or IC50). A significant increase in the EC50 value compared to a reference virus indicates reduced susceptibility.
Plaque Reduction and Focus Reduction Assays (PRA & FRA)
Application Note: Plaque and focus reduction assays are classic cell-based methods to determine antiviral susceptibility.[18] In a PRA, the reduction in the number and size of viral plaques in cell monolayers is measured. The FRA is a modification that uses immunostaining to detect infected cells (foci) and is generally more sensitive and less laborious than the PRA.[18] These assays are considered the gold standard for phenotypic testing but can be time-consuming.
Experimental Protocol: Focus Reduction Assay (FRA)
-
Cell Seeding: Seed confluent monolayers of Madin-Darby canine kidney (MDCK) cells in 96-well plates.
-
Virus Preparation and Drug Dilution:
-
Prepare serial dilutions of baloxavir acid in virus growth medium.
-
Dilute the virus stock to a concentration that will produce 50-100 foci per well.
-
-
Infection:
-
Wash the cell monolayers.
-
Add the virus dilution to the cells and incubate for 1 hour to allow for viral adsorption.
-
Remove the virus inoculum.
-
-
Drug Treatment:
-
Add the serially diluted baloxavir acid to the wells.
-
Incubate the plates for a duration appropriate for focus formation (e.g., 24-48 hours).
-
-
Immunostaining:
-
Fix the cells (e.g., with a cold acetone/methanol solution).
-
Permeabilize the cells and block non-specific binding.
-
Incubate with a primary antibody against a viral protein (e.g., nucleoprotein).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate to visualize the foci.
-
-
Data Analysis:
-
Count the number of foci in each well.
-
Calculate the percentage of focus reduction at each drug concentration compared to the virus control (no drug).
-
Determine the EC50 value using non-linear regression analysis.
-
References
- 1. Assessing baloxavir susceptibility of influenza viruses circulating in the United States during the 2016/17 and 2017/18 seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of cycling probe based real-time PCR methodology for influenza A viruses possessing the PA/I38T amino acid substitution associated with reduced baloxavir susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Genomic Analysis of Influenza A and B Viruses Carrying Baloxavir Resistance-Associated Substitutions Serially Passaged in Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation sequencing : an eye-opener for the surveillance of antiviral resistance in influenza [biblio.ugent.be]
- 8. Next-Generation Sequencing: An Eye-Opener for the Surveillance of Antiviral Resistance in Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. researchgate.net [researchgate.net]
- 11. Improved influenza A whole-genome sequencing protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sequencing and subtyping protocol for Influenza A and B viruses using Illumina® COVIDSeq™ Assay Kit [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Detection of baloxavir resistant influenza A viruses using next generation sequencing and pyrosequencing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid detection of an I38T amino acid substitution in influenza polymerase acidic subunit associated with reduced susceptibility to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid detection of an I38T amino acid substitution in influenza polymerase acidic subunit associated with reduced susceptibility to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Genotypic Assays Identifying PA/I38T Substitution in Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various genotypic assays designed to identify the I38T substitution in the polymerase acidic (PA) protein of influenza viruses. This substitution is a key indicator of reduced susceptibility to the endonuclease inhibitor baloxavir marboxil.[1][2][3][4][5] The following methods are crucial for surveillance, clinical management, and drug development efforts to combat antiviral resistance.
Introduction
This compound is a first-in-class antiviral drug that targets the cap-dependent endonuclease activity of the influenza virus PA protein.[1][6][7] The emergence of the I38T amino acid substitution in the PA protein has been identified as the most frequent variant associated with reduced susceptibility to baloxavir.[2][3][8] Timely and accurate detection of this substitution is therefore essential for monitoring resistance trends and guiding treatment decisions. This document outlines and compares several molecular methods for the detection of the PA/I38T substitution.
Comparative Overview of Genotypic Assays
The choice of a genotypic assay depends on various factors, including the required turnaround time, sensitivity, throughput, and cost. The following table summarizes the key quantitative and qualitative features of the most common assays used to detect the PA/I38T substitution.
| Assay Type | Key Advantages | Key Disadvantages | Turnaround Time | Sensitivity | Throughput |
| RNase H2-dependent PCR (rhPCR) | Rapid, high sensitivity and specificity.[1][3] | Requires specific primer and probe design for different influenza types/subtypes. | 3-4 hours[1] | High | High |
| Pyrosequencing | Rapid, allows for quantification of mixed viral populations.[6][8][9] | Can be challenging to interpret results with complex mixtures.[6] | ~1 day | Good | Moderate to High |
| High-Resolution Melting Analysis (HRMA) | Economical, simple to use with common laboratory instruments.[8] | May require sequencing for confirmation of variants. | ~1 day | Good | High |
| Sanger Sequencing | "Gold standard" for sequence accuracy, widely available.[10][11][12] | Lower throughput, less sensitive for detecting minor variants.[13][14] | 1-2 days | Low for mixed populations | Low to Moderate |
| Next-Generation Sequencing (NGS) | Comprehensive genomic analysis, detects minor variants, and discovers novel mutations.[13][14][15][16] | Higher cost, complex data analysis, longer turnaround time.[12][14] | Several days[17][18] | Very High | High |
| Droplet Digital RT-PCR (ddRT-PCR) | Absolute quantification of wild-type and mutant alleles.[7][19][20] | Requires specialized equipment. | ~1 day | Very High | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are synthesized from published literature and should be adapted and validated for specific laboratory conditions.
Protocol 1: RNase H2-dependent PCR (rhPCR) for PA/I38T Detection
This protocol is adapted from studies describing rapid and sensitive detection of the I38T substitution.[1][3]
1. RNA Extraction:
-
Extract viral RNA from clinical specimens (e.g., nasopharyngeal swabs) or cultured virus isolates using a commercial viral RNA extraction kit according to the manufacturer's instructions.
2. Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or influenza-specific primers.
3. rhPCR Reaction Setup:
-
Prepare a master mix containing:
-
rhPCR buffer
-
dNTPs
-
Forward and reverse primers flanking the PA I38 codon
-
Allele-specific probes for the wild-type (I38) and mutant (T38) sequences. The probes are designed with a 5' fluorophore and a 3' quencher.
-
RNase H2 enzyme
-
DNA polymerase
-
-
Add the cDNA template to the master mix.
4. Real-Time PCR Amplification:
-
Perform the real-time PCR on a compatible instrument with the following cycling conditions (example):
-
Initial denaturation: 95°C for 2 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data)
-
-
5. Data Analysis:
-
Analyze the amplification curves for the wild-type and mutant probes to determine the presence or absence of the I38T substitution. The cycle threshold (Ct) values will indicate the abundance of each allele.
Protocol 2: Pyrosequencing for PA/I38T Detection and Quantification
This method allows for the rapid sequencing of a short DNA fragment and can quantify the proportion of different alleles in a mixed population.[8][9]
1. RNA Extraction and RT-PCR:
-
Extract viral RNA as described in Protocol 1.
-
Perform a one-step RT-PCR to amplify a ~100 base pair region of the PA gene encompassing codon 38. The forward or reverse primer must be biotinylated.
2. Immobilization of PCR Product:
-
Capture the biotinylated PCR product on streptavidin-coated Sepharose beads.
-
Wash the beads to remove unincorporated dNTPs and primers.
-
Denature the captured DNA to yield single-stranded templates.
3. Sequencing Reaction:
-
Anneal a sequencing primer to the single-stranded template.
-
Perform the pyrosequencing reaction in a pyrosequencer (e.g., PyroMark Q96 ID). The instrument dispenses one dNTP at a time, and light is generated upon nucleotide incorporation.
-
The sequence of nucleotide dispensation is programmed to interrogate the specific codon of interest.
4. Data Analysis:
-
The resulting pyrogram shows peaks of light intensity corresponding to the incorporated nucleotides.
-
The sequence is determined from the order of nucleotide dispensation and the corresponding peaks.
-
For mixed populations, the allele quantification mode can be used to determine the percentage of the I38T variant based on the relative peak heights.[8]
Protocol 3: Sanger Sequencing of the PA Gene
This protocol provides the consensus sequence of the PA gene segment.[10][11]
1. RNA Extraction and RT-PCR:
-
Extract viral RNA as described previously.
-
Perform RT-PCR to amplify the entire PA gene or a fragment containing codon 38. Use high-fidelity polymerase to minimize PCR errors.
2. PCR Product Purification:
-
Purify the PCR product to remove primers and dNTPs using a commercial PCR purification kit or enzymatic cleanup.
3. Sequencing Reaction:
-
Set up cycle sequencing reactions using the purified PCR product as a template, a sequencing primer (forward or reverse), and a sequencing kit (e.g., BigDye Terminator).
-
Perform thermal cycling for the sequencing reaction.
4. Sequencing and Analysis:
-
Purify the sequencing products to remove unincorporated dye terminators.
-
Perform capillary electrophoresis on an automated DNA sequencer.
-
Analyze the resulting electropherogram using sequencing analysis software to determine the nucleotide sequence and identify the amino acid at codon 38.
Protocol 4: Next-Generation Sequencing (NGS) for Comprehensive Analysis
NGS allows for deep sequencing of the entire influenza genome, providing comprehensive information on antiviral resistance markers and other genetic variations.[13][14][16][18]
1. RNA Extraction and cDNA Synthesis:
-
Extract high-quality viral RNA.
-
Synthesize cDNA using reverse transcriptase and random primers.
2. Library Preparation:
-
Fragment the cDNA to the desired size.
-
Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for amplification and binding to the sequencing flow cell.
-
Perform PCR to enrich for the adapter-ligated fragments.
3. Sequencing:
-
Pool the libraries from multiple samples.
-
Perform sequencing on an NGS platform (e.g., Illumina MiSeq). The instrument generates millions of short sequence reads.
4. Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference influenza genome.
-
Call variants to identify single nucleotide polymorphisms (SNPs), including the one at PA codon 38.
-
The depth of coverage at each position allows for the detection and quantification of minor variants in the viral population.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of baloxavir action and the workflows for detecting the PA/I38T substitution.
Caption: Mechanism of baloxavir action and I38T resistance.
Caption: General workflow for genotypic detection of PA/I38T.
References
- 1. Rapid detection of an I38T amino acid substitution in influenza polymerase acidic subunit associated with reduced susceptibility to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the fitness of PA/I38T-substituted influenza A viruses with reduced baloxavir susceptibility in a competitive mixtures ferret model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid detection of an I38T amino acid substitution in influenza polymerase acidic subunit associated with reduced susceptibility to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Global Influenza Programme [who.int]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. A rapid pyrosequencing assay for the molecular detection of influenza viruses with reduced baloxavir susceptibility due to PA/I38X amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simplified Large-Scale Sanger Genome Sequencing for Influenza A/H3N2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Next generation sequencing for whole genome analysis and surveillance of influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.who.int [cdn.who.int]
- 15. Development and application of next-generation sequencing (NGS) and metagenomics to improve influenza surveillance and pandemic preparedness in Belgium | sciensano.be [sciensano.be]
- 16. Influenza Virus Genome Sequencing and Genetic Characterization | Influenza (Flu) | CDC [cdc.gov]
- 17. wadsworth.org [wadsworth.org]
- 18. From Clinical Specimen to Whole Genome Sequencing of A(H3N2) Influenza Viruses: A Fast and Reliable High-Throughput Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of the Baloxavir-Resistant Polymerase Acid I38T Substitution on the Fitness of Contemporary Influenza A(H1N1)pdm09 and A(H3N2) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of Baloxavir Resistance-Associated Substitutions on Influenza Virus Growth and Drug Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenotypic Assays to Confirm Baloxavir Marboxil Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various phenotypic assays to confirm resistance to Baloxavir Marboxil in influenza viruses. The accompanying data and visualizations are intended to guide researchers in selecting and performing the appropriate assays for their specific needs.
Introduction
This compound is a first-in-class antiviral drug that targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial step in viral mRNA synthesis.[1][2] Resistance to Baloxavir primarily arises from amino acid substitutions in the PA protein, with the most common mutation being I38T, which can significantly reduce the susceptibility of the virus to the drug.[3][4] Phenotypic assays are essential for confirming resistance by measuring the concentration of the active form of the drug, baloxavir acid, required to inhibit viral replication in cell culture. These assays provide a functional confirmation of resistance suggested by genotypic analysis.
This document outlines the protocols for several common phenotypic assays used to determine the susceptibility of influenza viruses to baloxavir acid: the Plaque Reduction Assay, the Focus Reduction Assay, the Virus Yield Reduction Assay, and a Reporter Gene Assay.
Data Presentation: this compound Susceptibility
The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values of baloxavir acid against wild-type (WT) and resistant influenza virus strains. These values represent the concentration of the drug required to inhibit 50% of viral activity in vitro. A significant increase in the EC50/IC50 value for a mutant virus compared to the wild-type is indicative of resistance.
Table 1: Baloxavir Acid EC50/IC50 Values for Influenza A (H1N1)pdm09
| PA Substitution | Assay Type | EC50/IC50 (nM) | Fold Change vs. WT | Reference |
| Wild-Type | Plaque Reduction | 0.42 ± 0.37 | - | [3] |
| I38T | Plaque Reduction | 41.96 ± 9.42 | ~100 | [3] |
| I38T | Plaque Reduction | - | 25.74 | [4] |
| I38T | Focus Reduction | - | 90-216 | [5] |
| Wild-Type | Focus Reduction | 0.7 ± 0.5 | - | [6] |
| I38T | Focus Reduction | - | 65 | [6] |
| I38F | Focus Reduction | - | 17 | [6] |
| I38M | Focus Reduction | - | 23 | [6] |
Table 2: Baloxavir Acid EC50/IC50 Values for Influenza A (H3N2)
| PA Substitution | Assay Type | EC50/IC50 (nM) | Fold Change vs. WT | Reference |
| Wild-Type | Plaque Reduction | 0.66 ± 0.17 | - | [3] |
| I38T | Plaque Reduction | 139.73 ± 24.97 | ~211 | [3] |
| I38T | Focus Reduction | - | 49-68 | [7] |
| Wild-Type | Focus Reduction | 1.2 ± 0.6 | - | [6] |
| I38M | Focus Reduction | - | 16 | [6] |
| I38F | Focus Reduction | - | 16 | [6] |
Table 3: Baloxavir Acid EC50/IC50 Values for Influenza B
| Virus Lineage | PA Substitution | Assay Type | EC50/IC50 (nM) | Fold Change vs. WT | Reference |
| Victoria | Wild-Type | Focus Reduction | 7.2 ± 3.5 | - | [6] |
| Yamagata | Wild-Type | Focus Reduction | 5.8 ± 4.5 | - | [6] |
| Yamagata | I38T | Focus Reduction | - | 5 | [6] |
| Yamagata | I38M | Focus Reduction | - | 2 | [6] |
Experimental Protocols
Plaque Reduction Assay
This assay is a gold standard for quantifying infectious virus and assessing antiviral susceptibility. It measures the ability of a drug to reduce the number of plaques (zones of cell death) formed by the virus in a cell monolayer.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Virus stock (wild-type and putative resistant strains)
-
Baloxavir acid (serial dilutions)
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer overnight.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free DMEM. The optimal dilution should produce 50-100 plaques per well in the virus control wells.
-
Drug Preparation: Prepare serial dilutions of baloxavir acid in serum-free DMEM.
-
Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Add 100 µL of the diluted virus to each well and incubate for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: After incubation, remove the virus inoculum and overlay the cells with 2 mL of overlay medium containing the desired concentration of baloxavir acid.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Focus Reduction Assay (FRA)
The FRA is a higher-throughput alternative to the plaque reduction assay. Instead of visualizing cell death, this assay uses specific antibodies to detect infected cells (foci), which are then visualized using a secondary antibody conjugated to an enzyme.
Materials:
-
MDCK cells
-
96-well cell culture plates
-
Virus stock
-
Baloxavir acid (serial dilutions)
-
Primary antibody against influenza nucleoprotein (NP)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
HRP substrate (e.g., TMB)
-
Fixation and permeabilization buffers
Protocol:
-
Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer overnight.
-
Drug and Virus Preparation: Prepare serial dilutions of baloxavir acid. Mix the diluted drug with a standardized amount of virus.
-
Infection: Add the drug-virus mixture to the cell monolayer and incubate for 1-2 hours at 37°C.
-
Incubation: Remove the inoculum and add fresh medium containing the corresponding drug concentration. Incubate for 24-48 hours.
-
Immunostaining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary anti-NP antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the HRP substrate and measure the resulting colorimetric or chemiluminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage of focus reduction for each drug concentration compared to the virus control. Determine the EC50 value as described for the plaque reduction assay.
Virus Yield Reduction Assay (VYRA)
This assay measures the amount of infectious virus produced in the presence of an antiviral drug. It is a sensitive method to determine antiviral activity.
Materials:
-
MDCK or A549 cells
-
24-well or 48-well cell culture plates
-
Virus stock
-
Baloxavir acid (serial dilutions)
-
TCID50 (50% Tissue Culture Infectious Dose) assay components
Protocol:
-
Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer.
-
Infection: Infect the cells with a low multiplicity of infection (MOI) of the influenza virus in the presence of serial dilutions of baloxavir acid.
-
Incubation: Incubate the plates for 24-72 hours to allow for multiple rounds of viral replication.
-
Supernatant Collection: Collect the cell culture supernatants, which contain the progeny virus.
-
Virus Titeration: Determine the virus titer in each supernatant sample using a TCID50 assay or a plaque assay.
-
Data Analysis: Calculate the reduction in virus titer for each drug concentration compared to the virus control. The EC50 is the concentration of the drug that reduces the virus yield by 50%.
Reporter Gene Assay
This assay utilizes a recombinant influenza virus or a mini-genome system that expresses a reporter gene (e.g., luciferase or green fluorescent protein) upon viral replication. The reporter signal is a surrogate for viral activity.
Materials:
-
HEK293T or other suitable cells
-
Plasmids for expressing influenza virus polymerase components (PB2, PB1, PA) and nucleoprotein (NP)
-
A plasmid containing a reporter gene (e.g., luciferase) flanked by influenza virus non-coding regions (a "mini-genome")
-
Transfection reagent
-
Baloxavir acid (serial dilutions)
-
Luciferase assay reagent
Protocol:
-
Transfection: Co-transfect cells with the polymerase and NP expression plasmids, along with the reporter plasmid.
-
Drug Treatment: After transfection, add serial dilutions of baloxavir acid to the cells.
-
Incubation: Incubate the cells for 24-48 hours to allow for the expression of the viral proteins and the reporter gene.
-
Reporter Gene Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of reporter gene expression for each drug concentration compared to the control (no drug). Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Mechanism of Action and Resistance of this compound
References
- 1. This compound: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Impact of the Baloxavir-Resistant Polymerase Acid I38T Substitution on the Fitness of Contemporary Influenza A(H1N1)pdm09 and A(H3N2) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Influenza A(H1N1)pdm09 Virus with Reduced Susceptibility to Baloxavir, Japan, 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hub.hku.hk [hub.hku.hk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Baloxavir Marboxil for Laboratory Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Baloxavir marboxil (BXM) is a first-in-class antiviral agent approved for the treatment of acute, uncomplicated influenza A and B infections.[1][2] It is a prodrug that is rapidly and almost completely hydrolyzed by esterases in the gastrointestinal lumen, intestinal epithelium, liver, and blood to its active metabolite, baloxavir acid (BXA).[3][4][5] BXA functions by selectively inhibiting the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a key component of the influenza virus RNA polymerase complex.[3][6] This inhibition prevents the virus from "snatching" 5' capped primers from host cell pre-mRNAs, a critical step for the initiation of viral mRNA synthesis and subsequent virus proliferation.[1][4][5] These notes provide detailed protocols for the formulation and experimental use of this compound and Baloxavir acid in laboratory settings.
Mechanism of Action: Cap-Dependent Endonuclease Inhibition
Baloxavir acid targets the "cap-snatching" mechanism essential for influenza virus replication. The viral RNA-dependent RNA polymerase complex, consisting of PA, PB1, and PB2 subunits, hijacks the host cell's transcription machinery. The PB2 subunit binds to the 5' cap of host pre-mRNAs, and the PA subunit's endonuclease activity then cleaves the host mRNA 10-13 nucleotides downstream.[1] This capped fragment serves as a primer for the PB1 subunit to initiate the transcription of viral mRNAs. Baloxavir acid binds to the active site of the PA endonuclease, preventing this cleavage and effectively halting viral gene expression and replication.[4]
Caption: Mechanism of action of Baloxavir acid (BXA) inhibiting the influenza virus PA endonuclease.
Formulation and Solubility
This compound (BXM) is the prodrug form used for oral in vivo administration, while its active metabolite, Baloxavir acid (BXA), is typically used for in vitro enzymatic and cell-based assays.
Stock Solution Preparation (In Vitro Use): this compound is practically insoluble in water but freely soluble in DMSO.[7][8]
-
Primary Stock (e.g., 10 mM BXA in DMSO): BXA is recommended for direct use in in vitro assays. If using BXM, it will be converted to BXA by cellular esterases.
-
Solvent: Dissolve BXM or BXA powder in 100% Dimethyl Sulfoxide (DMSO).[9] The solubility in DMSO is approximately 1 mg/mL for BXM and up to 100 mg/mL.[9][10]
-
Procedure: Prepare a concentrated stock solution (e.g., 10-20 mM) in DMSO. Purge the vial with an inert gas (e.g., nitrogen or argon) before sealing.[10]
-
Storage: Store the DMSO stock solution at -20°C for up to 4 years.[10] Avoid repeated freeze-thaw cycles.
-
Working Solutions: For cell-based assays, dilute the DMSO stock solution into the appropriate cell culture medium. Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤0.5%).
Formulation for Oral Administration (In Vivo Mouse Models): For in vivo studies, BXM is typically formulated as a suspension for oral gavage.
-
Vehicle: A common vehicle is 0.5% methylcellulose (MC) in water.[6] Another option involves a mix of DMSO, PEG300, Tween80, and water.[9]
-
Procedure (0.5% MC):
-
Weigh the required amount of BXM powder.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Suspend the BXM powder in the 0.5% MC solution.
-
Vortex or sonicate briefly to ensure a homogenous suspension before each administration.
-
-
Procedure (PEG300/Tween80):
-
Prepare a concentrated stock of BXM in fresh DMSO (e.g., 25 mg/mL).[9]
-
For a 1 mL final volume, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween80 and mix until clear.
-
Add 500 µL of sterile water to bring the final volume to 1 mL. This solution should be used immediately.[9]
-
| Compound | Solvent | Solubility | Storage |
| This compound (BXM) | DMSO | ~1 mg/mL[10] | -20°C (solid) |
| Dimethyl formamide | ~1 mg/mL[10] | -20°C (solid) | |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL[10] | Use within one day | |
| Water | Practically insoluble[7][8] | N/A | |
| Baloxavir Acid (BXA) | DMSO | High | -20°C (stock solution) |
Experimental Protocols
Protocol 1: In Vitro Antiviral Efficacy - Virus Yield Reduction Assay
This assay determines the concentration of BXA required to inhibit the replication of influenza virus in cell culture. The endpoint is the quantification of infectious virus particles released into the supernatant.
Caption: General workflow for a Virus Yield Reduction (VYR) Assay.
Methodology:
-
Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) or human lung adenocarcinoma (A549) cells in 24- or 96-well plates to achieve a confluent monolayer on the day of infection.[11]
-
Virus Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Infect the cells with the desired influenza virus strain at a low multiplicity of infection (MOI), for example, 0.001 to 0.005.[11]
-
Drug Treatment: After a 1-hour incubation period to allow for virus adsorption, remove the virus inoculum. Wash the cells and add infection medium (e.g., DMEM) containing two-fold or five-fold serial dilutions of BXA.[11] Include a "virus control" (no drug) and "cell control" (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 48 hours, depending on the virus strain.[11]
-
Virus Quantification: Harvest the supernatants from each well. Determine the viral titer using a 50% tissue culture infectious dose (TCID50) assay or a focus-forming assay (FFA) on fresh MDCK cell monolayers.[11]
-
Data Analysis: Plot the percent inhibition of viral titer relative to the virus control against the log of the drug concentration. Calculate the 50% and 90% effective concentrations (EC50 and EC90) using non-linear regression analysis.
| Influenza Strain | Assay Type | EC50 / IC50 (nM) | EC90 (nmol/L) |
| Influenza A (H1N1pdm09) | PA Endonuclease | 1.4 - 3.1[3] | - |
| Influenza A (H3N2) | PA Endonuclease | 1.4 - 3.1[3] | - |
| Influenza B | PA Endonuclease | 4.5 - 8.9[3] | - |
| H5N1 HPAIV | Yield Reduction | - | 1.4 ± 1.3[12] |
| H5N1 HPAIV (duck/Vietnam) | Yield Reduction | - | 1.5 ± 0.3[12] |
| A(H1N1)pdm09 (I38T mutant) | Varies | 41.96 ± 9.42[11] | - |
Protocol 2: In Vitro Cytotoxicity Assay
This protocol determines the concentration of BXA that is toxic to the host cells, which is crucial for calculating the drug's selectivity index (SI = CC50/EC50).
Methodology:
-
Cell Culture: Seed A549 or MDCK cells in 96-well plates at a density that ensures they are in a logarithmic growth phase at the end of the experiment.
-
Drug Treatment: Add serial dilutions of BXA to the wells. Include a "no drug" control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Use a colorimetric assay such as WST-1 (Water Soluble Tetrazolium Salt-1).[11] Add the WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.
| Cell Line | CC50 (µmol/L) | Reference |
| Various Human Cell Types | 17.30 to 47.52 | [13] |
Protocol 3: In Vivo Efficacy in a Murine Influenza Model
This protocol outlines a general procedure to evaluate the therapeutic efficacy of orally administered BXM in mice lethally infected with an influenza virus.
Methodology:
-
Animals: Use specific-pathogen-free BALB/c mice (e.g., 6-8 weeks old).[14][15]
-
Infection: Anesthetize the mice and intranasally inoculate them with a sub-lethal or lethal dose of influenza virus (e.g., A/WSN/33 or A/PR/8/34) in a small volume (e.g., 50 µL) of PBS.[6][14]
-
Drug Administration: Prepare a suspension of BXM as described in the formulation section. Administer BXM orally via gavage.[14][16] Treatment can be initiated at various time points post-infection (p.i.) (e.g., 2 hours before, or 24, 48, 72 hours p.i.) to model prophylactic or therapeutic effects.[6][10] Dosing regimens can vary, for example, a single administration or twice daily (q12h) for 1-5 days.[6][14] Doses typically range from 0.5 to 50 mg/kg.[14][16]
-
Monitoring and Endpoints:
-
Survival: Monitor the mice daily for up to 14-21 days post-infection and record mortality.[6]
-
Body Weight: Weigh the mice daily as an indicator of morbidity.[10]
-
Viral Titers: At specific time points (e.g., 24 hours after the first dose), euthanize a subset of mice, harvest lungs, and homogenize the tissue to determine lung viral titers by TCID50 or plaque assay.[14][16]
-
-
Data Analysis: Compare survival curves between treated and vehicle control groups using a Log-rank (Mantel-Cox) test. Analyze differences in body weight and viral titers using appropriate statistical tests (e.g., t-test or ANOVA).
| Virus | Mouse Model | BXM Dose (mg/kg) | Observed Effect |
| Influenza A & B | Lethal Infection | 5 or 50 (single day, bid) | Prevents mortality[10] |
| H5N1 HPAIV | Lethal Infection | 2.5 (single dose) | 100% protection[17] |
| Influenza A & B | Sub-lethal Infection | 15 (q12h) | ≥100-fold (Flu A) and ≥10-fold (Flu B) reduction in lung viral titers vs. oseltamivir[14][16] |
| Influenza A (H5N1) | Lethal Infection | 15 (bid for 5 days, delayed 72h) | Reduces mortality and lung viral titers[10] |
Pharmacokinetic Analysis
Understanding the pharmacokinetic (PK) profile of BXA is essential for interpreting efficacy data. PK/pharmacodynamic (PD) analysis helps correlate drug exposure with antiviral activity.[14]
Methodology:
-
Dosing: Administer a single oral dose of BXM to infected or non-infected mice.[14]
-
Sample Collection: Collect blood samples via cardiac puncture or tail vein at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of BXA in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
| Parameter | Description | Significance |
| Cmax | Maximum plasma concentration | Peak drug exposure |
| Tmax | Time to reach Cmax | Rate of absorption |
| AUC | Area under the concentration-time curve | Total drug exposure over time |
| t½ | Terminal elimination half-life | Duration of drug presence |
| Cτ / C24 | Plasma concentration at the end of the dosing interval or at 24h | Identified as the key PK/PD parameter predicting antiviral efficacy in mice[14][16] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. This compound, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. DailyMed - XOFLUZA- this compound tablet, film coated XOFLUZA- this compound granule, for solution XOFLUZA- this compound granule, for suspension [dailymed.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Improved in vitro Efficacy of this compound Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the In Vitro and In Vivo Efficacy of this compound against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Pharmacokinetic and pharmacodynamic analysis of this compound, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacokinetic-and-pharmacodynamic-analysis-of-baloxavir-marboxil-a-novel-cap-dependent-endonuclease-inhibitor-in-a-murine-model-of-influenza-virus-infection - Ask this paper | Bohrium [bohrium.com]
- 16. ovid.com [ovid.com]
- 17. mdpi.com [mdpi.com]
Application Note: Solubilizing Baloxavir Marboxil for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the solubilization of Baloxavir Marboxil, a potent inhibitor of the cap-dependent endonuclease activity of the influenza virus polymerase, for use in cell-based assays. Due to its poor aqueous solubility, proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results.
Physicochemical Properties of this compound
This compound is a prodrug that is supplied as a crystalline solid.[1] It is characterized by poor solubility in aqueous solutions, which presents a challenge for its use in in-vitro and cell-based assays.[2][3] Understanding its solubility in different solvents is key to preparing viable solutions for experimental use.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | [1] |
| Dimethyl Formamide (DMF) | ~1 mg/mL | [1] |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | [1] |
| Water | 0.015 mg/mL | [4] |
| Methanol | 8.6 mg/mL | [4] |
| Ethanol | 7 mg/mL | [5] |
Experimental Protocol: Solubilization of this compound
This protocol describes the recommended method for preparing a stock solution of this compound and subsequent dilution for use in cell-based assays. The primary solvent for the initial stock solution is Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Protocol:
-
Preparation of a Concentrated Stock Solution in DMSO:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 1 mg/mL. Note: Moisture-absorbing DMSO can reduce solubility.[5]
-
Purge the vial with an inert gas to prevent oxidation.[1]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
-
Preparation of Working Solutions for Cell-Based Assays:
-
For aqueous-based assays, it is recommended to first dissolve this compound in DMSO before diluting with the aqueous buffer of choice.[1]
-
To prepare a working solution in a buffer such as PBS, perform a serial dilution from the DMSO stock solution.
-
For example, to prepare a 0.14 mg/mL working solution, dilute the 1 mg/mL DMSO stock solution 1:6 with PBS (pH 7.2).[1]
-
It is crucial to add the DMSO stock solution to the aqueous buffer slowly while vortexing to prevent precipitation of the compound.
-
Important: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]
-
Storage of Stock Solution:
-
The DMSO stock solution should be stored at -20°C or -80°C.[1][5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5]
-
When stored properly at -20°C, the crystalline solid is stable for at least 4 years.[1] The stock solution in DMSO is stable for at least one year at -80°C and one month at -20°C.[5]
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound solutions for cell-based assays.
Mechanism of Action: Inhibition of Influenza Virus Replication
This compound is a prodrug that is hydrolyzed in vivo to its active form, Baloxavir acid.[6][7][8] Baloxavir acid targets and inhibits the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a key component of the influenza virus RNA polymerase complex.[6][7][9] This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[6][7] By blocking this crucial step, Baloxavir acid effectively halts viral gene transcription and replication.[7][10]
The diagram below illustrates the mechanism of action of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Determination of this compound in pharmaceutical preparations and spiked human plasma using its quenching action on acetoxymercuric fluorescein reagent: Assessment of greenness and whiteness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C27H23F2N3O7S | CID 124081896 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Cap-Dependent Endonuclease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cap-dependent endonuclease (CEN), an essential enzyme for the replication of influenza viruses and other segmented negative-strand RNA viruses, has emerged as a critical target for novel antiviral drug development. The CEN is a key component of the viral RNA-dependent RNA polymerase complex and facilitates the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps from host cell pre-mRNAs to prime its own transcription. Inhibition of this endonuclease activity effectively halts viral replication. The approval of the CEN inhibitor baloxavir marboxil has validated this strategy and spurred further research into new chemical entities targeting this enzyme.[1][2][3]
High-throughput screening (HTS) is a powerful approach for identifying novel CEN inhibitors from large compound libraries. This document provides detailed application notes and protocols for both biochemical and cell-based HTS assays designed to discover and characterize new CEN inhibitors.
Signaling Pathway: The Cap-Snatching Mechanism
The cap-snatching process is a multi-step mechanism orchestrated by the viral RNA polymerase complex, which consists of three subunits: PA, PB1, and PB2. The CEN active site is located within the N-terminal domain of the PA subunit.
Caption: The influenza virus cap-snatching mechanism.
Experimental Workflow for a High-Throughput Screening Campaign
A typical HTS campaign for the discovery of novel CEN inhibitors involves several stages, from primary screening to hit validation and lead optimization.
Caption: A typical HTS workflow for CEN inhibitor discovery.
Quantitative Data Summary
The following tables summarize quantitative data for known and experimental CEN inhibitors identified through various screening efforts.
Table 1: Biochemical Assay Data for CEN Inhibitors
| Compound/Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| Baloxavir acid | FRET-based | Influenza A PA | 1.4 - 2.9 | [4] |
| Phenylbutanoic acid derivatives | FRET-based | Influenza A PA/PB1/PB2 | 10 - 20 | [4] |
| Compound ANA-0 | FRET-based | Influenza A PA | ~25,000 | [5] |
| DPBA | FRET-based | Hantavirus Endonuclease | ~200,000 | [6] |
| Compound I-4 | Fluorescence-based | Influenza CEN | 3,290 | [2] |
| Compound II-2 | Fluorescence-based | Influenza CEN | 1,460 | [2] |
Table 2: Cell-Based Assay Data for CEN Inhibitors
| Compound/Inhibitor | Assay Type | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Plaque Reduction | Influenza A (H1N1) | 0.46 - 0.98 | >10 | >10,000 | [1] |
| This compound | Plaque Reduction | Influenza B | 1.9 - 4.8 | >10 | >2,000 | [1] |
| Compound A | MTT Assay | LCMV | <1 | >2.5 | >2,500 | [7] |
| Compound B | MTT Assay | LCMV | <1 | >2.5 | >2,500 | [7] |
| Compound C | MTT Assay | JUNV | <1 | >2.5 | >2,500 | [7] |
| Compound D | MTT Assay | JUNV | <1 | >2.5 | >2,500 | [7] |
| Ribavirin | MTT Assay | LCMV | >500 | >2.5 | <5 | [7] |
Experimental Protocols
Protocol 1: FRET-Based Biochemical Assay for CEN Inhibition
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to directly measure the enzymatic activity of the cap-dependent endonuclease.[5][8]
Materials:
-
Recombinant influenza PA N-terminal domain (PAN) or full polymerase complex.
-
FRET substrate: A single-stranded DNA or RNA oligonucleotide with a 5' fluorophore (e.g., FAM) and a 3' quencher (e.g., TAMRA).
-
Assay buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 1 mM MnCl₂, 1 mM DTT, 0.01% Triton X-100.
-
Test compounds dissolved in DMSO.
-
Known CEN inhibitor (e.g., Baloxavir acid) as a positive control.
-
384-well, black, low-volume assay plates.
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds and controls (dissolved in DMSO) into the wells of a 384-well plate.
-
Enzyme Addition: Prepare a solution of the recombinant CEN enzyme in assay buffer. Add 5 µL of the enzyme solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Substrate Addition: Prepare a solution of the FRET substrate in assay buffer. Add 5 µL of the substrate solution to each well to initiate the reaction. The final concentration of the substrate should be at its Km value for the enzyme.[4]
-
Fluorescence Reading: Immediately begin reading the fluorescence intensity (Excitation/Emission wavelengths appropriate for the chosen fluorophore) every minute for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each test compound relative to the DMSO control.
Protocol 2: Cell-Based Viral Replication Inhibition Assay (Luciferase Reporter)
This protocol outlines a cell-based assay using a reporter virus that expresses luciferase upon successful replication, providing a quantitative measure of viral activity.
Materials:
-
MDCK or A549 cells.
-
Influenza virus engineered to express a luciferase reporter gene.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
Known antiviral drug (e.g., this compound) as a positive control.
-
96-well or 384-well clear-bottom, black-walled cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into the wells of a microplate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds. Include a DMSO-only control (negative control) and a positive control inhibitor.
-
Viral Infection: Incubate the cells with the compounds for 1-2 hours. Then, infect the cells with the luciferase-expressing influenza virus at a low multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for 24-48 hours at 37°C with 5% CO₂.
-
Luciferase Assay: Remove the culture medium and add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence signal using a plate-based luminometer.
-
Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration compared to the DMSO control. Determine the EC50 value for active compounds. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to determine the CC50 and calculate the selectivity index.[7]
Data Analysis and Hit Validation
Primary Data Analysis:
-
Normalization: Raw data from HTS is typically normalized to control wells on each plate (e.g., 0% inhibition for DMSO controls and 100% inhibition for a potent inhibitor control).
-
Hit Selection: A hit is typically defined as a compound that exhibits a certain threshold of inhibition (e.g., >50% inhibition or a Z-score > 3).
Hit Validation:
-
Confirmation: Hits from the primary screen are re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Curves: Confirmed hits are tested over a range of concentrations to determine their potency (IC50 for biochemical assays, EC50 for cell-based assays).[9]
-
Counter-screens: These are performed to eliminate false positives. Common counter-screens include:
-
Cytotoxicity assays: To identify compounds that are toxic to the host cells.
-
Assay interference assays: To identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds in a FRET assay).[9]
-
-
Orthogonal Assays: Hits identified in a biochemical screen should be validated in a cell-based assay, and vice-versa, to confirm their biological relevance.[9][10]
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to establish and execute high-throughput screening campaigns for the discovery of novel cap-dependent endonuclease inhibitors. The combination of robust biochemical and cell-based assays, coupled with a rigorous hit validation cascade, is essential for identifying promising lead compounds for the development of next-generation antiviral therapeutics.
References
- 1. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small-molecule inhibitor of influenza A virus acts by suppressing PA endonuclease activity of the viral polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effect of Baloxavir Marboxil on Viral Shedding
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for studying the effect of Baloxavir Marboxil on influenza virus shedding. The information is compiled from established methodologies and data from key clinical trials.
Introduction to this compound
This compound is a first-in-class antiviral drug that inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial step in viral mRNA synthesis and replication.[1][2][3][4] This mechanism of action differs from neuraminidase inhibitors, which act at a later stage of the viral life cycle to prevent the release of new virions from infected cells.[5] Clinical studies have demonstrated that a single oral dose of this compound significantly reduces the duration of viral shedding compared to both placebo and oseltamivir, highlighting its potential to decrease influenza transmission.[5][6][7]
Mechanism of Action: Inhibition of Cap-Dependent Endonuclease
This compound is a prodrug that is rapidly converted to its active metabolite, baloxavir acid, in the body.[1] Baloxavir acid targets the PA subunit of the influenza virus RNA polymerase complex. Specifically, it inhibits the "cap-snatching" activity of the endonuclease domain of the PA protein.[3][4] This process is essential for the virus to cleave the 5' caps from host pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By blocking this step, this compound effectively halts viral gene transcription and replication.[1][4]
Quantitative Data on Viral Shedding
Clinical trials have consistently demonstrated the potent effect of this compound in reducing the duration of viral shedding. The following tables summarize key findings from the CAPSTONE-1, CAPSTONE-2, and miniSTONE-2 studies.
| Study | Patient Population | Treatment Group | Median Time to Cessation of Viral Shedding (Hours) | Reference |
| CAPSTONE-1 | Otherwise healthy adults and adolescents (≥12 years) | This compound | 24.0 | [5] |
| Oseltamivir | 72.0 | [5] | ||
| Placebo | 96.0 | [6] | ||
| CAPSTONE-2 | High-risk adults and adolescents (≥12 years) | This compound | 48.0 | [7][8] |
| Oseltamivir | 96.0 | [8] | ||
| Placebo | 96.0 | [8] | ||
| miniSTONE-2 | Children (1 to <12 years) | This compound | 24.2 | [3] |
| Oseltamivir | 75.8 | [3] |
Experimental Protocols
Protocol for Nasopharyngeal Swab Collection
Proper specimen collection is critical for accurate quantification of viral shedding.
Materials:
-
Sterile, flexible-shaft nasopharyngeal swab with a synthetic tip (e.g., Dacron® or rayon).
-
Vial containing 1-3 mL of Viral Transport Medium (VTM).
-
Personal Protective Equipment (PPE): gloves, mask, eye protection.
Procedure:
-
Explain the procedure to the patient.
-
Tilt the patient's head back slightly to straighten the passage from the nostrils to the nasopharynx.
-
Gently insert the swab along the nasal septum, just above the floor of the nasal passage, until resistance is felt.
-
The swab should reach a depth equal to the distance from the nostrils to the outer opening of the ear.
-
Rotate the swab gently for 5-10 seconds to absorb secretions.
-
Slowly remove the swab while rotating it.
-
Immediately place the swab into the VTM tube.
-
Break the applicator shaft at the marked line, leaving the swab tip in the vial.
-
Tightly cap the vial.
-
Label the specimen with the patient's information, date, and time of collection.
-
Transport the specimen to the laboratory on cold packs (2-8°C) as soon as possible. For long-term storage, freeze at -70°C.
Protocol for Viral Load Determination by RT-qPCR
This protocol is based on the CDC's Real-Time RT-PCR protocol for influenza A and B viruses.
Materials:
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).
-
One-step RT-qPCR master mix.
-
Primers and probes for influenza A, influenza B, and an internal control (e.g., RNase P).[1][4]
-
Real-time PCR instrument.
-
Nuclease-free water.
-
Standard curve material (e.g., plasmid DNA or in vitro transcribed RNA of known concentration).
Primer and Probe Sequences (CDC Human Influenza Virus Real-Time RT-PCR Diagnostic Panel): [4]
| Target | Name | Sequence (5' to 3') |
| Influenza A | InfA Forward | GAC CRA TCC TGT CAC CTC TGA C |
| InfA Reverse | AGG GCA TTY TGG ACA AAK CGT CTA | |
| InfA Probe | /56-FAM/TGC AGT CCT CGC TCA CTG GGC ACG/3BHQ-1/ | |
| Influenza B | InfB Forward | TCA TTA YTC AAT TCY GCA GAA G |
| InfB Reverse | GTR TCC TGA GCA CCT TCT AC | |
| InfB Probe | /56-FAM/CCA ATT CGA GCA GCT GAA ACT GCG GTG/3BHQ-1/ | |
| RNase P (Internal Control) | RP Forward | AGA TTT GGA CCT GCG AGC G |
| RP Reverse | GAG CGG CTG TCT CCA CAA GT | |
| RP Probe | /56-FAM/TTC TGA CCT GAA GGC TCT GCG CG/3BHQ-1/ |
Procedure:
-
RNA Extraction: Extract viral RNA from 140-200 µL of the VTM sample according to the manufacturer's protocol. Elute the RNA in 50-60 µL of nuclease-free water.
-
RT-qPCR Reaction Setup:
-
Prepare a master mix containing the one-step RT-qPCR buffer, primers, and probes.
-
For a 25 µL reaction:
-
12.5 µL 2x Reaction Mix
-
1 µL of each primer (final concentration 400-800 nM)
-
0.5 µL of probe (final concentration 100-200 nM)
-
1 µL Enzyme Mix (Reverse Transcriptase/Taq Polymerase)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Add 5 µL of extracted RNA to each well.
-
Include a no-template control (NTC) and a positive control in each run.
-
Run a standard curve using serial dilutions of a quantified control.
-
-
Thermal Cycling Conditions (example):
-
Reverse Transcription: 50°C for 10-30 minutes
-
Initial Denaturation: 95°C for 2-5 minutes
-
PCR Cycles (40-45 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 55-60°C for 60 seconds (acquire fluorescence data)
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Plot the Ct values of the standard curve against the log of the concentration to generate a standard curve.
-
Calculate the viral load of the unknown samples by interpolating their Ct values from the standard curve.
-
Results are typically expressed as viral RNA copies/mL of the original sample.
-
Protocol for Plaque Assay for Infectious Virus Titer
The plaque assay is the gold standard for quantifying infectious virus particles.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells (e.g., ATCC® CCL-34™).[9]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Serum-free medium with TPCK-treated trypsin.
-
Semi-solid overlay medium (e.g., containing agarose or Avicel).
-
Phosphate-buffered saline (PBS).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
6-well cell culture plates.
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer the next day.
-
Virus Dilution: On the day of the assay, prepare 10-fold serial dilutions of the virus-containing samples in serum-free medium.
-
Infection:
-
Wash the confluent MDCK cell monolayers twice with PBS.
-
Inoculate each well with 200-500 µL of a virus dilution.
-
Incubate at 37°C for 1 hour, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.
-
-
Overlay:
-
Aspirate the inoculum from the wells.
-
Gently add 2-3 mL of the semi-solid overlay medium (pre-warmed to 37°C) to each well.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fixation and Staining:
-
Aspirate the overlay.
-
Add 1 mL of fixing solution to each well and incubate for at least 30 minutes.
-
Remove the fixing solution and add 1 mL of crystal violet staining solution.
-
Incubate for 15-20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to dry.
-
-
Plaque Counting:
-
Count the number of plaques in each well.
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the following formula:
-
Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)
-
-
Conclusion
The protocols and data presented here provide a robust framework for investigating the impact of this compound on influenza virus shedding. By employing standardized methods for sample collection and viral quantification, researchers can generate reliable and comparable data to further elucidate the clinical and public health benefits of this novel antiviral agent. The significant reduction in viral shedding observed with this compound underscores its potential to not only treat influenza but also to reduce its transmission within the community.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Influenza Virus Plaque Assay in MDCK Cells. [bio-protocol.org]
- 3. This compound Single-dose Treatment in Influenza-infected Children: A Randomized, Double-blind, Active Controlled Phase 3 Safety and Efficacy Trial (miniSTONE-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiplex Real-Time Reverse Transcription PCR for Influenza A Virus, Influenza B Virus, and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. Safety and Efficacy of this compound in Influenza-infected Children 5–11 Years of Age: A Post Hoc Analysis of a Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. roche.com [roche.com]
- 8. [PDF] LB16. Phase 3 Trial of this compound in High-Risk Influenza Patients (CAPSTONE-2 Study) | Semantic Scholar [semanticscholar.org]
- 9. Heterogeneity of the MDCK Cell Line and Its Applicability for Influenza Virus Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Drug-Drug Interaction Studies with Baloxavir Marboxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baloxavir marboxil is a first-in-class antiviral agent that inhibits the cap-dependent endonuclease of the influenza virus, representing a novel mechanism of action for the treatment of influenza. As with any new chemical entity, a thorough evaluation of its potential to cause drug-drug interactions (DDIs) is a critical component of its nonclinical safety assessment. This document provides an overview of the in vitro DDI profile of this compound and its active metabolite, baloxavir, and offers detailed protocols for the types of studies conducted to evaluate these potential interactions.
Based on comprehensive in vitro studies submitted to regulatory agencies such as the FDA, this compound and its active metabolite, baloxavir, have a low potential for clinically significant DDIs mediated by the inhibition or induction of major cytochrome P450 (CYP) enzymes or uridine diphosphate-glucuronosyltransferase (UGT) enzymes.[1] Furthermore, in vitro assessments have indicated a low risk of interactions involving key drug transporters.[1]
Data Presentation: Summary of In Vitro DDI Studies
Cytochrome P450 (CYP) and Uridine Diphosphate-Glucuronosyltransferase (UGT) Inhibition
In vitro studies have demonstrated that neither this compound nor its active metabolite, baloxavir, are inhibitors of major CYP and UGT enzymes.[1]
| Enzyme | Test Article | Result | IC50 (µM) |
| CYP Isoforms | |||
| CYP1A2 | This compound & Baloxavir | No Inhibition | > Maximum Concentration Tested |
| CYP2B6 | This compound & Baloxavir | No Inhibition | > Maximum Concentration Tested |
| CYP2C8 | This compound & Baloxavir | No Inhibition | > Maximum Concentration Tested |
| CYP2C9 | This compound & Baloxavir | No Inhibition | > Maximum Concentration Tested |
| CYP2C19 | This compound & Baloxavir | No Inhibition | > Maximum Concentration Tested |
| CYP2D6 | This compound & Baloxavir | No Inhibition | > Maximum Concentration Tested |
| UGT Isoforms | |||
| UGT1A1 | This compound & Baloxavir | No Inhibition | > Maximum Concentration Tested |
| UGT1A3 | This compound & Baloxavir | No Inhibition | > Maximum Concentration Tested |
| UGT1A4 | This compound & Baloxavir | No Inhibition | > Maximum Concentration Tested |
| UGT1A6 | This compound & Baloxavir | No Inhibition | > Maximum Concentration Tested |
| UGT1A9 | This compound & Baloxavir | No Inhibition | > Maximum Concentration Tested |
| UGT2B7 | This compound & Baloxavir | No Inhibition | > Maximum Concentration Tested |
| UGT2B15 | This compound & Baloxavir | No Inhibition | > Maximum Concentration Tested |
Note: Specific IC50 values are not publicly available but are understood to be above concentrations that would suggest a clinical DDI potential.
Cytochrome P450 (CYP) Induction
This compound and baloxavir have been evaluated for their potential to induce the expression of key CYP enzymes. The results indicate a lack of induction potential.[1]
| Enzyme | Test Article | Result | EC50 (µM) | Emax (Fold Induction) |
| CYP1A2 | This compound & Baloxavir | No Induction | Not Applicable | < 2-fold |
| CYP2B6 | This compound & Baloxavir | No Induction | Not Applicable | < 2-fold |
| CYP3A4 | This compound & Baloxavir | No Induction | Not Applicable | < 2-fold |
Note: Specific EC50 and Emax values are not publicly available but are understood to be below the thresholds that would indicate a clinical DDI potential.
Drug Transporter Inhibition
The inhibitory potential of this compound and baloxavir against key uptake and efflux drug transporters has been assessed. Both the prodrug and the active metabolite are substrates of P-glycoprotein (P-gp).[1]
| Transporter | Test Article | Result | IC50 (µM) |
| OATP1B1 | Baloxavir | No Inhibition | > Maximum Concentration Tested |
| OATP1B3 | Baloxavir | No Inhibition | > Maximum Concentration Tested |
| P-gp | This compound | Inhibition | 8.75[1] |
| BCRP | Baloxavir | No Inhibition | > Maximum Concentration Tested |
| OAT1 | Baloxavir | No Inhibition | > Maximum Concentration Tested |
| OAT3 | Baloxavir | No Inhibition | > Maximum Concentration Tested |
| OCT1 | Baloxavir | No Inhibition | > Maximum Concentration Tested |
| OCT2 | Baloxavir | No Inhibition | > Maximum Concentration Tested |
| MATE1 | Baloxavir | No Inhibition | > Maximum Concentration Tested |
| MATE2K | Baloxavir | No Inhibition | > Maximum Concentration Tested |
Note: With the exception of P-gp, specific IC50 values are not publicly available but are understood to be above concentrations that would suggest a clinical DDI potential.
Experimental Protocols
The following are detailed, representative protocols for the in vitro assessment of drug-drug interaction potential, based on standard industry practices and regulatory guidance.
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the potential of a test article to inhibit the activity of major human CYP isoforms using human liver microsomes.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Test articles (this compound, Baloxavir)
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
Acetonitrile with an internal standard for reaction termination
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare stock solutions of the test articles and positive controls in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the test article at various concentrations, human liver microsomes, and buffer at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of the CYP-specific probe substrates and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15 minutes).
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolites of the probe substrates using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP activity at each concentration of the test article relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-inhibition data to a suitable nonlinear regression model.
Protocol 2: In Vitro Cytochrome P450 Induction Assay
Objective: To evaluate the potential of a test article to induce the expression of CYP1A2, CYP2B6, and CYP3A4 in cultured human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes (from at least three donors)
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates
-
Test articles (this compound, Baloxavir)
-
Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)
-
Vehicle control (e.g., DMSO)
-
Reagents for quantifying mRNA (qRT-PCR) or enzyme activity (probe substrate incubation followed by LC-MS/MS analysis)
Procedure:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates and allow them to form a monolayer.
-
Treat the hepatocytes with the test article, positive controls, or vehicle control daily for 72 hours, replacing the medium every 24 hours.
-
After the treatment period, assess cell viability (e.g., using an MTT assay).
-
To measure CYP induction at the mRNA level, lyse the cells and isolate RNA. Perform qRT-PCR to quantify the relative expression of CYP1A2, CYP2B6, and CYP3A4 mRNA, normalized to a housekeeping gene.
-
To measure CYP induction at the enzyme activity level, incubate the treated hepatocytes with a cocktail of CYP-specific probe substrates.
-
Quantify the formation of metabolites in the incubation medium using LC-MS/MS.
-
Calculate the fold induction of mRNA or enzyme activity relative to the vehicle control.
-
Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal fold induction) from the concentration-response curve.
Protocol 3: In Vitro Transporter Inhibition Assay
Objective: To assess the potential of a test article to inhibit the activity of key drug transporters (e.g., OATP1B1, OATP1B3, P-gp, BCRP) using transfected cell lines.
Materials:
-
Transporter-overexpressing cell lines (e.g., HEK293 or CHO cells) and the corresponding parental cell line.
-
Cell culture medium and supplements
-
Test articles (this compound, Baloxavir)
-
Transporter-specific probe substrates (e.g., [³H]-Estradiol-17β-glucuronide for OATP1B1/1B3, [³H]-Digoxin for P-gp, [³H]-Estrone-3-sulfate for BCRP)
-
Positive control inhibitors for each transporter
-
Scintillation fluid and a scintillation counter
Procedure:
-
Culture the transporter-expressing cells and parental cells to confluence in appropriate culture plates.
-
Pre-incubate the cells with various concentrations of the test article, positive control inhibitor, or vehicle control in buffer at 37°C.
-
Initiate the transport assay by adding the radiolabeled probe substrate.
-
Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the transporter-specific uptake by subtracting the uptake in parental cells from that in the transporter-expressing cells.
-
Determine the percent inhibition of transporter activity at each concentration of the test article relative to the vehicle control.
-
Calculate the IC50 value by fitting the concentration-inhibition data to a suitable nonlinear regression model.
Visualizations
References
Application Note: Quantification of Baloxavir Acid in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baloxavir marboxil is a first-in-class antiviral drug that inhibits the cap-dependent endonuclease of the influenza virus, a crucial enzyme for viral replication.[1][2] Following oral administration, the prodrug this compound is rapidly hydrolyzed to its active form, baloxavir acid (BXA).[2][3] Accurate quantification of baloxavir acid in plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the sensitive and selective quantification of baloxavir acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and robust analytical technique for this purpose.[4][5][6][7][8]
Principle
This method utilizes reversed-phase liquid chromatography for the separation of baloxavir acid and an internal standard (IS) from plasma matrix components. The separated analytes are then detected and quantified by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This highly selective detection method ensures minimal interference from endogenous plasma components.
Experimental Protocols
Materials and Reagents
-
Baloxavir acid reference standard
-
Internal Standard (e.g., Baloxavir-d5, Baloxavir-d4, or Dolutegravir)[4][5][6][7][8][9]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and/or ammonium formate
-
Human plasma (with anticoagulant, e.g., K2EDTA or heparin)[8]
-
Control and calibration curve samples
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][7][9]
Sample Preparation
Two common methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.
Method 1: Protein Precipitation [5][7]
-
To 50-100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 200-300 µL of cold acetonitrile (containing 0.1% formic acid, if applicable) to precipitate the plasma proteins.[5][8]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction [4][6][7]
-
To a known volume of plasma, add the internal standard.
-
Add an appropriate extraction solvent (e.g., tert-butyl methyl ether).
-
Vortex vigorously to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize typical LC and MS conditions reported in various studies. Researchers should optimize these parameters for their specific instrumentation and requirements.
Table 1: Liquid Chromatography Parameters
| Parameter | Method A | Method B | Method C |
| Column | Waters Xterra® MS C8 (5 µm, 4.6 × 50 mm)[5][7] | Acquity UPLC Peptide BEH C18 (1.7µm, 2.1mm x 150mm)[4][6][7] | Waters XBridge® C8 (2.1 mm × 50 mm, 2.5 µm)[8] |
| Mobile Phase A | 10.0 mM ammonium formate pH 3.5[5][7] | 0.1% formic acid in water[8] | 1% formic acid in water[9] |
| Mobile Phase B | Acetonitrile[5][7] | 0.1% formic acid in acetonitrile[8] | 2% formic acid in acetonitrile[9] |
| Flow Rate | 0.6 mL/min[5][7][8] | 0.6 mL/min[4][6][7] | 0.5 mL/min[9] |
| Injection Volume | 5-10 µL | 5 µL | 10 µL |
| Column Temperature | Ambient | 40°C | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][7][9] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[5][7] |
| MRM Transition (Baloxavir Acid) | m/z 484.0 → 247.0, m/z 484.1 → 247.0, m/z 484.2 → 247.0, m/z 484.2 → 247.2[4][5][6][7][8][9] |
| MRM Transition (IS: Baloxavir-d5) | m/z 489.1 → 252.1, m/z 489.2 → 252.0[4][6][7][8] |
| MRM Transition (IS: Baloxavir-d4) | m/z 488.1 → 247.2[9] |
| MRM Transition (IS: Dolutegravir) | m/z 420.30 → 277.1[5][7] |
Method Validation and Quantitative Data
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., US-FDA). Key validation parameters from published methods are summarized below.
Table 3: Summary of Quantitative Performance Data from Various LC-MS/MS Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 0.5 - 200.0[5][7] | 0.505 - 302.724[4][6][7] | 3 - 200[9] | 0.3 - 300[8] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[5] | 0.505[4][6] | 3.00[9] | 0.3[8] |
| Intra-day Precision (%CV) | < 15% | < 3.95%[4][6][7] | ≤ 6.51%[9] | < 7.47%[8] |
| Inter-day Precision (%CV) | < 15% | < 3.95%[4][6][7] | ≤ 6.51%[9] | < 7.47%[8] |
| Accuracy (%) | 85 - 115% | 97.08 - 105.51% (intra-batch), 97.49 - 101.99% (inter-batch)[4][6][7] | 91.28 - 104.29%[9] | -6.67 to 8.56% (relative error)[8] |
| Mean Recovery (%) | > 80% | 81.29% (Baloxavir), 92.76% (Baloxavir-d5)[4][6][7] | Not Reported | 95.32% (BXA), 99.26% (BXA-d5)[8] |
| Internal Standard | Dolutegravir[5][7] | Baloxavir-d5[4][6][7] | Baloxavir-d4[9] | Baloxavir-d5[8] |
Experimental Workflow Diagram
Caption: Workflow for Baloxavir Acid Quantification in Plasma.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of baloxavir acid in human plasma. The detailed protocols and performance data presented serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical trials, enabling accurate assessment of baloxavir acid pharmacokinetics. The flexibility in sample preparation and chromatographic conditions allows for adaptation to various laboratory settings and instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. jcdronline.org [jcdronline.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS-based metabolite quantitation of the antiviral prodrug this compound, a new therapy for acute uncomplicated influenza, in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of this compound and its active metabolite in human plasma using UHPLC-MS/MS: Application to a human pharmacokinetic study with different anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of baloxavir in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Baloxavir Marboxil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Baloxavir Marboxil.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is a prodrug with inherently low aqueous solubility. It is classified as practically insoluble in water[1][2]. Its solubility is also pH-independent across the physiological pH range[1].
Q2: Are there different crystalline forms (polymorphs) of this compound with varying solubilities?
A2: Yes, studies have identified at least three polymorphic forms (Form I, Form II, and Form III) of this compound. These different crystal structures can impact the drug's physicochemical properties, with Form II demonstrating a higher solubility and dissolution rate compared to Form I[3][4][5]. The specific solvate forms can also influence the conversion between these polymorphic states[6]. When encountering inconsistent solubility results, consider the possibility of working with different polymorphs.
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
A3: Due to its low aqueous solubility, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose[7][8]. For maximum solubility in aqueous buffers, first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice[7]. It is advisable to purge the solvent with an inert gas before preparing the stock solution[7].
Q4: What is the stability of this compound in aqueous solutions?
A4: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to use freshly prepared solutions and not to store them for more than one day[7]. The compound may also be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, oxidizing agents, heat, or light[9].
Q5: Can surfactants be used to improve the solubility of this compound in aqueous media?
A5: Yes, the addition of surfactants can enhance the solubility of this compound in aqueous buffers. For instance, its solubility in phosphate buffer at pH 6.8 can be increased in the presence of certain surfactants[1].
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution may be too low to maintain solubility. | - Increase the proportion of DMSO in the final solution (ensure it is compatible with your experimental system).- Decrease the final concentration of this compound.- Consider using a different co-solvent system or a solubility enhancement technique. |
| Inconsistent or non-reproducible results in biological assays. | - Degradation of this compound in the aqueous assay medium.- Use of different polymorphic forms with varying solubilities.- Precipitation of the compound out of solution during the experiment. | - Prepare fresh solutions for each experiment.- Protect solutions from light and heat.- Characterize the polymorphic form of your starting material if possible.- Visually inspect for any precipitation during the assay. |
| Low dissolution rate of solid this compound in dissolution studies. | - The particle size of the solid material is too large.- The crystalline form used has a low intrinsic dissolution rate. | - Consider particle size reduction techniques such as micronization.- Investigate the use of a more soluble polymorph, such as Form II[3][4][5]. |
| Difficulty in achieving the desired concentration for formulation development. | The intrinsic solubility of the unmodified drug is the limiting factor. | Explore advanced formulation strategies such as solid dispersions, co-crystals, or complexation with cyclodextrins to enhance solubility. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent / Medium | Solubility | Reference(s) |
| Water | 0.015 mg/mL | [10] |
| Methanol | 8.6 mg/mL | [10] |
| Ethanol | Slightly soluble | [1] |
| DMSO | ~1 mg/mL and 100 mg/mL | [7][8] |
| Dimethyl formamide | ~1 mg/mL | [7] |
| Acetonitrile | Soluble | [1] |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | [7] |
Experimental Protocols for Solubility Enhancement
The following are illustrative experimental protocols for common solubility enhancement techniques. These should be considered as starting points and may require optimization for your specific application.
Protocol 1: Preparation of a Solid Dispersion of this compound using Solvent Evaporation
This method aims to disperse this compound in a hydrophilic polymer matrix to improve its dissolution rate.
-
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable polymer
-
Methanol or other suitable volatile solvent
-
-
Procedure:
-
Dissolve this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in a minimal amount of a common volatile solvent like methanol.
-
Ensure complete dissolution of both components with gentle stirring.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be collected and characterized for its dissolution properties.
-
Protocol 2: Complexation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the formation of an inclusion complex to enhance the aqueous solubility of this compound.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
-
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours, protected from light.
-
After reaching equilibrium, filter the suspension through a 0.22 µm filter to remove the undissolved drug.
-
The clear filtrate contains the this compound-HP-β-CD complex. The concentration of dissolved this compound can be determined by a validated analytical method (e.g., HPLC).
-
Visualizations
Caption: Logical workflow for selecting a solubility enhancement technique.
Caption: Experimental workflow for solid dispersion preparation.
Caption: Experimental workflow for cyclodextrin complexation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] this compound Polymorphs: Investigating the Influence of Molecule Packing on the Dissolution Behavior | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of this compound in pharmaceutical preparations and spiked human plasma using its quenching action on acetoxymercuric fluorescein reagent: Assessment of greenness and whiteness - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Baloxavir Marboxil Dosage in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Baloxavir Marboxil in animal models of influenza virus infection.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound in a mouse model?
A1: The optimal dose of this compound in mice is dependent on the influenza virus strain and the desired therapeutic effect. For influenza A strains, oral administration of 15 mg/kg twice daily (q12h) has been shown to cause a reduction in viral titers of ≥100-fold.[1][2][3][4] For influenza B strains, the same dosage results in a ≥10-fold reduction in viral titers.[1][2][3][4] Lower doses, such as 1.5 mg/kg (q12h), have also demonstrated significant reductions in viral titers compared to oseltamivir.[2] For prophylactic studies, a single subcutaneous dose of 1.6 mg/kg of baloxavir acid has been shown to be effective.[5]
Q2: How is this compound metabolized in animal models?
A2: this compound is a prodrug that is rapidly and extensively metabolized to its active form, baloxavir acid, by esterases located in the intestine, liver, and blood.[6] In most animal studies, the prodrug is undetectable in plasma shortly after administration, indicating a swift conversion to the active metabolite.[2]
Q3: What are the key pharmacokinetic parameters of baloxavir acid to consider in mice?
A3: In murine models, the plasma concentration of baloxavir acid at the end of the dosing interval (Cτ) or 24 hours after the initial dose (C24) are critical pharmacokinetic (PK) parameters that predict the reduction in viral titers.[1][2][3] After oral administration of this compound, the plasma exposure of baloxavir acid increases in a dose-proportional manner up to 15 mg/kg.[2] However, at higher doses (e.g., 50 mg/kg), the increase in exposure may be less than proportional.[2]
Q4: Can this compound be administered subcutaneously?
A4: While this compound is an orally administered prodrug, its active form, baloxavir acid, can be administered subcutaneously. This route can be useful for achieving more predictable and dose-proportional plasma concentrations, especially at higher doses where oral absorption of the prodrug may become saturated.[2] In mice, subcutaneous administration of baloxavir acid at doses ranging from 0.125 to 8 mg/kg resulted in dose-proportional increases in plasma concentrations.[2]
Q5: What is the efficacy of this compound against highly pathogenic avian influenza (HPAI) in animal models?
A5: In chicken models of H5N6 HPAI infection, oral administration of this compound at a dose of 20 mg/kg twice daily for five days significantly reduced virus replication in organs and provided full protection when treatment was initiated simultaneously with infection.[7] A single dose of 2.5 mg/kg was determined to be the minimum dose required for full protection in chickens.[8] Studies in mice have also shown the efficacy of this compound against H5N1 HPAI, with combination therapy with oseltamivir showing improved survival rates.[9]
Q6: Are there any known safety or toxicity concerns with this compound in animal models?
Troubleshooting Guide
Issue 1: Suboptimal reduction in viral titers despite administering the recommended dose.
| Possible Cause | Troubleshooting Step |
| Timing of Administration: | The timing of the first dose relative to infection is critical. Efficacy is highest when administered early in the infection. In a murine model, treatment was initiated on day 5 post-infection.[1][2] |
| Virus Strain Variability: | Different influenza strains may exhibit varying susceptibility to this compound. Influenza B viruses, for instance, may show a less pronounced reduction in viral titers compared to influenza A viruses at the same dose.[1][2][3][4] |
| Route of Administration: | If using oral administration of this compound at high doses (above 15 mg/kg in mice), absorption may be saturated, leading to a less than proportional increase in the active form, baloxavir acid.[2] Consider switching to subcutaneous administration of baloxavir acid to achieve more predictable plasma concentrations.[2] |
| Drug Interactions: | Co-administration with polyvalent cation-containing products (e.g., certain antacids, supplements) can decrease the absorption of this compound.[12] Ensure that the animal's diet or other administered substances do not interfere with drug absorption. |
Issue 2: Unexpected pharmacokinetic profile of baloxavir acid.
| Possible Cause | Troubleshooting Step |
| Animal Model Variability: | Pharmacokinetic profiles can vary between different animal species and even between different strains of the same species. For example, the plasma half-life of baloxavir acid can differ between mice and ferrets.[5][13] |
| Fed vs. Fasted State: | The presence of food can affect the absorption of this compound. In rats and monkeys, exposure to baloxavir acid was greater under fasted conditions.[6] Standardize the feeding schedule of the animals relative to drug administration. |
| Health Status of Animals: | Influenza virus infection itself can potentially alter drug metabolism and pharmacokinetics. PK studies in infected animals are more representative of the therapeutic setting.[1][2] |
Issue 3: Emergence of drug-resistant variants.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Dosing: | Inadequate drug exposure can lead to the selection of resistant viral variants. Ensure the dosing regimen is sufficient to maintain therapeutic concentrations of baloxavir acid throughout the treatment period. |
| Virus Strain and Host Factors: | The propensity for resistance development can be influenced by the specific influenza virus strain and the host's immune status. For example, resistance has been observed to emerge in immunocompromised mouse models.[14] |
| Combination Therapy: | Consider combination therapy with other antiviral agents that have a different mechanism of action, such as neuraminidase inhibitors (e.g., oseltamivir). This approach has been shown to inhibit the emergence of resistant substitutions in a mouse model.[9] |
Quantitative Data Summary
Table 1: Efficacy of Oral this compound in a Murine Influenza Model
| Influenza Virus | Dosage (mg/kg, q12h) | Viral Titer Reduction (vs. Vehicle) | Reference |
| Influenza A (H1N1) | 15 | ≥100-fold | [1][2][3][4] |
| Influenza A (H1N1)pdm09 | 15 | ≥100-fold | [1][2][3] |
| Influenza A (H3N2) | 15 | ≥100-fold | [1][2][3] |
| Influenza B | 15 | ≥10-fold | [1][2][3][4] |
Table 2: Pharmacokinetic Parameters of Baloxavir Acid in Ferrets (Single Oral Dose)
| Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |
| 10 | Not Specified | 1.50 | 6.91 | [13] |
| 30 | Not Specified | 2.00 | 4.44 | [13] |
Experimental Protocols
Murine Model of Influenza Virus Infection for PK/PD Analysis
-
Animal Model: BALB/c mice.[1]
-
Infection: Mice are infected intranasally with a sub-lethal dose of influenza A or B virus.[1]
-
Treatment Initiation: Treatment with this compound (oral) or baloxavir acid (subcutaneous) is initiated on day 5 post-infection.[1][2]
-
Dosage Regimens:
-
Sample Collection:
-
Analysis:
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for PK/PD analysis in a murine model.
References
- 1. Pharmacokinetic and pharmacodynamic analysis of this compound, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. pharmacokinetic-and-pharmacodynamic-analysis-of-baloxavir-marboxil-a-novel-cap-dependent-endonuclease-inhibitor-in-a-murine-model-of-influenza-virus-infection - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Prophylactic Treatment with Baloxavir Protects Mice from Lethal Infection with Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Evaluation of this compound and Peramivir for the Treatment of High Pathogenicity Avian Influenza in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. FOUR-WEEK ORAL ADMINISTRATION OF this compound AS AN ANTI-INFLUENZA VIRUS DRUG SHOWS NO TOXICITY IN CHICKENS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioone.org [bioone.org]
- 12. reference.medscape.com [reference.medscape.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting variability in Baloxavir Marboxil antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Baloxavir Marboxil antiviral assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound antiviral assays.
Q1: Why are my EC50/IC50 values for this compound higher than expected?
A1: Higher than expected EC50/IC50 values, indicating reduced susceptibility, can be due to several factors:
-
Viral Strain and Subtype: Influenza A viruses are generally more susceptible to Baloxavir than Influenza B viruses. Within Influenza A, there can be differences between subtypes (e.g., H1N1pdm09 vs. H3N2).[1][2] It is crucial to compare your results to established baseline EC50 values for the specific strain you are using.
-
Resistance-Associated Substitutions: Amino acid substitutions in the polymerase acidic (PA) protein can significantly reduce susceptibility to Baloxavir. The most common substitution is I38T in the PA protein.[3][4][5] Other substitutions at this position (I38F, I38L, I38M) and at other positions (e.g., E23G, A37T, E199D) have also been reported to confer reduced susceptibility.[3][6][7] Consider sequencing the PA gene of your viral stock to check for these mutations.
-
Assay-Specific Variability: Different antiviral assays (e.g., plaque reduction assay, yield reduction assay, focus reduction assay) can yield different EC50 values.[8] Ensure your assay protocol is validated and consistent.
-
Mixed Viral Populations: A viral stock may contain a mix of wild-type and resistant variants. The proportion of the resistant mutant in the population required to detect a shift in susceptibility can vary.[6][9]
-
Experimental Error: Review your experimental setup for potential errors in drug concentration calculations, cell seeding density, virus titration, or incubation times.
Q2: I am observing significant well-to-well or experiment-to-experiment variability in my results. What are the likely causes?
A2: Variability in antiviral assays can stem from several sources:
-
Cell Culture Conditions: Ensure consistent cell type, passage number, and confluency. Madin-Darby Canine Kidney (MDCK) cells are commonly used, but their characteristics can drift over time.[10] Using a consistent source and passage number of cells is critical.
-
Virus Stock Quality: The titer and purity of your viral stock are crucial. Perform regular titrations of your stock to ensure consistency. Improper storage can lead to a decrease in viral titer.
-
Reagent Preparation and Handling: Inaccurate serial dilutions of this compound can lead to significant errors. This compound is a prodrug that is hydrolyzed to its active form, Baloxavir acid.[1][11] Ensure complete solubilization and proper storage of the compound.
-
Assay Protocol Execution: Inconsistent incubation times, washing steps, or reagent addition can introduce variability. Adherence to a standardized protocol is essential.
-
Operator Variability: Differences in pipetting technique and handling between different researchers can contribute to variability.
Q3: My assay results are not reproducible. What steps can I take to improve reproducibility?
A3: To improve the reproducibility of your this compound antiviral assays, consider the following:
-
Standardize Protocols: Develop and strictly adhere to a detailed, written protocol for all assay steps, including cell culture, virus infection, drug treatment, and data analysis.
-
Use Internal Controls: Include a reference virus strain with known susceptibility to Baloxavir in every experiment. This will help to monitor for assay drift and ensure consistency between runs.
-
Perform Regular Quality Control: Routinely check the performance of your equipment (e.g., incubators, pipettes) and the quality of your reagents.
-
Automate where Possible: Using automated liquid handlers for serial dilutions and reagent additions can reduce human error and improve consistency.
-
Blinding and Randomization: Where possible, blind the operator to the sample identities and randomize the plate layout to minimize bias.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is rapidly converted to its active metabolite, Baloxavir acid.[1][11] Baloxavir acid is a cap-dependent endonuclease inhibitor. It targets the polymerase acidic (PA) subunit of the influenza virus RNA polymerase complex, preventing the "cap-snatching" process required for viral mRNA synthesis and subsequent viral replication.[3][12][13]
Q2: What are the typical EC50 or IC50 values for Baloxavir against different influenza strains?
A2: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of Baloxavir varies depending on the influenza virus type and subtype. Generally, Influenza A viruses are more susceptible than Influenza B viruses.
| Influenza Virus | Mean EC50/IC50 Range (nM) |
| Influenza A (general) | 1.4 - 3.1[1][14] |
| Influenza A(H1N1)pdm09 | 0.7 ± 0.5[2] |
| Influenza A(H3N2) | 1.2 ± 0.6[2] |
| Influenza B (general) | 4.5 - 8.9[1][14] |
| Influenza B (Victoria lineage) | 7.2 ± 3.5[2] |
| Influenza B (Yamagata lineage) | 5.8 ± 4.5[2] |
Q3: What are the most common resistance mutations to Baloxavir?
A3: The most frequently observed amino acid substitution that confers resistance to Baloxavir is I38T in the polymerase acidic (PA) protein.[3][4] This substitution can lead to a significant fold-change in EC50 values. Other substitutions at position 38 (I38F, I38L, I38M) and other positions within the PA protein have also been associated with reduced susceptibility.[3][6]
Q4: What cell lines are typically used for this compound antiviral assays?
A4: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays.[10] Human lung adenocarcinoma epithelial (A549) cells and normal human bronchial epithelial (NHBE) cells have also been used.[6][10][15] The choice of cell line can influence assay results, so it is important to be consistent.
Q5: Are there any substances that interfere with this compound activity?
A5: Yes, co-administration with polyvalent cations can decrease the plasma concentrations of Baloxavir, potentially reducing its efficacy. Therefore, it is advisable to avoid co-administration with dairy products, calcium-fortified beverages, and supplements containing calcium, iron, magnesium, selenium, or zinc.[12]
Experimental Protocols & Visualizations
This compound's Mechanism of Action
This compound acts as a prodrug, which is metabolized into its active form, Baloxavir acid. This active compound targets the cap-dependent endonuclease activity of the influenza virus's polymerase acidic (PA) protein. This inhibition prevents the "cap-snatching" process, which is essential for the virus to hijack host cell machinery for the transcription of its own mRNA. By blocking this crucial step, Baloxavir acid effectively halts viral replication.
Caption: Mechanism of action of this compound.
General Troubleshooting Workflow for High EC50 Values
When encountering higher than expected EC50 values in a this compound antiviral assay, a systematic troubleshooting approach is recommended. This workflow outlines the key steps to identify the potential source of the issue, starting from reviewing the experimental setup and data, checking for common sources of error, and finally, considering the possibility of viral resistance.
Caption: Troubleshooting workflow for high EC50 values.
Detailed Methodology: Focus Reduction Assay (FRA)
A Focus Reduction Assay (FRA) is a common method to determine the in vitro susceptibility of influenza viruses to antiviral drugs like this compound.
-
Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.
-
Drug Preparation: Prepare serial dilutions of Baloxavir acid in infection medium.
-
Virus Preparation: Dilute the influenza virus stock to a concentration that will produce a countable number of foci.
-
Infection: Pre-incubate the virus with the different concentrations of Baloxavir acid. Then, infect the MDCK cell monolayers with the virus-drug mixtures.
-
Incubation: Incubate the plates for a period that allows for the formation of viral foci (typically 24-48 hours).
-
Immunostaining: Fix the cells and perform immunostaining for a viral protein (e.g., nucleoprotein) using a specific primary antibody followed by a labeled secondary antibody.
-
Focus Counting: Count the number of foci in each well.
-
Data Analysis: Calculate the percentage of focus inhibition for each drug concentration compared to the virus control (no drug). Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. hub.hku.hk [hub.hku.hk]
- 3. Assessing baloxavir susceptibility of influenza viruses circulating in the United States during the 2016/17 and 2017/18 seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid | MDPI [mdpi.com]
- 5. Study on the clinical efficacy and safety of this compound tablets in the treatment of influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Genomic Analysis of Influenza A and B Viruses Carrying Baloxavir Resistance-Associated Substitutions Serially Passaged in Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kansensho.or.jp [kansensho.or.jp]
- 9. Impact of Baloxavir Resistance-Associated Substitutions on Influenza Virus Growth and Drug Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the In Vitro and In Vivo Efficacy of this compound against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xofluza (this compound) for the Treatment Of Acute Uncomplicated Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MOA for XOFLUZA® (this compound) Antiviral Flu Treatment [xofluza-hcp.com]
- 13. This compound: An Original New Drug against Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Impact of Baloxavir Resistance-Associated Substitutions on Influenza Virus Growth and Drug Susceptibility (Journal Article) | OSTI.GOV [osti.gov]
Strategies to mitigate the emergence of Baloxavir Marboxil resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to mitigate the emergence of resistance to baloxavir marboxil.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound?
A1: The primary mechanism of resistance to this compound involves amino acid substitutions in the polymerase acidic (PA) protein of the influenza virus.[1][2] Baloxavir's active form, baloxavir acid, targets the cap-dependent endonuclease activity of the PA protein, which is crucial for the initiation of viral mRNA synthesis.[2][3][4] Mutations in the PA endonuclease domain can reduce the binding affinity of the drug, thereby decreasing its inhibitory effect.
Q2: Which specific mutations are most commonly associated with this compound resistance?
A2: The most frequently observed resistance-conferring mutation is a substitution at isoleucine at position 38 of the PA protein (I38).[5][6][7] Common substitutions include I38T, I38M, and I38F.[3][5][8] Other substitutions at this position, such as I38L, I38S, and I38V, have also been reported.[5][9][10][11] Additionally, mutations at other positions in the PA protein, such as E23G/K/R, A37T, and E199G, have been associated with reduced susceptibility to baloxavir.[4][5]
Q3: What is the clinical frequency of treatment-emergent baloxavir resistance?
A3: Treatment-emergent resistance to baloxavir has been observed in clinical trials. In adult and adolescent patients, the rate of emergence of viruses with PA/I38X substitutions has been reported to be around 9.7%.[12] Higher frequencies have been noted in younger patients and in individuals infected with influenza A(H3N2) subtype.[5][6] One study in a pediatric population reported that over 23% of baloxavir-treated children shed viruses with I38T/M changes.[3]
Q4: Do baloxavir resistance mutations impact viral fitness?
A4: The impact of baloxavir resistance mutations on viral fitness is complex and can vary depending on the specific mutation and the influenza virus strain. Some studies have shown that certain mutations, such as I38T, can lead to reduced polymerase activity and impaired replication kinetics in cell culture.[3][5] Another identified fitness cost is the impaired host shutoff activity of the PA-X protein, a protein encoded by the same gene segment as PA.[1][13] However, other research indicates that some resistant variants, including those with I38T/F/M substitutions, can retain transmissibility in ferret models, which are considered the gold standard for studying influenza transmission.[3][8] For some influenza B virus strains, the I38T mutation had minimal impact on viral fitness.[7]
Q5: What are the primary strategies to mitigate the emergence of baloxavir resistance?
A5: Key strategies include:
-
Combination Therapy: Using baloxavir in combination with other antiviral drugs that have different mechanisms of action is a promising approach.[6][14] Combinations with neuraminidase inhibitors (e.g., oseltamivir, peramivir) or other polymerase inhibitors (e.g., favipiravir) have shown synergistic effects in vitro and can impede the selection of drug-resistant viruses.[14][15][16]
-
Monitoring and Surveillance: Continuous monitoring of circulating influenza viruses for resistance markers is crucial.[17][18] This allows for the early detection of resistant strains and informs public health recommendations.
-
Understanding Host Factors: Research suggests that pre-existing neutralizing antibodies may play a role in preventing the selection of baloxavir-resistant viruses by reducing the overall viral population size.[6][19]
Troubleshooting Guides
Scenario 1: Unexpectedly high levels of baloxavir-resistant variants in an in vitro selection experiment.
-
Question: My cell culture experiment is generating a high proportion of baloxavir-resistant viruses much faster than anticipated. What could be the cause?
-
Answer:
-
High Multiplicity of Infection (MOI): A high MOI can increase the probability of pre-existing resistant variants in the initial viral population being selected for. Consider reducing the MOI in subsequent experiments.
-
Drug Concentration: Ensure the concentration of baloxavir acid being used is accurate and appropriate for the cell line and virus strain. Sub-optimal drug pressure can facilitate the gradual emergence of resistance.
-
Viral Stock Contamination: Verify that the original viral stock is not already contaminated with resistant variants. It is advisable to sequence the PA gene of the stock virus.
-
Cell Line: The choice of cell line can influence the replication fitness of resistant mutants. Some cell lines may inadvertently provide a selective advantage to viruses with certain PA substitutions.
-
Scenario 2: Difficulty confirming a suspected baloxavir resistance mutation.
-
Question: I have a virus that shows reduced susceptibility in a phenotypic assay, but I'm having trouble identifying the causative mutation through sequencing. What should I do?
-
Answer:
-
Deep Sequencing: Standard Sanger sequencing may not detect minority variants. Next-generation sequencing (NGS) or droplet digital PCR (ddPCR) can be used to identify resistant subpopulations within your viral isolate.[5][18]
-
Look Beyond I38: While I38 substitutions are the most common, resistance can be conferred by mutations at other positions in the PA protein (e.g., E23, A37, E199).[4][5] Ensure your sequencing analysis covers the entire PA endonuclease domain.
-
Consider Compensatory Mutations: It is possible that other mutations outside the primary resistance sites are contributing to the phenotype or compensating for a fitness cost of a primary resistance mutation.[5][18] Whole-genome sequencing may be necessary to identify such mutations.
-
Scenario 3: A baloxavir-resistant virus appears to have lower fitness in vitro but is still transmissible in vivo.
-
Question: My I38T mutant virus replicates poorly in cell culture compared to the wild-type, yet it transmits efficiently in our animal model. How can this be explained?
-
Answer:
-
In Vitro vs. In Vivo Fitness: The fitness of a virus in cell culture does not always perfectly correlate with its fitness and transmissibility in a whole organism.[3][8] The complex host environment, including the immune response, can play a significant role.
-
Impaired Host Shutoff: The fitness cost of some resistance mutations may not be directly related to polymerase activity but rather to other viral functions, such as the host shutoff activity of PA-X.[1][13] This may have a different impact in an animal model compared to a simplified cell culture system.
-
Reversion or Compensatory Mutations: It is possible that during replication in the animal model, the virus acquires compensatory mutations or reverts to wild-type in some of the population, facilitating transmission. Serial passaging and sequencing of viral isolates from the animal model can help investigate this.
-
Data Presentation
Table 1: Fold-Change in Baloxavir Susceptibility for Common PA Mutations
| Influenza Virus Type/Subtype | PA Mutation | Fold-Change in EC50 (Range) | Reference(s) |
| Influenza A(H1N1) | I38L | 9 - 15.3 | [5][9] |
| Influenza A(H1N1) | I38T | 32.4 - 72.3 | [5] |
| Influenza A(H1N1) | E199D | 2.7 - 5.4 | [5] |
| Influenza A(H3N2) | I38T | 76 - 120 | [12] |
| Influenza B | I38T | 13.7 - 54.5 | [5][20] |
Table 2: Frequency of Treatment-Emergent Baloxavir Resistance in Clinical Studies
| Patient Population | Influenza Virus Subtype(s) | Frequency of PA/I38X Emergence | Reference(s) |
| Adults and Adolescents | A(H3N2) predominant | 9.7% | [6][12] |
| Adults and Adolescents | A(H1N1)pdm09 | 2.2% | [6] |
| Pediatric Patients | Not specified | >23% | [3][4] |
Experimental Protocols
1. Phenotypic Assay for Baloxavir Susceptibility (Plaque Reduction Assay)
-
Objective: To determine the 50% effective concentration (EC50) of baloxavir acid for a given influenza virus isolate.
-
Methodology:
-
Culture confluent monolayers of Madin-Darby canine kidney (MDCK) cells in 6-well plates.
-
Prepare serial dilutions of baloxavir acid in infection media (e.g., DMEM with 0.5% BSA and TPCK-trypsin).
-
Infect the MDCK cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Overlay the cells with an agar-containing medium that includes the different concentrations of baloxavir acid.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The EC50 is calculated as the concentration of baloxavir acid that reduces the number of plaques by 50% compared to the no-drug control.
-
2. Genotypic Assay for Resistance Monitoring (Next-Generation Sequencing)
-
Objective: To identify and quantify baloxavir resistance-associated mutations in a viral population.
-
Methodology:
-
Extract viral RNA from the sample (e.g., cell culture supernatant, clinical specimen).
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the PA gene segment.
-
Prepare a sequencing library from the amplified DNA.
-
Sequence the library on an NGS platform (e.g., Illumina MiSeq).
-
Align the sequencing reads to a reference PA gene sequence.
-
Analyze the aligned data to identify single nucleotide polymorphisms (SNPs) and their frequencies, paying close attention to codons for amino acid positions 23, 37, 38, and 199.
-
Visualizations
Caption: Mechanism of action of baloxavir and cap-snatching inhibition.
Caption: Key strategies for mitigating this compound resistance.
Caption: Workflow for identifying this compound resistance.
References
- 1. biorxiv.org [biorxiv.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Viral Fitness of Baloxavir-Resistant Recombinant Influenza B/Victoria- and B/Yamagata-like Viruses Harboring the I38T PA Change, In Vitro, Ex Vivo and in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influenza A and B viruses with reduced baloxavir susceptibility display attenuated in vitro fitness but retain ferret transmissibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Baloxavir Resistance Markers in Influenza A and B Viruses in the Americas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Baloxavir Resistance Markers in Influenza A and B Viruses in the Americas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.skku.edu [pure.skku.edu]
- 17. Experts on watch for resistance to new flu drug | CIDRAP [cidrap.umn.edu]
- 18. Genomic Analysis of Influenza A and B Viruses Carrying Baloxavir Resistance-Associated Substitutions Serially Passaged in Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Baloxavir and Treatment-Emergent Resistance: Public Health Insights and Next Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting Unexpected Results in Baloxavir Marboxil Experiments: A Technical Support Center
Welcome to the technical support center for Baloxavir Marboxil experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot their in vitro and in vivo studies involving this novel cap-dependent endonuclease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug that is rapidly converted in the body to its active form, baloxavir acid.[1][2] Baloxavir acid targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1][3][4] This inhibition prevents the virus from "snatching" the 5' cap structures from host cell pre-messenger RNAs (mRNAs), a critical step for initiating the transcription of viral mRNAs.[2][4] By blocking this process, baloxavir effectively halts viral gene replication and proliferation.[1][5]
Q2: What is the expected in vitro efficacy of Baloxavir Acid?
Baloxavir acid has demonstrated potent antiviral activity against a wide range of influenza A and B viruses, including strains resistant to other antiviral drugs like oseltamivir.[6] Its 50% inhibitory concentration (IC50) values are typically in the low nanomolar range in polymerase acidic (PA) endonuclease assays.[1]
Q3: What are the most common reasons for observing reduced efficacy of Baloxavir in my experiments?
Reduced efficacy of Baloxavir can stem from several factors. The most prominent is the emergence of resistant viral variants.[7][8] Amino acid substitutions in the PA protein, particularly at position I38 (e.g., I38T, I38F, I38M), can significantly decrease the susceptibility of the virus to the drug.[9][10][11] Another factor could be the experimental setup itself, including the cell line used, the multiplicity of infection (MOI), and the specific assay conditions. Finally, co-administration with polyvalent cations such as calcium, iron, or magnesium can decrease the plasma concentrations of baloxavir, potentially reducing its efficacy.[5]
Q4: How can I test for the emergence of Baloxavir resistance in my viral population?
To test for Baloxavir resistance, you can perform genotypic and phenotypic analyses. Genotypic analysis involves sequencing the PA gene of the influenza virus to identify known resistance-associated amino acid substitutions.[12] Phenotypic analysis involves determining the susceptibility of the viral population to baloxavir using cell-based assays, such as plaque reduction or virus yield reduction assays, to measure the EC50 (50% effective concentration).[11][13] An increase in the EC50 value compared to the wild-type virus indicates reduced susceptibility.
Troubleshooting Guide
Issue 1: Higher than Expected EC50/IC50 Values for Baloxavir
| Potential Cause | Troubleshooting Steps |
| Emergence of resistant variants | Sequence the PA gene of your viral stock to check for resistance-conferring substitutions (e.g., at position I38). Compare the EC50 of your viral population to a known sensitive, wild-type strain. |
| Experimental variability | Ensure consistent cell density, MOI, and drug concentrations across experiments. Calibrate all equipment, especially pipettes. Include positive and negative controls in every assay. |
| Drug integrity | Verify the storage conditions and expiration date of your this compound or Baloxavir Acid. If possible, test the activity of a fresh batch of the compound. |
| Interaction with media components | Avoid co-administration of Baloxavir with dairy products, calcium-fortified beverages, or supplements containing polyvalent cations (e.g., calcium, iron, magnesium, selenium, or zinc) as they can chelate the drug and reduce its bioavailability.[5] |
| Cell line suitability | Different cell lines can exhibit varying levels of susceptibility to influenza virus infection and may impact the apparent efficacy of antiviral drugs. Ensure the cell line you are using is appropriate for your influenza strain and the specific assay. |
Issue 2: Viral Rebound Observed After Initial Suppression
| Potential Cause | Troubleshooting Steps |
| Selection of a resistant subpopulation | A small fraction of resistant viruses in the initial population can be selected for under the pressure of Baloxavir treatment, leading to a rebound in viral titers.[10] Sequence the viral population at different time points to monitor for the emergence of resistance mutations. |
| Suboptimal drug concentration | If the drug concentration is too low, it may not be sufficient to completely suppress viral replication, allowing for the outgrowth of less susceptible variants. Re-evaluate the dose-response curve to ensure you are using an optimal inhibitory concentration. |
| Reduced fitness of resistant viruses | Some baloxavir-resistant mutants may exhibit reduced replicative fitness in the absence of the drug.[10] This can sometimes lead to complex dynamics in viral replication curves. |
Data Presentation
Table 1: In Vitro Efficacy of Baloxavir Acid (BXA) Against Influenza Viruses
| Virus Strain | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |
| Influenza A (various strains) | PA Endonuclease Assay | - | 1.4 - 3.1 | [1] |
| Influenza B (various strains) | PA Endonuclease Assay | - | 4.5 - 8.9 | [1] |
| A/H1N1pdm09 (Wild-Type) | Plaque Reduction Assay | MDCK | 0.42 ± 0.37 | [14] |
| A/H3N2 (Wild-Type) | Plaque Reduction Assay | MDCK | 0.66 ± 0.17 | [14] |
Table 2: Impact of PA Substitutions on Baloxavir Susceptibility
| Virus Strain | PA Substitution | Fold-Increase in EC50/IC50 | Reference |
| A/H1N1pdm09 | I38T | ~100 | [14] |
| A/H3N2 | I38T | ~211 | [14] |
| A(H1N1) | I38T | 27.2 | [11] |
| A(H1N1) | I38F | 10.6 | [11] |
| A(H1N1) | E23K | 4.7 | [11] |
| A(H1N1)pdm09 | I38L | 4-10 | [13] |
| A(H1N1)pdm09 | E23G | 4-10 | [13] |
| A(H3N2) | I38M | 4-10 | [13] |
Experimental Protocols
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).
Methodology:
-
Seed confluent monolayers of a suitable cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well plates.
-
Prepare serial dilutions of Baloxavir Acid in infection medium.
-
Infect the cell monolayers with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Overlay the cells with a mixture of medium (e.g., DMEM) containing 1% agarose and the various concentrations of Baloxavir Acid.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 4% formaldehyde and stain with a crystal violet solution to visualize and count the plaques.
-
Calculate the EC50 value by plotting the percentage of plaque inhibition against the drug concentration.
Virus Yield Reduction Assay
This assay measures the reduction in the amount of infectious virus produced in the presence of an antiviral drug.
Methodology:
-
Seed confluent monolayers of cells (e.g., A549 cells) in 24-well plates.[14]
-
Prepare serial dilutions of Baloxavir Acid in infection media.
-
Infect the cell monolayers with the influenza virus at a specific Multiplicity of Infection (MOI) (e.g., 0.001 to 0.005).[14]
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add the medium containing the different concentrations of Baloxavir Acid.
-
Incubate the plates for a set period (e.g., 24-48 hours) at 37°C.
-
Collect the supernatants and determine the viral titer using a standard method such as a TCID50 (50% Tissue Culture Infectious Dose) assay or a focus-forming assay.
-
Calculate the reduction in viral yield for each drug concentration compared to the untreated control.
Visualizations
Caption: Mechanism of action of Baloxavir Acid in inhibiting influenza virus replication.
Caption: A logical workflow for troubleshooting unexpected results in Baloxavir experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. MOA for XOFLUZA® (this compound) Antiviral Flu Treatment [xofluza-hcp.com]
- 6. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]
- 7. Experts on watch for resistance to new flu drug | CIDRAP [cidrap.umn.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. pnas.org [pnas.org]
- 11. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound [frontiersin.org]
- 12. Baloxavir Resistance Markers in Influenza A and B Viruses in the Americas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing baloxavir susceptibility of influenza viruses circulating in the United States during the 2016/17 and 2017/18 seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved in vitro Efficacy of this compound Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Combination Therapy Protocols with Baloxavir Marboxil
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Baloxavir Marboxil. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate the successful design and execution of your experiments involving this compound combination therapies.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vitro and in vivo experiments with this compound.
Question: My in vitro assay shows lower than expected efficacy for this compound against a supposedly susceptible influenza strain. What are the potential causes and solutions?
Answer:
Several factors could contribute to lower-than-expected efficacy in vitro. Consider the following troubleshooting steps:
-
Cell Line and Passage Number: Ensure you are using a validated cell line for influenza virus propagation (e.g., MDCK cells). High passage numbers can lead to altered cell physiology and reduced virus replication, impacting drug efficacy assessment. It is advisable to use cells within a defined passage range.
-
Virus Titer and MOI: An excessively high multiplicity of infection (MOI) can overwhelm the antiviral effect of the compound. Verify your virus stock's titer using a reliable method like a TCID50 or plaque assay and use a consistent, optimized MOI for your experiments.
-
Drug Concentration and Stability: Confirm the correct preparation and storage of your this compound and its active form, Baloxavir acid. The compound's potency can be affected by improper handling or storage. Prepare fresh dilutions for each experiment.
-
Assay-Specific Conditions:
-
Plaque Reduction Assay: The overlay medium's composition and viscosity are critical. Ensure it is prepared correctly to prevent virus spread between plaques, which can affect the accurate measurement of inhibition.
-
Yield Reduction Assay: The timing of drug addition relative to infection is crucial. For optimal inhibition, this compound should be present during the viral replication cycle.
-
-
Contamination: Check for mycoplasma or other microbial contamination in your cell cultures, as this can interfere with virus replication and cell health, leading to unreliable results.
Question: I am observing the rapid emergence of resistance to this compound in my cell culture experiments. How can I investigate and manage this?
Answer:
The emergence of resistance, particularly the I38T substitution in the PA protein, is a known phenomenon with this compound.[1][2] To manage and investigate this:
-
Genotypic Analysis: Sequence the PA gene of the resistant virus population to identify specific mutations. The I38T substitution is the most common, conferring a significant increase in IC50 values.[1][3]
-
Phenotypic Analysis: Perform dose-response assays (e.g., plaque reduction or yield reduction assays) to quantify the fold-change in susceptibility (IC50 or EC50) of the resistant variant compared to the wild-type virus.
-
Combination Therapy: The primary strategy to mitigate resistance is through combination therapy. Combining this compound with a neuraminidase inhibitor (e.g., oseltamivir, zanamivir) has been shown to have synergistic effects and can suppress the emergence of resistant variants.[4][5][6]
-
Fitness aAsessments: Evaluate the replication kinetics of the resistant mutant compared to the wild-type virus. Some resistance mutations can impact viral fitness, which has implications for their potential to spread.
Question: My quantitative PCR (qPCR) results for viral load are inconsistent or show poor amplification. What should I check?
Answer:
Inconsistent qPCR results can stem from various sources. Here is a checklist to troubleshoot your assay:[7][8][9][10][11]
-
RNA Quality and Integrity: Ensure high-quality, intact viral RNA is extracted from your samples. Use a spectrophotometer or fluorometer to assess RNA purity and concentration.
-
Primer and Probe Design: Use validated primer and probe sets specific to a conserved region of the influenza virus genome. Check for potential primer-dimer formation.
-
Reverse Transcription Efficiency: The efficiency of the reverse transcription step is critical. Ensure optimal enzyme concentration, reaction temperature, and time.
-
qPCR Reaction Conditions: Optimize the annealing temperature and extension time for your specific primers and target.
-
Standard Curve: A reliable standard curve is essential for accurate quantification. Use a high-quality, accurately quantified standard (e.g., a plasmid containing the target sequence or a titrated virus stock). The R2 value of your standard curve should be >0.98.
-
No Template Control (NTC): Always include an NTC to check for contamination of your reagents. Amplification in the NTC indicates a contamination issue that needs to be addressed by using fresh reagents and decontaminating work surfaces and pipettes.
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of this compound?
Answer: this compound is a prodrug that is hydrolyzed to its active form, baloxavir acid.[12] Baloxavir acid is a first-in-class inhibitor of the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[12] This enzyme is essential for the "cap-snatching" process, where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By inhibiting this process, Baloxavir blocks viral gene transcription and replication.[2][12]
Question: Why is combination therapy with this compound and a neuraminidase inhibitor a promising strategy?
Answer: Combining this compound with a neuraminidase inhibitor (NAI) like oseltamivir offers several advantages:
-
Synergistic Antiviral Effect: The two drugs target different stages of the viral life cycle. Baloxavir inhibits viral replication early on, while NAIs prevent the release of newly formed virus particles from infected cells.[2] This dual action can lead to a more potent antiviral effect than either drug alone.[4][5][6]
-
Reduced Risk of Resistance: By applying pressure on two distinct viral targets, the likelihood of the virus simultaneously developing resistance to both drugs is significantly reduced.[6]
-
Increased Efficacy: In some studies, combination therapy has shown greater reductions in viral titers and improved outcomes compared to monotherapy.[5]
Question: What is the significance of the PA/I38T substitution?
Answer: The I38T amino acid substitution in the polymerase acidic (PA) protein is the most frequently observed mutation that confers reduced susceptibility to Baloxavir.[1][2] This mutation can lead to a significant increase in the 50% inhibitory concentration (IC50) of Baloxavir, rendering the drug less effective.[1][3] Monitoring for the emergence of this and other resistance-associated substitutions is crucial in both preclinical and clinical settings.
Question: Are there any known drug interactions to be aware of when using this compound in experiments?
Answer: Co-administration of this compound with polyvalent cations, such as those found in antacids, laxatives, or oral supplements (e.g., calcium, iron, magnesium, zinc), can decrease the plasma concentration of baloxavir and potentially reduce its efficacy. It is recommended to avoid co-administration with dairy products and calcium-fortified beverages. While these interactions are primarily a clinical concern, it is important to be aware of them if using any such supplements in in vivo models.
Data Presentation
Table 1: In Vitro Efficacy of Baloxavir Acid Against Susceptible Influenza Strains
| Virus Strain | IC50 / EC50 (nM) | Assay Type | Reference |
| Influenza A(H1N1)pdm09 | 0.28 | Focus Reduction Assay | [13] |
| Influenza A(H3N2) | 0.16 | Focus Reduction Assay | [13] |
| Influenza B/Victoria | 3.42 | Focus Reduction Assay | [13] |
| Influenza B/Yamagata | 2.43 | Focus Reduction Assay | [13] |
| Influenza A(H1N1)pdm09 | 0.7 ± 0.5 | Focus Reduction Assay | [14] |
| Influenza A(H3N2) | 1.2 ± 0.6 | Focus Reduction Assay | [14] |
| Influenza B/Victoria | 7.2 ± 3.5 | Focus Reduction Assay | [14] |
| Influenza B/Yamagata | 5.8 ± 4.5 | Focus Reduction Assay | [14] |
Table 2: Impact of PA/I38T Substitution on Baloxavir Susceptibility
| Virus Strain | Wild-Type IC50 (nM) | I38T Mutant IC50 (nM) | Fold-Increase in Resistance | Reference |
| Influenza A(H1N1)pdm09 | 0.42 ± 0.37 | 41.96 ± 9.42 | 100-fold | [1] |
| Influenza A(H3N2) | 0.66 ± 0.17 | 139.73 ± 24.97 | 211-fold | [1] |
| Influenza A/PR/8/34 | - | - | 54-fold | [13] |
| Influenza A(H3N2) | 3.22 ± 2.93 | - | 49 to 68-fold | [3] |
Table 3: Synergy Scores for Baloxavir in Combination with Neuraminidase Inhibitors (NAIs)
| Combination | Influenza Strain | Synergy Score (CIwt)a | Interpretation | Reference |
| Baloxavir + Oseltamivir | A(H1N1)pdm09 | 0.48 | Synergism | [5] |
| Baloxavir + Zanamivir | A(H1N1)pdm09 | 0.40 | Synergism | [5] |
| Baloxavir + Peramivir | A(H1N1)pdm09 | 0.48 | Synergism | [5] |
| Baloxavir + Oseltamivir | A(H3N2) | 0.49 | Synergism | [5] |
| Baloxavir + Zanamivir | A(H3N2) | 0.47 | Synergism | [5] |
| Baloxavir + Peramivir | A(H3N2) | 0.42 | Synergism | [5] |
| Baloxavir + Oseltamivir | Influenza B | 76.70 (µM²%)b | Moderate Synergy | [4] |
| Baloxavir + Zanamivir | Influenza B | 137.14 (µM²%)b | Strong Synergy | [4] |
| Baloxavir + Peramivir | Influenza B | 82.03 (µM²%)b | Moderate Synergy | [4] |
a Combination Index weighted average (CIwt): < 0.7 indicates synergism.[5] b Synergy volume calculated by MacSynergy II software.[4]
Experimental Protocols
1. In Vitro Synergy Testing: Checkerboard Assay
This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of Baloxavir in combination with another antiviral agent.
-
Cell Seeding: Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Dilution Series: Prepare serial dilutions of Baloxavir acid and the combination drug (e.g., oseltamivir) in a separate 96-well plate. Create a checkerboard layout where each well contains a unique combination of concentrations of the two drugs.
-
Virus Infection: Infect the confluent cell monolayer with a pre-titered influenza virus stock at a low MOI (e.g., 0.01).
-
Drug Addition: Immediately after infection, add the drug combinations from the dilution plate to the corresponding wells of the cell culture plate.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Readout: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, or measure the reduction in viral yield by titrating the supernatant from each well.
-
Data Analysis: Calculate the percentage of inhibition for each drug combination. Use software like CompuSyn or MacSynergy to determine the Combination Index (CI) or synergy scores to classify the interaction as synergistic, additive, or antagonistic.
2. Plaque Reduction Assay
This protocol is for determining the concentration of an antiviral that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Seeding: Plate a susceptible cell line (e.g., MDCK) in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Infection: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of Baloxavir acid.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
IC50 Calculation: Count the number of plaques at each drug concentration. The IC50 is the concentration of the drug that reduces the number of plaques by 50% compared to the untreated control.
3. Quantitative Real-Time PCR (qRT-PCR) for Viral Load
This protocol is for quantifying the amount of viral RNA in a sample.
-
RNA Extraction: Isolate viral RNA from cell culture supernatants or tissue samples using a commercial viral RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and influenza virus-specific or random hexamer primers.
-
qPCR Reaction Setup: Prepare a qPCR master mix containing a DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green) or a specific probe, and primers targeting a conserved region of the influenza virus genome (e.g., the matrix gene).
-
qPCR Amplification: Run the qPCR reaction on a real-time PCR instrument using an appropriate cycling protocol (denaturation, annealing, and extension steps).
-
Data Acquisition: The instrument will measure the fluorescence signal at each cycle.
-
Quantification: Generate a standard curve using known quantities of a plasmid containing the target sequence. The viral load in the unknown samples is determined by comparing their quantification cycle (Cq) values to the standard curve.
Visualizations
Caption: Mechanism of action of Baloxavir and Neuraminidase Inhibitors in the influenza virus life cycle.
References
- 1. Impact of the Baloxavir-Resistant Polymerase Acid I38T Substitution on the Fitness of Contemporary Influenza A(H1N1)pdm09 and A(H3N2) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOA for XOFLUZA® (this compound) Antiviral Flu Treatment [xofluza-hcp.com]
- 3. Influenza A(H3N2) virus exhibiting reduced susceptibility to baloxavir due to a polymerase acidic subunit I38T substitution detected from a hospitalised child without prior baloxavir treatment, Japan, January 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Baloxavir and Oseltamivir in Combination on Infection with Influenza Viruses with PA/I38T or PA/E23K Substitutions in the Ferret Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. dispendix.com [dispendix.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. pcrbio.com [pcrbio.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hub.hku.hk [hub.hku.hk]
Potential off-target effects of Baloxavir Marboxil in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Baloxavir Marboxil in cellular assays. The information addresses potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a prodrug that is rapidly converted to its active form, Baloxavir acid. Baloxavir acid is a first-in-class inhibitor of the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein[1][2]. This inhibition prevents the virus from "snatching" 5' capped RNA primers from the host cell, a process essential for viral mRNA transcription and replication[3].
Q2: Is this compound known to have off-target effects on host cellular enzymes?
A2: Currently, there is limited publicly available data from comprehensive off-target screening panels against a broad range of host cellular kinases, phosphatases, or other enzyme families. Non-clinical safety pharmacology studies in animals did not reveal adverse effects on cardiovascular, neurological, respiratory, or skeletal muscle systems. However, in vitro phototoxicity was observed, though not replicated in in vivo studies[4]. The primary target organs for toxicity in repeat-dose animal studies were the liver and thyroid. Researchers should be aware that the absence of comprehensive screening data does not entirely rule out the possibility of off-target interactions in specific cellular contexts.
Q3: Can this compound chelate ions and affect my assay?
A3: Yes, Baloxavir acid contains a chemical structure that can chelate polyvalent cations. Co-administration with products containing calcium, iron, magnesium, selenium, or zinc can decrease its plasma concentrations. Therefore, it is crucial to consider the composition of your cell culture media and assay buffers, as high concentrations of these ions could potentially interfere with the availability of Baloxavir acid in your experiment.
Q4: Does this compound affect host cell signaling pathways?
A4: While Baloxavir is highly specific for the viral PA endonuclease, some studies have explored its use in combination with inhibitors of host cell pathways that are hijacked by the influenza virus. For instance, influenza virus replication is dependent on the Raf/MEK/ERK signaling pathway. While Baloxavir itself does not directly target this pathway, co-treatment with a MEK inhibitor has been shown to have a synergistic antiviral effect[5][6]. This suggests that in the context of an uninfected cellular assay, direct, significant off-target effects on this pathway are unlikely but should be empirically tested if suspected.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity Observed in Uninfected Cells
Possible Cause:
-
High Concentration: The concentration of this compound or Baloxavir acid used may be exceeding the cytotoxic threshold for your specific cell line.
-
Off-Target Effects: Although not extensively documented, at high concentrations, off-target effects on essential cellular processes cannot be entirely ruled out.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used in the assay.
Troubleshooting Steps:
-
Determine the CC50: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line using a standard cytotoxicity assay like MTT or LDH.
-
Solvent Control: Include a vehicle control (the solvent used to dissolve this compound at the same final concentration) in all experiments to rule out solvent-induced toxicity.
-
Use Lower Concentrations: If possible, conduct your experiments at concentrations well below the determined CC50 value.
-
Try a Different Cell Line: If the issue persists and is cell line-specific, consider using a different cell line to see if the observed cytotoxicity is a general or cell-type-specific effect.
Issue 2: Discrepancy Between Expected and Observed Antiviral Activity
Possible Cause:
-
Chelation: Polyvalent cations in the cell culture medium may be chelating Baloxavir acid, reducing its effective concentration.
-
Drug Stability: The compound may not be stable under your specific experimental conditions (e.g., prolonged incubation at 37°C).
-
Cellular Uptake/Efflux: The cell line you are using may have low permeability to the drug or express efflux pumps that actively remove it.
Troubleshooting Steps:
-
Media Composition: Review the composition of your cell culture medium. If it contains high levels of divalent cations, consider using a medium with a lower, defined concentration of these ions for the duration of the drug treatment.
-
Fresh Preparation: Always prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal duration of drug exposure for your assay.
-
Consult Literature for Cell Line: Check if your chosen cell line has been previously used in studies with this compound and if any specific experimental conditions were noted.
Issue 3: Interference with Assay Readout (e.g., Luciferase, Fluorescence)
Possible Cause:
-
Direct Enzyme Inhibition: this compound or its metabolites might directly inhibit the reporter enzyme (e.g., luciferase).
-
Quenching or Autofluorescence: The compound may absorb light at the excitation or emission wavelength of your fluorescent reporter, or it may be autofluorescent, leading to inaccurate readings.
-
Alteration of Reporter Gene Expression: In reporter gene assays, the compound could have off-target effects on the promoter driving the reporter gene or on general cellular transcription/translation machinery.
Troubleshooting Steps:
-
Cell-Free Assay: To test for direct enzyme inhibition, perform a cell-free assay by adding this compound directly to a reaction containing the purified reporter enzyme (e.g., luciferase) and its substrate.
-
Spectrophotometric Scan: Scan the absorbance and fluorescence spectra of this compound at the concentrations used in your assay to check for potential quenching or autofluorescence.
-
Constitutive Promoter Control: In reporter gene assays, include a control plasmid with the reporter gene driven by a strong constitutive promoter (e.g., CMV, SV40) to assess general effects on transcription and translation. A change in the signal from this control in the presence of the drug would suggest a non-specific effect.
Quantitative Data Summary
Table 1: Cytotoxicity of Baloxavir Acid (BXA) in Various Cell Lines
| Cell Line | Assay | CC50 (µM) | Reference |
| MDCK-SIAT1 | WST-1 | 34.1 ± 1.9 (24h) | [7] |
| MDCK-SIAT1 | WST-1 | 10.1 ± 2.1 (48h) | [7] |
| MDCK-SIAT1 | WST-1 | 7.8 ± 0.9 (72h) | [7] |
| MDCK | WST-1 | 3.0 ± 1.3 | [7] |
| A549 | Not specified | > 1 µM | [7] |
| HEK293 | Not specified | > 1 µM | [7] |
| Calu-3 | Not specified | > 1 µM | [7] |
| NHBE | Not specified | > 1 µM | [7] |
Table 2: In Vitro Inhibitory Activity of Baloxavir Acid (BXA)
| Target | Assay Type | IC50 (nM) | Reference |
| Influenza A Virus CEN | Enzymatic Assay | 1.4 - 3.1 | [8] |
| Influenza B Virus CEN | Enzymatic Assay | 4.5 - 8.9 | [8] |
| Influenza A Virus (H1N1) | Plaque Reduction | 0.22 | [9] |
| Influenza A Virus (H3N2) | Plaque Reduction | 0.90 | [9] |
Key Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells in 96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Culture medium
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only and medium-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
Cells in 96-well plates
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (provided with the kit for positive control)
-
Culture medium
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubate for the desired time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity based on the absorbance readings relative to the controls.
Luciferase Reporter Gene Assay
This protocol is for assessing the effect of a compound on a specific signaling pathway using a luciferase reporter.
Materials:
-
Cells transiently or stably expressing a luciferase reporter construct
-
This compound stock solution
-
Luciferase assay reagent (containing luciferin substrate and lysis buffer)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Seed the reporter cells in a white, opaque 96-well plate.
-
Treat the cells with this compound at various concentrations.
-
Incubate for a period sufficient to allow for changes in reporter gene expression (typically 6-24 hours).
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the culture medium and add the recommended volume of lysis buffer/luciferase reagent to each well.
-
Incubate for a few minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Measure the luminescence using a luminometer.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. This compound: A Review in Acute Uncomplicated Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Comparative Postmarketing Safety Assessment of this compound vs Oseltamivir Using TreeScan | Sentinel Initiative [sentinelinitiative.org]
- 7. The active form of the influenza cap-snatching endonuclease inhibitor this compound is a tight binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influenza A virus polymerase acidic protein E23G/K substitutions weaken key baloxavir drug-binding contacts with minimal impact on replication and transmission - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Baloxavir Marboxil in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of baloxavir marboxil under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: this compound is susceptible to degradation primarily through hydrolysis and oxidation.[1][2] Under hydrolytic conditions (acidic, basic, and neutral), the ester linkage of the prodrug is cleaved, yielding the active metabolite, baloxavir acid.[1] Oxidative stress can lead to the formation of sulfoxide and sulfonyl derivatives.[3] Photolytic degradation has also been observed, producing products similar to those from oxidative degradation.[1]
Q2: How does pH affect the stability of this compound?
A2: this compound is highly susceptible to degradation in basic conditions, showing rapid degradation in the presence of sodium hydroxide.[1] It exhibits greater stability in acidic and neutral conditions, although degradation still occurs over time, particularly at elevated temperatures.[1]
Q3: What is the effect of temperature on the stability of this compound?
A3: Elevated temperatures accelerate the degradation of this compound, primarily through hydrolysis to baloxavir acid.[1] In the solid state, this compound is relatively stable at elevated temperatures, but in solution, its degradation is more pronounced.[1]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is photosensitive.[1] Exposure to light can lead to degradation, and it is recommended to protect solutions of this compound from light. The degradation products formed under photolytic stress are similar to those observed under oxidative conditions.[1]
Q5: Are there any known incompatibilities with common excipients?
A5: this compound is formulated with excipients such as lactose monohydrate, croscarmellose sodium, povidone, microcrystalline cellulose, and sodium stearyl fumarate in its commercial tablet form.[4][5] A significant interaction has been noted with polyvalent cations (e.g., calcium, iron, magnesium, zinc, selenium).[4][6] Co-administration with products containing these cations should be avoided as they can chelate with baloxavir and decrease its plasma concentration.[6]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in my formulation.
-
Possible Cause 1: High pH. this compound degrades rapidly in alkaline conditions.
-
Recommendation: Check the pH of your formulation. If it is alkaline, consider adjusting the pH to a more neutral or slightly acidic range.
-
-
Possible Cause 2: Presence of polyvalent cations. Baloxavir can chelate with polyvalent cations, which may affect its stability and bioavailability.
-
Recommendation: Avoid the use of excipients containing polyvalent cations (e.g., calcium phosphate, magnesium stearate) if possible. If their use is necessary, conduct thorough compatibility studies.[6]
-
-
Possible Cause 3: Exposure to light. this compound is photosensitive.
-
Recommendation: Protect your formulation from light at all stages of manufacturing and storage by using amber-colored containers or other light-blocking materials.[1]
-
Issue 2: Inconsistent results in stability studies.
-
Possible Cause 1: Inadequate control of experimental conditions. Temperature, pH, and light exposure can all significantly impact the stability of this compound.
-
Recommendation: Ensure that all experimental parameters are tightly controlled and monitored throughout the study. Use calibrated equipment and validated analytical methods.
-
-
Possible Cause 2: Polymorphism. this compound can exist in different polymorphic forms, which may have different stabilities and dissolution rates.
-
Recommendation: Characterize the polymorphic form of the this compound being used in your studies. Ensure consistency of the polymorphic form across different batches.
-
Data on Stability of this compound
The following tables summarize the quantitative data on the degradation of this compound under various stress conditions.
Table 1: Degradation of this compound under Different Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Degradation Products Identified | Reference |
| Acidic Hydrolysis | 1 M HCl | 70°C | 90 min | Not specified, zero-order kinetics | Baloxavir acid | [1] |
| Basic Hydrolysis | 0.02 M NaOH | Room Temp | 90 min | Not specified, first-order kinetics | Baloxavir acid | [1] |
| Oxidative | 1% H₂O₂ | Room Temp | 90 min | Not specified, first-order kinetics | Oxidative degradation products | [1] |
| Thermal (in solution) | Water | 70°C | 90 min | Not specified, zero-order kinetics | Baloxavir acid | [1] |
| Photolytic (in solution) | UV light | Room Temp | 90 min | 46.55% | Oxidative degradation products | [1] |
| Thermal (solid state) | - | 70°C | Not specified | < 2% | - | [1] |
| Photolytic (solid state) | UV light | Room Temp | Not specified | Good stability | - | [1] |
Table 2: Kinetics of this compound Degradation
| Degradation Condition | Kinetic Order | Rate Constant (k) | Half-life (t½) (min) | Reference |
| Acidic Hydrolysis (1 M HCl, 70°C) | Zero-order | 0.3198 M.min⁻¹ | 162.9 | [1] |
| Basic Hydrolysis (0.02 M NaOH, RT) | First-order | 0.0431 min⁻¹ | 16.08 | [1] |
| Oxidative (1% H₂O₂, RT) | First-order | 0.0101 min⁻¹ | 68.61 | [1] |
| Thermal Neutral (H₂O, 70°C) | Zero-order | 0.1665 M.min⁻¹ | 310.18 | [1] |
| Photolytic (UV, RT) | Zero-order | 0.4912 M.min⁻¹ | 105.11 | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Acidic Degradation: Treat the stock solution with an appropriate concentration of hydrochloric acid (e.g., 1 M HCl) and incubate at a specific temperature (e.g., 70°C) for a defined period. Withdraw samples at various time points. Neutralize the samples before analysis.
-
Basic Degradation: Treat the stock solution with an appropriate concentration of sodium hydroxide (e.g., 0.02 M NaOH) at room temperature. Withdraw and neutralize samples at different time intervals.
-
Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 1% H₂O₂) at room temperature. Collect samples at various time points.
-
Thermal Degradation: Heat the stock solution in a water bath at a set temperature (e.g., 70°C). For solid-state thermal stress, store the powder at the desired temperature.
-
Photolytic Degradation: Expose the stock solution or solid drug substance to UV light (e.g., in a photostability chamber).
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
A common approach for developing a stability-indicating HPLC method for this compound is as follows.
-
Column: A C18 column (e.g., Kromasil C18, 150 mm x 4.6 mm, 5 µm) is often used.[7]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[7]
-
Flow Rate: A flow rate of around 1.0 mL/min is common.[7]
-
Detection: UV detection at a wavelength of approximately 220 nm is suitable for this compound.[7]
-
Column Temperature: The column temperature is usually maintained at around 30°C.[7]
-
Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[8]
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Primary degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic degradation study for the first licensed anti-influenza polymerase inhibitor, this compound, using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. DailyMed - XOFLUZA- this compound tablet, film coated XOFLUZA- this compound granule, for solution XOFLUZA- this compound granule, for suspension [dailymed.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. pnrjournal.com [pnrjournal.com]
Technical Support Center: Improving the Oral Bioavailability of Baloxavir Marboxil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when developing research formulations of Baloxavir Marboxil with improved oral bioavailability.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the oral bioavailability of this compound?
A1: The primary challenge is its poor aqueous solubility.[1][2] this compound is practically insoluble in water, and its solubility is largely independent of pH in the physiological range of 1-9.[3][4] This low solubility can limit its dissolution rate in the gastrointestinal tract, which is a critical step for absorption.
Q2: Why is this compound a prodrug, and how does this impact bioavailability studies?
A2: this compound is the prodrug of its active form, baloxavir acid.[5][6] This strategy was employed to enhance oral absorption by modifying the active molecule's physicochemical properties.[7] Following oral administration, the prodrug is rapidly and extensively hydrolyzed by esterases in the gastrointestinal lumen, intestinal epithelium, liver, and blood to release the active baloxavir acid.[8] Consequently, plasma concentrations of the intact prodrug are often below the limit of quantification.[9] Therefore, pharmacokinetic studies must measure the concentration of the active metabolite, baloxavir acid, to assess bioavailability.[6]
Q3: Does food impact the absorption of this compound?
A3: Yes, food significantly impacts its absorption. Co-administration with food has been shown to decrease the maximum plasma concentration (Cmax) by approximately 48% and the total exposure (AUC) by about 36%.[4][10] Researchers should conduct bioavailability studies in both fasted and fed states to fully characterize their formulations.
Q4: Are there any known drug or excipient interactions to be aware of during formulation?
A4: Yes. The active metabolite, baloxavir, can form chelates with polyvalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺, Fe³⁺).[4] Co-administration with products containing these ions, such as antacids, dairy products, or some mineral supplements, can decrease the plasma concentration of baloxavir and reduce efficacy.[4] This should be a key consideration when selecting excipients for a formulation.
Q5: What is the significance of polymorphism for this compound?
A5: this compound exists in different crystalline forms, known as polymorphs (e.g., Form I, Form II, Form III), as well as solvated and amorphous forms.[1][11] These forms can have different physical properties, including solubility and dissolution rate. For instance, studies have shown that Form II has a higher solubility and dissolution rate compared to the more thermodynamically stable Form I.[1][2] Controlling the solid-state form is therefore critical for ensuring consistent formulation performance and bioavailability.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during the development of this compound formulations.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low in vitro dissolution rate of the pure drug substance. | Inherently poor aqueous solubility of crystalline this compound.[1] | 1. Particle Size Reduction: Micronization or nanomilling can increase the surface area available for dissolution. 2. Use of a More Soluble Polymorph: Screen for and utilize a metastable form like Form II, which has shown higher solubility.[1] 3. Amorphization: Convert the crystalline drug into an amorphous state, for example, by creating an amorphous solid dispersion (ASD).[12] |
| Amorphous Solid Dispersion (ASD) is physically unstable and recrystallizes upon storage. | 1. The drug loading in the polymer is too high, exceeding the miscibility limit.[12] 2. The selected polymer is not an effective recrystallization inhibitor for this compound. 3. Presence of moisture acting as a plasticizer. | 1. Reduce Drug Loading: Determine the miscibility of the drug in the polymer and formulate below this limit. A drug loading of ~40% for HPMCAS has been suggested as a potential limit.[12] 2. Optimize Polymer Selection: Hypromellose acetate succinate (HPMCAS) has been shown to be a particularly effective polymer for inhibiting the recrystallization of this compound.[12] 3. Control Moisture: Store the ASD under dry conditions and consider using secondary drying techniques. |
| High variability in in vivo pharmacokinetic data. | 1. Significant food effect.[4] 2. Inconsistent conversion of the prodrug to the active metabolite. 3. Interaction with formulation excipients (e.g., polyvalent cations). | 1. Standardize Dosing Conditions: Strictly control the feeding state of test animals (e.g., fasted overnight). 2. Assess Formulation Robustness: Evaluate dissolution in biorelevant media (e.g., FaSSIF, FeSSIF) to simulate GI conditions more accurately. 3. Review Excipient List: Ensure no excipients containing polyvalent cations are used. |
| In vitro dissolution does not correlate with in vivo bioavailability (poor IVIVC). | 1. The dissolution method is not discriminating or biorelevant (e.g., wrong pH, lack of surfactants). 2. The formulation enhances solubility but the drug precipitates in the GI tract before it can be absorbed (the "spring and parachute" effect is failing).[13] 3. Permeability, not dissolution, is the rate-limiting step. | 1. Refine Dissolution Method: Use biorelevant media (FaSSIF, FeSSIF) that mimic the composition of intestinal fluids.[14][15] 2. Incorporate Precipitation Inhibitors: Ensure the formulation polymer (e.g., HPMCAS in an ASD) can maintain supersaturation in situ.[12] 3. Conduct Permeability Studies: Use a Caco-2 permeability assay to determine if the drug has inherent low permeability that is not overcome by the formulation.[16] |
| Nanoparticle or lipid-based formulations show instability (e.g., particle aggregation, phase separation). | 1. Suboptimal selection of surfactants or stabilizers. 2. Incorrect oil/surfactant/cosurfactant ratios in lipid-based systems.[17] 3. High drug loading leading to drug expulsion or crystallization. | 1. Screen Stabilizers/Surfactants: Systematically screen a panel of pharmaceutically acceptable stabilizers and surfactants to identify the most effective ones for your system. 2. Construct Ternary Phase Diagrams: For lipid-based systems like SEDDS, construct phase diagrams to identify the optimal component ratios that lead to stable micro/nanoemulsions upon dilution.[18] 3. Evaluate Drug Solubility in Formulation Components: Determine the saturation solubility of this compound in the chosen oils and surfactants to avoid overloading the system. |
III. Data & Experimental Protocols
Data Presentation
Table 1: Physicochemical & Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 571.55 g/mol | [8] |
| BCS Classification | Predicted Class 2 (Low Solubility, High Permeability) | [5] |
| Aqueous Solubility | Practically insoluble; pH-independent | [3] |
| Log P | 2.16 - 2.26 | [3][5] |
| Tmax (fasted state) | ~4 hours | [10] |
| Protein Binding (Baloxavir Acid) | 93 - 94% | [10] |
| Terminal Half-Life (Baloxavir Acid) | ~79.1 hours | [10] |
| Metabolism | Hydrolysis to baloxavir acid; UGT1A3 & minor CYP3A4 | [8] |
| Primary Excretion Route | Feces (~80%) |[19] |
Table 2: Comparative Solubility Data for this compound Forms
| Formulation / Form | Medium | Solubility | Reference(s) |
|---|---|---|---|
| Crystalline Solid | DMSO | ~1 mg/mL | [20] |
| Crystalline Solid | 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | [20] |
| Polymorph Form I | 0.1 M HCl (pH ~1.0) | Lower than Form II | [1] |
| Polymorph Form II | 0.1 M HCl (pH ~1.0) | 2.1 times higher than Form I | [1] |
| Polymorph Form I | Phosphate Buffer (pH 6.8) | Lower than Form II | [1] |
| Polymorph Form II | Phosphate Buffer (pH 6.8) | 2.0 times higher than Form I |[1] |
Key Experimental Protocols
1. Protocol: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying
-
Objective: To prepare an amorphous solid dispersion of this compound with a polymeric carrier to enhance its dissolution rate.
-
Materials: this compound, Hypromellose Acetate Succinate (HPMCAS), Acetone, Methanol.
-
Methodology:
-
Dissolve this compound and HPMCAS in a suitable solvent system (e.g., a 1:1 mixture of acetone/methanol) to create a clear solution. A typical drug-to-polymer ratio to start with is 1:3 (w/w).[12]
-
Optimize the feed solution concentration to ensure appropriate viscosity for atomization.
-
Set up the spray dryer (e.g., a lab-scale Buchi spray dryer).[21]
-
Set the process parameters. These must be optimized, but typical starting points are:[21][22]
-
Inlet Temperature: 100-140°C
-
Aspirator Rate: 85-100%
-
Pump Rate: 10-30% (to achieve a target outlet temperature, e.g., 45-60°C)
-
-
Atomize the feed solution into the drying chamber. The rapid evaporation of the solvent will form solid particles of the drug dispersed in the polymer matrix.
-
Collect the resulting powder from the cyclone separator.
-
Perform secondary drying on the collected powder under vacuum at a controlled temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.
-
Characterize the resulting ASD for amorphous nature (via PXRD), thermal properties (via DSC), and dissolution performance.
-
2. Protocol: In Vitro Dissolution Testing in Biorelevant Media
-
Objective: To assess the dissolution profile of a this compound formulation under conditions that simulate the fasted human small intestine.
-
Materials: this compound formulation, FaSSIF powder (Fasted State Simulated Intestinal Fluid), USP Apparatus II (Paddle).
-
Methodology:
-
Prepare FaSSIF medium according to the supplier's instructions. This medium contains sodium taurocholate and lecithin to simulate bile salts and phospholipids.[15]
-
Pre-heat the dissolution vessels containing 500 mL of FaSSIF to 37 ± 0.5°C.[15]
-
Set the paddle speed, typically to 50 or 75 RPM.
-
Introduce the this compound formulation (e.g., a capsule containing the ASD powder) into the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
-
Immediately filter each sample through a suitable syringe filter (e.g., 0.22 µm PVDF) to stop dissolution.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as RP-HPLC.[23]
-
Plot the percentage of drug dissolved versus time to generate the dissolution profile.
-
3. Protocol: Caco-2 Cell Permeability Assay
-
Objective: To determine the intestinal permeability of this compound from a research formulation and assess whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Materials: Caco-2 cells, Transwell inserts (e.g., 24-well), Hanks' Balanced Salt Solution (HBSS), Lucifer Yellow, control compounds (e.g., propranolol for high permeability, atenolol for low permeability), P-gp inhibitor (e.g., verapamil).
-
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for ~21 days until they form a differentiated, polarized monolayer.[24][25]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Additionally, perform a Lucifer Yellow rejection test to confirm tight junction integrity.[24]
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Prepare the transport buffer (HBSS, pH 7.4).
-
Prepare the dosing solution by dissolving the this compound formulation in the transport buffer.
-
Remove the culture medium from the Transwell plate. Wash the monolayer with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).[26]
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
Efflux Assessment (Basolateral to Apical - B→A): Repeat the permeability measurement but add the dosing solution to the basolateral side and sample from the apical side. To specifically test for P-gp mediated efflux, run a parallel experiment in the presence of a P-gp inhibitor like verapamil.[24]
-
Sample Analysis: Quantify the concentration of this compound (or its active form, baloxavir acid) in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Use the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is subject to active efflux.[24]
-
IV. Visualizations
Caption: Workflow for developing and testing enhanced bioavailability formulations.
Caption: Absorption and metabolic pathway of this compound.
Caption: Logical troubleshooting flow for low bioavailability issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound [drugcentral.org]
- 6. continuuspharma.com [continuuspharma.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. selleckchem.com [selleckchem.com]
- 10. A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collection - Solvates and Polymorphs of this compound: Crystal Structure and Phase Transformation Study - Crystal Growth & Design - Figshare [acs.figshare.com]
- 12. Effects of hypromellose acetate succinate on recrystallization inhibition, miscibility, and dissolution enhancement of this compound solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An update on the contribution of hot-melt extrusion technology to novel drug delivery in the twenty-first century: part I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. interchim.fr [interchim.fr]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. This compound | C27H23F2N3O7S | CID 124081896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. researchgate.net [researchgate.net]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. pnrjournal.com [pnrjournal.com]
- 24. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. enamine.net [enamine.net]
Technical Support Center: Assay Development for High-Risk and Resistant Influenza Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on assay development for high-risk or resistant influenza strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing assays for high-risk and resistant influenza strains?
A1: Developing assays for high-risk (e.g., highly pathogenic avian influenza - HPAI) and antiviral-resistant influenza strains presents several challenges. These include ensuring laboratory safety (BSL-3 for HPAI), potential for low viral yields in cell culture, altered enzyme kinetics or receptor binding in resistant strains, and the need for assay formats that can detect subtle shifts in antiviral susceptibility.[1][2] For example, some recent H3N2 viruses show a reduced ability to agglutinate red blood cells, complicating traditional hemagglutination inhibition (HI) assays.[3][4]
Q2: How do I select the most appropriate assay for my research needs?
A2: The choice of assay depends on your specific objective:
-
Neuraminidase (NA) Inhibition Assays: Best for evaluating the efficacy of NA inhibitors like oseltamivir and zanamivir.[5][6][7]
-
Hemagglutination Inhibition (HI) Assays: Traditionally used to assess antibody-mediated inhibition of viral attachment to red blood cells, a correlate of protection.[4][8]
-
Microneutralization (MN) Assays: A highly sensitive method to measure neutralizing antibodies that can inhibit viral infectivity in cell culture.[3][9]
-
Cell-Based Quantification Assays (e.g., TCID50): Used to determine viral titers and can be adapted for high-throughput screening of antiviral compounds.[10][11][12]
Q3: What are the key quality control measures I should implement in my influenza assays?
A3: Robust quality control is essential for reliable results. Key measures include:
-
Including a complete set of controls in each assay run (e.g., positive, negative, and no-virus controls).[13]
-
Using reference influenza strains with known susceptibility profiles.
-
Ensuring all reagents are within their expiration dates.[13]
-
Strictly adhering to incubation times and temperatures.[13]
-
For serological assays, using international serum standards can help in data comparison across different laboratories.[1]
Troubleshooting Guides
Neuraminidase (NA) Inhibition Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low NA Activity | 1. No virus or incorrect virus dilution added.[5] 2. Insufficient incubation time.[5] 3. Inactive enzyme due to improper storage or handling. | 1. Re-dilute and add the virus, ensuring it's added directly to the assay buffer.[5] 2. Ensure adherence to the specified incubation time.[5] 3. Use a fresh virus stock and ensure proper storage conditions (-70°C for allantoic fluid).[9] |
| High Background Fluorescence | 1. Substrate (e.g., MUNANA) degradation.[14] 2. Reagent contamination with another neuraminidase source.[14] | 1. Use properly stored, fresh substrate. Protect from light.[15][16] 2. Use fresh, sterile reagents and dedicated equipment. |
| IC50 Values are Unexpectedly High or Low | 1. Incorrect pH of the assay buffer.[5] 2. Cross-contamination of NA inhibitor dilutions.[5] 3. Variation in assay platform (fluorescence vs. chemiluminescence).[5] | 1. Verify the pH of the assay buffer (typically pH 6.5 for seasonal strains).[5] 2. Use fresh pipette tips for each dilution and handle with care.[5] 3. Be aware that fluorescence-based assays may yield higher IC50 values than chemiluminescence-based assays.[5][17] |
Hemagglutination Inhibition (HI) Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Failure to Detect Hemagglutination | 1. Some modern H3N2 strains do not efficiently agglutinate avian red blood cells (RBCs).[3][4] 2. Low viral titer. | 1. Use alternative RBCs, such as guinea pig RBCs.[3][4] 2. Titrate the virus to determine the optimal concentration for the assay. |
| Non-specific Inhibition | 1. Serum components interfering with hemagglutination. 2. Neuraminidase activity of the virus causing agglutination.[4] | 1. Treat animal sera with receptor-destroying enzyme (RDE) and heat-inactivate human sera (56°C for 30 minutes).[9] 2. Include a neuraminidase inhibitor like oseltamivir in the assay with H3N2 strains.[4][8] |
| Poor Reproducibility | 1. Variation in RBC source and quality.[18] 2. Lack of standardized protocol.[18] | 1. Use a consistent and reliable source of RBCs. 2. Adhere to a standardized and validated protocol.[18] |
Cell-Based Neutralization Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background/ Non-specific Staining | 1. Antibody concentration is too high.[19] 2. Insufficient washing.[19] 3. Inadequate blocking.[19] | 1. Titrate the primary and secondary antibodies to determine the optimal concentration. 2. Increase the number and duration of wash steps.[19] 3. Optimize blocking buffer and incubation time.[19] |
| Weak or No Signal | 1. Low viral infectivity. 2. Suboptimal antibody concentration. 3. Insufficient incubation time. | 1. Use a fresh, high-titer virus stock. 2. Titrate antibodies to find the optimal concentration. 3. Ensure adequate incubation times for virus-antibody interaction and for viral replication. |
| Edge Effects in Plate-Based Assays | 1. Evaporation from wells on the plate edges.[20] | 1. Do not use the outer wells for experimental samples; instead, fill them with PBS or media to create a humidity barrier.[20] |
Quantitative Data Summary
Table 1: Neuraminidase Inhibition Assay Performance
| Parameter | Fluorescence-Based Assay (NA-Fluor™) | Chemiluminescence-Based Assay (NA-Star®) |
| Signal Stability | 240 minutes at room temperature[17] | Signal stability is lower than NA-XTD™[17] |
| Sensitivity | 5- to 50-fold lower signal-to-noise ratio compared to chemiluminescent assays[17] | Higher sensitivity than fluorescence-based assays[21] |
| Time to Complete (Low Volume) | ~300 minutes[17] | ~120 minutes[17] |
| Throughput (High Volume) | Highest throughput[17] | Lower throughput than NA-Fluor™[17] |
Table 2: Representative IC50 Values for Antiviral Susceptibility Testing
| Influenza Virus | Antiviral | Assay Type | Mean IC50 (nM) |
| A(H1N1)pdm09 (Sensitive) | Oseltamivir | NA-Fluor™ | ~1-2 |
| A(H1N1)pdm09 (Resistant - H275Y) | Oseltamivir | NA-Fluor™ | >100 |
| A(H3N2) (Sensitive) | Zanamivir | NA-Fluor™ | ~2-5 |
| B (Sensitive) | Peramivir | NA-Fluor™ | ~0.1-0.5 |
| Note: IC50 values are approximate and can vary between laboratories and specific viral strains.[17][22] |
Experimental Protocols
Fluorescence-Based Neuraminidase (NA) Inhibition Assay (Adapted from MUNANA-based protocols)[5][6][7][15]
-
Reagent Preparation:
-
Prepare a 2x assay buffer (e.g., 66.6 mM MES, 8 mM CaCl2, pH 6.5).
-
Prepare a working solution of MUNANA substrate (e.g., 300 µM) in 1x assay buffer. Protect from light.
-
Prepare serial dilutions of neuraminidase inhibitors (e.g., oseltamivir, zanamivir) in 2x assay buffer.
-
-
Virus Dilution:
-
Dilute the influenza virus stock in 1x assay buffer to a concentration that yields a linear fluorescent signal over the incubation period. This must be determined empirically for each virus stock.
-
-
Assay Procedure:
-
Add 50 µL of each NA inhibitor dilution to a 96-well black, flat-bottom plate.
-
Add 50 µL of the diluted virus to each well (except for no-virus control wells).
-
Incubate the plate at room temperature for 45 minutes.
-
Add 50 µL of the MUNANA working solution to each well.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., absolute ethanol and NaOH mixture).
-
-
Data Acquisition and Analysis:
-
Read the fluorescence using a fluorometer with an excitation wavelength of ~355-360 nm and an emission wavelength of ~460-465 nm.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of fluorescence inhibition against the inhibitor concentration.
-
Microneutralization Assay (ELISA-based)[3][9]
-
Cell Preparation:
-
Seed MDCK cells in 96-well plates to form a confluent monolayer.
-
-
Serum and Virus Preparation:
-
Heat-inactivate test sera at 56°C for 30 minutes.
-
Prepare serial two-fold dilutions of the sera.
-
Dilute the virus stock to a working concentration of 100 TCID50 (50% tissue culture infectious dose) per 50 µL.
-
-
Neutralization Reaction:
-
Mix equal volumes (e.g., 50 µL) of the diluted sera and the working virus dilution.
-
Incubate at 37°C for 1-2 hours to allow antibodies to neutralize the virus.
-
-
Infection and Incubation:
-
Wash the MDCK cell monolayers.
-
Transfer the serum-virus mixtures to the corresponding wells of the cell culture plate.
-
Incubate at 37°C in a CO2 incubator for approximately 18-24 hours.
-
-
ELISA Detection:
-
Fix the cells (e.g., with cold 80% acetone).
-
Add a primary antibody targeting the influenza nucleoprotein (NP).
-
Add an HRP-conjugated secondary antibody.
-
Add a substrate (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
The neutralization titer is the reciprocal of the highest serum dilution that shows a significant reduction (e.g., ≥50%) in absorbance compared to the virus control wells.
-
Visualizations
References
- 1. Influenza serological studies to inform public health action: best practices to optimise timing, quality and reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of a Neutralization Assay for Influenza Virus Using an Endpoint Assessment Based on Quantitative Reverse-Transcription PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H3N2 influenza hemagglutination inhibition method qualification with data driven statistical methods for human clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Frontiers | H3N2 influenza hemagglutination inhibition method qualification with data driven statistical methods for human clinical trials [frontiersin.org]
- 9. cdn.who.int [cdn.who.int]
- 10. Development of a high-throughput cell based 384-well influenza A quantification assay for interpandemic and highly pathogenic avian strains [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of a high-throughput cell based 384-well influenza A quantification assay for interpandemic and highly pathogenic avian strains [scirp.org]
- 13. Quality control of serological assays [virology-online.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. ulab360.com [ulab360.com]
- 17. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sinobiological.com [sinobiological.com]
- 20. reddit.com [reddit.com]
- 21. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
Technical Support Center: In Vivo Refinement of Baloxavir Marboxil Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Baloxavir Marboxil (BXM) in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A: this compound is a prodrug that is rapidly metabolized in vivo to its active form, baloxavir acid (BXA).[1][2] BXA targets and inhibits the cap-dependent endonuclease activity of the influenza virus's polymerase acidic (PA) protein.[3][4] This action prevents a critical process known as "cap-snatching," where the virus cleaves host cell mRNA to use as primers for its own mRNA synthesis.[3] By blocking this step, BXA effectively halts viral gene transcription and replication early in the viral life cycle.[1][5]
Q2: What are the most common animal models used for in vivo studies of this compound?
A: The most frequently used animal models are mice (e.g., BALB/c) for general efficacy and pathogenesis studies, ferrets as the gold-standard model for evaluating influenza transmission, and chickens for studies involving highly pathogenic avian influenza (HPAI).[6][7][8][9][10]
Q3: Is combination therapy with other antivirals beneficial?
A: Yes, studies have shown significant benefits. Combination therapy with neuraminidase inhibitors, such as oseltamivir phosphate (OSP), can result in more potent effects on reducing viral replication in organs and improved survival rates compared to monotherapy.[6] This synergistic effect is particularly valuable in delayed-treatment models.[11]
Q4: What is the primary concern regarding resistance to this compound?
A: The primary concern is the emergence of resistance-conferring mutations in the PA protein.[12] The most commonly observed substitution is Isoleucine-38 to Threonine (I38T).[5][12] These mutations can emerge relatively quickly during treatment and have been detected at higher frequencies in pediatric patients and in those infected with influenza A(H3N2) strains.[5][12] While these resistant variants may show attenuated fitness in vitro, they can retain transmissibility.[8]
Q5: Are there critical considerations for the formulation and co-administration of this compound?
A: Yes. This compound should not be co-administered with products containing polyvalent cations, such as dairy products, calcium-fortified beverages, or oral supplements containing calcium, iron, magnesium, or zinc.[1][5] These cations can chelate with the drug and decrease its plasma concentration, potentially reducing efficacy.[5] For administration in animal studies, it is often dissolved in a sterile vehicle like 0.5% w/v methylcellulose.[13]
Troubleshooting Guide
Issue 1: Lower-Than-Expected Efficacy or High Variability in Results
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal Dosing | Review and optimize the dosage for your specific animal model and virus strain. Perform a dose-response study. | Efficacy is dose-dependent.[9] The minimum effective dose can vary; for example, 2.5 mg/kg was found to be the minimum single dose to fully protect chickens from HPAIV.[14] |
| Improper Timing of Treatment | Initiate treatment as early as possible post-infection. For delayed treatment models, ensure timing is consistent and justified. | Baloxavir is most effective when administered early. Clinical trials typically require administration within 48 hours of symptom onset.[3] |
| Drug Administration Issues | Ensure the drug is properly solubilized and administered. Avoid co-administration with polyvalent cations.[5] | Poor bioavailability will lead to reduced efficacy. Chelation with cations reduces plasma concentrations of baloxavir.[5] |
| Viral Strain Susceptibility | Confirm the in vitro susceptibility of your influenza strain to baloxavir acid (BXA). | While BXA has broad activity, IC50 values can vary between strains and subtypes.[2] |
| Emergence of Resistance | Genotype the virus from animals that fail to respond to treatment to check for resistance mutations (e.g., PA I38T).[12] | Treatment-emergent resistance can lead to viral rebound and treatment failure.[8][12] |
Issue 2: Emergence of Antiviral Resistance
| Potential Cause | Troubleshooting Step | Explanation |
| Drug Pressure | Sequence the PA gene from viral isolates collected at different time points post-treatment to monitor for known resistance substitutions. | The I38T/F/M substitutions in the PA protein are the most common markers of reduced susceptibility.[8][12] |
| Monotherapy Regimen | Consider implementing a combination therapy protocol, for instance with a neuraminidase inhibitor like oseltamivir. | Combination therapy can inhibit the emergence of resistant substitutions and provide a more potent antiviral effect.[15] |
| High Viral Load | Ensure the initial viral challenge dose is appropriate and not excessively high, as this can increase the probability of selecting for pre-existing resistant variants. | A higher replication rate provides more opportunities for resistance mutations to arise. |
Issue 3: Unexpected Toxicity or Adverse Events in Animal Models
| Potential Cause | Troubleshooting Step | Explanation |
| Off-Target Effects at High Doses | Conduct a toxicity study with escalating doses in uninfected animals to determine the maximum tolerated dose (MTD) or no-observable-adverse-effect level (NOAEL). | While generally well-tolerated, very high doses may lead to unexpected effects. Nonclinical studies in mammals have established high NOAELs (e.g., 2000 mg/kg/day in rats).[7] |
| Vehicle-Related Toxicity | Administer the vehicle alone to a control group to ensure it does not cause adverse effects. | The vehicle used for solubilizing the drug could have its own toxicity profile. |
| Interaction with Animal Diet | Ensure animal feed does not contain high levels of interfering polyvalent cations. | Similar to co-administration with supplements, minerals in the diet could potentially interact with the drug.[5] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Murine Models
| Influenza Strain | Animal Model | BXM Dose | Key Outcome | Reference |
| A/WSN/33 (H1N1) | BALB/c Mice | 5 mg/kg, q12h | Significant reduction in lung viral titers vs. vehicle and other antivirals. | [16] |
| H5N1 HPAIV | Mice | 1 & 5-day dosing | Significant reduction in viral titers in lungs, brains, and kidneys; reduced mortality. | [6] |
| H7N9 HPAIV | Mice | Not specified | Protected mice from lethal challenge. | [17] |
| A(H1N1), A(H3N2), B | BALB/c Mice | 15 mg/kg, q12h | ≥100-fold reduction in influenza A titers, ≥10-fold in influenza B vs. oseltamivir. | [9] |
Table 2: In Vitro Susceptibility of Influenza Viruses to Baloxavir Acid (BXA)
| Virus Type | Metric | Value Range | Reference |
| Influenza A Viruses | IC50 | 1.4 to 3.1 nM | [2] |
| Influenza B Viruses | IC50 | 4.5 to 8.9 nM | [2] |
| H1N1 & H3N2 Strains | EC50 | 5.6 to 4.8 µM (in combination studies) | [18] |
Table 3: Common Resistance-Associated Substitutions
| Substitution | Virus Type | Fold-Change in Susceptibility | Reference |
| PA I38T | Influenza A & B | Can cause the greatest reduction in susceptibility. | [8] |
| PA I38F/L/M/N/S/T | Influenza A & B | 3- to 116-fold reductions reported. | [19] |
Key Experimental Protocols
Protocol: Murine Model of Influenza Infection for Efficacy Testing
This protocol is a generalized summary based on methodologies described in the literature.[6][9][13]
-
Animal Model:
-
Use 6- to 8-week-old BALB/c mice. Acclimatize animals for at least 7 days before the experiment.
-
-
Virus Inoculation:
-
Anesthetize mice lightly (e.g., with isoflurane).
-
Inoculate intranasally with a non-lethal or lethal dose of the desired influenza virus strain (e.g., 10^5 TCID50) in a small volume (e.g., 20-50 µL) of sterile PBS.
-
-
Drug Preparation and Administration:
-
Prepare this compound by suspending the crushed tablet or pure compound in a suitable vehicle, such as 0.5% (w/v) methylcellulose in sterile water.
-
Administer the drug suspension orally via gavage.
-
Dosing regimens can vary, for example, a single dose or twice daily (q12h) for 5 days.[13][16] Treatment should typically begin shortly after viral inoculation (e.g., within 2 hours).[13]
-
-
Monitoring and Endpoints:
-
Morbidity and Mortality: Monitor body weight and clinical signs of illness daily for 14 days. Euthanize animals that lose more than 25-30% of their initial body weight.
-
Viral Titer Analysis: At selected time points (e.g., Day 3 and Day 6 post-infection), euthanize a subset of animals. Harvest lungs and other organs (brain, kidneys) aseptically.
-
Homogenize tissues in sterile PBS or MEM.
-
Determine viral titers via TCID50 assay on MDCK cells or by RT-qPCR.[6][16]
-
Histopathology: Collect lung tissue for histopathological analysis to assess inflammation and tissue damage.
-
-
Resistance Analysis:
-
Extract viral RNA from tissue homogenates of treated animals showing high viral loads.
-
Perform RT-PCR to amplify the PA gene segment containing potential mutation sites (e.g., codon 38).
-
Sequence the PCR product to identify any amino acid substitutions.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Typical workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for low efficacy results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. MOA for XOFLUZA® (this compound) Antiviral Flu Treatment [xofluza-hcp.com]
- 6. Characterization of the In Vitro and In Vivo Efficacy of this compound against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioone.org [bioone.org]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Baloxavir Treatment Delays Influenza B Virus Transmission in Ferrets and Results in Limited Generation of Drug-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Baloxavir and Treatment-Emergent Resistance: Public Health Insights and Next Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Improved in vitro Efficacy of this compound Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Analysis of Baloxavir Marboxil and Favipiravir for Influenza Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent antiviral agents used in the treatment of influenza: Baloxavir Marboxil and Favipiravir. The information presented is intended to support research, scientific inquiry, and drug development efforts by offering a comprehensive overview of their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used in their evaluation.
Introduction
This compound and favipiravir represent two distinct approaches to inhibiting influenza virus replication. This compound is a first-in-class cap-dependent endonuclease inhibitor, while favipiravir functions as a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] Both have demonstrated efficacy in the treatment of uncomplicated influenza, but their unique mechanisms, clinical profiles, and potential for resistance warrant a thorough comparative analysis.
Mechanism of Action
The antiviral activities of this compound and Favipiravir are directed at different stages of the influenza virus replication cycle.
This compound: This antiviral is a prodrug that is rapidly converted to its active form, baloxavir acid.[3] Baloxavir acid specifically targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a key component of the influenza virus RNA polymerase complex.[4] By inhibiting this enzyme, baloxavir acid prevents the virus from "snatching" the 5' cap structures from host cell pre-messenger RNAs (mRNAs). This cap-snatching process is essential for the initiation of viral mRNA synthesis.[2][3] Consequently, the inhibition of cap-dependent endonuclease effectively halts viral gene transcription and subsequent protein synthesis, thereby suppressing virus replication.[4]
Favipiravir: As a prodrug, favipiravir is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[5] Favipiravir-RTP acts as a purine analogue and competitively inhibits the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of the viral RNA genome.[1][5] There are several proposed mechanisms for its inhibitory action, including the termination of viral RNA chain synthesis and the induction of lethal mutagenesis, where the incorporation of favipiravir-RTP into the viral RNA leads to an accumulation of non-viable viral progeny.[5]
Signaling Pathway Diagrams
Clinical Efficacy
The clinical efficacy of both drugs has been evaluated in randomized, controlled trials, primarily focusing on the treatment of acute, uncomplicated influenza.
This compound: Key Clinical Trial Data
The efficacy of this compound has been demonstrated in several key phase 3 trials, including CAPSTONE-1, CAPSTONE-2, and miniSTONE-2.
CAPSTONE-1 was a randomized, double-blind, placebo- and oseltamivir-controlled trial in otherwise healthy patients (aged 12-64 years) with uncomplicated influenza.[3][6] In this study, a single dose of baloxavir was superior to placebo in alleviating influenza symptoms and superior to both oseltamivir and placebo in reducing the viral load one day after treatment initiation.[3][6] The median time to alleviation of symptoms was significantly shorter in the baloxavir group compared to the placebo group.[3][6]
CAPSTONE-2 evaluated baloxavir in patients at high risk for influenza complications.[5][7] Baloxavir significantly reduced the time to improvement of influenza symptoms compared with placebo and showed similar efficacy to oseltamivir in the overall population.[5][7] Notably, in patients with influenza B, baloxavir was superior to oseltamivir in reducing the time to symptom improvement.[7]
miniSTONE-2 was a randomized, double-blind, active-controlled trial that assessed the safety and efficacy of a single dose of baloxavir compared to oseltamivir in children aged 1 to less than 12 years with acute influenza.[8][9] The study found that baloxavir was well-tolerated and effective at alleviating symptoms, with a median time to alleviation of signs and symptoms of influenza that was similar to that of oseltamivir.[8][9]
Favipiravir: Key Clinical Trial Data
Favipiravir has also been evaluated in phase 3, randomized, double-blind, placebo-controlled trials for the treatment of uncomplicated influenza in adults (NCT02026349 and NCT02008344).[10][11][12][13]
In one of these trials (US316), favipiravir was associated with a statistically significant reduction in the time to illness alleviation compared to placebo.[10][11][12][13] However, in the second trial (US317), the reduction in time to alleviation of symptoms with favipiravir was not statistically significant compared to placebo.[10][11][12][13] Despite the inconsistent clinical efficacy on symptom alleviation, both trials demonstrated that favipiravir was associated with a significant reduction in viral titers and RNA load.[10][11][12]
Comparative Efficacy Data
Direct head-to-head comparative trials of this compound and favipiravir for the treatment of influenza are limited. The available data is primarily from trials comparing each drug to placebo or other standard-of-care treatments like oseltamivir.
| Efficacy Endpoint | This compound (vs. Placebo) | Favipiravir (vs. Placebo) |
| Time to Alleviation of Symptoms (Median) | Significantly shorter (reduction of ~26.5 hours in CAPSTONE-1)[3][6][14] | Inconsistent results: Significant reduction of 14.4 hours in one trial (US316), but not significant in another (US317)[10][11][12][13] |
| Viral Load/Titer Reduction | Superior to placebo and oseltamivir at 24 hours post-treatment[3][6][7] | Significantly reduced viral titers and RNA load[10][11][12] |
| Time to Cessation of Viral Shedding (Median) | Significantly shorter than placebo and oseltamivir[7] | Significantly shorter than placebo[12] |
| Influenza-Related Complications | Reduced frequency compared to placebo[1] | Data not consistently reported in major trials |
Safety and Tolerability
Both this compound and favipiravir have been generally well-tolerated in clinical trials for influenza.
This compound: In clinical trials, the incidence of adverse events with baloxavir was similar to or lower than that of placebo and oseltamivir.[14][15] The most commonly reported adverse drug reaction in a large postmarketing surveillance study was diarrhea (6.1%).[16] Other reported adverse events include bronchitis, nasopharyngitis, headache, and nausea.[16]
Favipiravir: The most common adverse event associated with favipiravir is asymptomatic hyperuricemia.[10][11] Other reported adverse events include diarrhea, nausea, and vomiting.[17] A pharmacovigilance study noted that serious adverse drug reactions have been reported, affecting hepatic, renal, cardiovascular, and nervous systems, particularly in the context of its off-label use for COVID-19.
| Adverse Event Profile | This compound | Favipiravir |
| Common Adverse Events | Diarrhea, bronchitis, nasopharyngitis, headache, nausea[16] | Asymptomatic hyperuricemia, diarrhea, nausea, vomiting[10][11][17] |
| Serious Adverse Events | Generally low incidence in influenza trials | Reports of serious adverse reactions affecting multiple organ systems, mainly from off-label use |
| Drug Interactions | Co-administration with polyvalent cations (e.g., calcium, iron, magnesium) can decrease plasma concentrations of baloxavir. | Potential for interactions through aldehyde oxidase and CYP2C8. |
Experimental Protocols
A critical component of evaluating clinical trial data is understanding the methodologies employed. Below are summaries of the typical experimental protocols used in the assessment of this compound and favipiravir.
Virologic Assessment
Viral Titer Determination (TCID50 Assay): The 50% tissue culture infectious dose (TCID50) assay is a common method used to quantify infectious virus particles.[1][10]
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are typically used for the propagation and titration of influenza virus.[10]
-
Procedure:
-
Serial dilutions of nasal or pharyngeal swab samples are prepared.
-
The dilutions are added to confluent monolayers of MDCK cells in 96-well plates.
-
Plates are incubated for a specified period (e.g., 72 hours) to allow for viral replication and the development of cytopathic effects (CPE).[10]
-
Wells are scored for the presence or absence of CPE.
-
-
Endpoint Calculation: The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method, which determines the dilution of virus that causes CPE in 50% of the inoculated cell cultures.[1][10]
Viral RNA Quantification (RT-qPCR): Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the amount of viral RNA in a sample.
-
RNA Extraction: Viral RNA is extracted from respiratory samples using commercially available kits.
-
Reverse Transcription and Amplification: A one-step or two-step RT-qPCR protocol is employed using primers and probes specific to a conserved region of an influenza virus gene (e.g., the matrix [M] gene).
-
Quantification: The viral RNA load is quantified by comparing the amplification cycle threshold (Ct) values of the samples to a standard curve of known concentrations.
Clinical Assessment
Symptom Scoring: The severity of influenza symptoms is typically assessed using a patient-reported outcome (PRO) instrument, such as the Influenza Patient-Reported Outcome (FLU-PRO) diary or a similar validated scale.[7]
-
Symptom Domains: These instruments typically assess a range of influenza symptoms across different body systems, including nasal, throat, eye, chest/respiratory, gastrointestinal, and systemic (e.g., fever, muscle aches, headache, fatigue).[7]
-
Scoring: Patients rate the severity of each symptom on a categorical scale (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe).[7] The primary efficacy endpoint is often the time to alleviation of symptoms, defined as the time when all or a specific subset of symptoms are rated as absent or mild for a sustained period.
Experimental Workflow Diagram
References
- 1. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Baloxavir Treatment in Adolescents With Acute Influenza: Subgroup Analysis From the CAPSTONE-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. forpatients.roche.co.za [forpatients.roche.co.za]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. Reliability, Validity, and Responsiveness of InFLUenza Patient-Reported Outcome (FLU-PRO©) Scores In Influenza Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Evaluating Symptom Severity of Influenza Viral Infection Using the Influenza Patient-reported Outcomes Instrument (FLU-PRO) in a Healthy Human Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virology through numbers: Plaque and TCID50 assays - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. mdpi.com [mdpi.com]
- 15. flu-iiQ background | flu-iiQ | Measured Solutions for Health [fluiiq.com]
- 16. Propagation and Titration of Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Favipiravir Treatment of Uncomplicated Influenza in Adults: Results of Two Phase 3, Randomized, Double-Blind, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of Baloxavir Marboxil and Neuraminidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant influenza virus strains necessitates the exploration of combination therapies to enhance antiviral efficacy and mitigate the risk of treatment failure. This guide provides a comprehensive comparison of the synergistic effects observed when combining baloxavir marboxil, a cap-dependent endonuclease inhibitor, with neuraminidase inhibitors (NAIs). The data presented herein is collated from various in vitro and in vivo studies, offering a valuable resource for researchers in the field of antiviral drug development.
Quantitative Analysis of Synergistic Effects
The combination of this compound and neuraminidase inhibitors has been shown to exhibit synergistic antiviral activity against a range of influenza A and B virus strains, including those with reduced susceptibility to either drug class alone.[1][2] The synergy is often quantified using metrics such as the Combination Index (CI) and synergy volume, where a lower CI value or a higher synergy volume indicates a stronger synergistic interaction.
Below is a summary of quantitative data from key in vitro studies:
| Influenza Strain(s) | Neuraminidase Inhibitor | Quantitative Synergy Measure | Interpretation | Reference(s) |
| Influenza A/PR/8/34 | Oseltamivir acid | CI = 0.49 | Synergy | [3] |
| Influenza A/PR/8/34 | Zanamivir hydrate | CI = 0.52 | Synergy | [3] |
| Influenza A/PR/8/34 | Laninamivir | CI = 0.58 | Synergy | [3] |
| Influenza A/PR/8/34 | Peramivir trihydrate | CI = 0.59 | Synergy | [3] |
| Influenza A(H1N1)pdm09 | Oseltamivir | CIwt = 0.48 | Synergy | [4] |
| Influenza A(H1N1)pdm09 | Zanamivir | CIwt = 0.40 | Synergy | [4] |
| Influenza A(H1N1)pdm09 | Peramivir | CIwt = 0.48 | Synergy | [4] |
| Influenza A(H3N2) | Oseltamivir | CIwt = 0.49 | Synergy | [4] |
| Influenza A(H3N2) | Zanamivir | CIwt = 0.47 | Synergy | [4] |
| Influenza A(H3N2) | Peramivir | CIwt = 0.42 | Synergy | [4] |
| H1N1-PR8-I38T (Baloxavir-resistant) | Oseltamivir acid | Synergy Volume = 288.54 µM²% | Strong Synergy | [5] |
| H1N1-PR8-I38T (Baloxavir-resistant) | Zanamivir | Synergy Volume = 224.19 µM²% | Strong Synergy | [5] |
| H1N1-PR8-I38T (Baloxavir-resistant) | Laninamivir | Synergy Volume = 294.33 µM²% | Strong Synergy | [5] |
| H1N1-PR8-I38T (Baloxavir-resistant) | Peramivir | Synergy Volume = 180.47 µM²% | Strong Synergy | [5] |
| H1N1-PR8-R292K (NAI-resistant) | Oseltamivir acid | Synergy Volume = 287.87 µM²% | Strong Synergy | [6] |
| H1N1-PR8-R292K (NAI-resistant) | Peramivir | Synergy Volume = 138.87 µM²% | Strong Synergy | [6] |
| Influenza A (H3N2) | Oseltamivir acid | Synergy Volume = 191.02 µM²% | Strong Synergy | [6] |
| Influenza A (H3N2) | Laninamivir | Synergy Volume = 268.57 µM²% | Strong Synergy | [6] |
| Influenza A (H3N2) | Zanamivir | Synergy Volume = 155.61 µM²% | Strong Synergy | [6] |
| Influenza A (H3N2) | Peramivir | Synergy Volume = 97.97 µM²% | Moderate Synergy | [6] |
| Influenza B | Oseltamivir acid | Synergy Volume = 76.70 µM²% | Moderate Synergy | [6] |
| Influenza B | Peramivir | Synergy Volume = 82.03 µM²% | Moderate Synergy | [6] |
Note: CI < 1 indicates synergy. CIwt is a weighted average CI. Synergy volumes are calculated using MacSynergy II software, with values > 100 µM²% considered strong synergy and 50-100 µM²% as moderate synergy.[5]
In animal models, combination therapy has demonstrated enhanced efficacy. For instance, in a mouse model of lethal influenza A virus infection, a suboptimal dose of this compound combined with oseltamivir phosphate provided greater protection against mortality and reduced lung pathology compared to monotherapy.[7][8]
Experimental Protocols
The following is a generalized protocol for assessing the in vitro synergistic effects of this compound and neuraminidase inhibitors, based on methodologies reported in the cited literature.[2][3][4][9][10][11]
1. Cell and Virus Culture:
-
Cells: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays.[2][9] They are maintained in a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[9]
-
Virus Strains: A variety of influenza A and B virus strains, including laboratory-adapted strains (e.g., A/WSN/33, A/PR/8/34) and clinical isolates, are used.[3][9] Virus stocks are propagated in MDCK cells and titrated to determine the 50% tissue culture infectious dose (TCID₅₀).
2. Cytopathic Effect (CPE) Inhibition Assay:
-
MDCK cells are seeded in 96-well plates and incubated to form a confluent monolayer.[9]
-
The cells are then infected with the influenza virus at a predetermined multiplicity of infection (MOI).[9]
-
Serial dilutions of baloxavir acid (the active form of this compound) and the neuraminidase inhibitor, both alone and in combination at fixed ratios, are added to the infected cells.[10]
-
The plates are incubated for a period of 48 to 72 hours at 37°C to allow for virus replication and the development of CPE.[9][10]
-
Cell viability is assessed using a colorimetric assay, such as the MTS assay, which measures the metabolic activity of living cells.[10] The absorbance is read using a plate reader.
-
The 50% effective concentration (EC₅₀) for each drug and the combination is calculated from the dose-response curves.[4]
3. Synergy Analysis:
-
The degree of synergy is determined using methods such as isobologram analysis or by calculating a Combination Index (CI) using software like CompuSyn.[3][4]
-
Alternatively, synergy landscapes can be generated using software like MacSynergy II, which calculates the volume of synergy at a specified confidence level.[2][5][6]
Visualizing the Mechanisms and Workflow
To better understand the rationale behind this combination therapy and the experimental approach to its evaluation, the following diagrams are provided.
Caption: Dual inhibition of the influenza virus lifecycle by baloxavir and neuraminidase inhibitors.
Caption: In vitro workflow for evaluating antiviral synergy using a CPE inhibition assay.
Conclusion
The combination of this compound and neuraminidase inhibitors presents a promising strategy for the treatment of influenza. The synergistic activity observed in vitro, particularly against drug-resistant strains, highlights the potential of this combination to enhance therapeutic efficacy and combat the evolution of antiviral resistance.[1][6] The distinct mechanisms of action, targeting both viral replication and release, provide a strong rationale for this dual-pronged attack on the influenza virus.[12][13][14] Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this combination therapy in patients.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Combination treatment with the cap-dependent endonuclease inhibitor this compound and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Virus Induced-Cytopathic Effect (CPE) inhibition assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. pblassaysci.com [pblassaysci.com]
- 12. MOA for XOFLUZA® (this compound) Antiviral Flu Treatment [xofluza-hcp.com]
- 13. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 14. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Resistance Landscape: A Comparative Analysis of Baloxavir Marboxil and Other Influenza Antivirals
For Immediate Release
In the ongoing battle against seasonal and pandemic influenza, the emergence of antiviral resistance poses a significant threat to public health. This guide provides a comprehensive comparison of the cross-resistance profiles of the novel cap-dependent endonuclease inhibitor, baloxavir marboxil, and established neuraminidase inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of molecular mechanisms and experimental workflows, this document serves as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing influenza therapeutics.
Executive Summary
Influenza viruses treated with this compound, a first-in-class antiviral agent, have demonstrated a low likelihood of developing cross-resistance to neuraminidase inhibitors such as oseltamivir, zanamivir, peramivir, and laninamivir. This lack of cross-resistance is attributed to their distinct mechanisms of action. Baloxavir targets the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, a crucial step in viral mRNA transcription.[1] In contrast, neuraminidase inhibitors block the function of the viral neuraminidase (NA) enzyme, preventing the release of progeny virions from infected cells.[2]
Studies have shown that influenza strains harboring mutations that confer resistance to neuraminidase inhibitors remain susceptible to baloxavir.[3] Conversely, baloxavir-resistant mutants, primarily characterized by substitutions in the PA protein (such as I38T), retain their susceptibility to neuraminidase inhibitors.[3] Furthermore, in vitro and in vivo studies suggest a synergistic effect when baloxavir is used in combination with neuraminidase inhibitors, indicating a potential strategy to enhance antiviral efficacy and mitigate the emergence of resistance.[4][5]
Quantitative Analysis of Antiviral Susceptibility
The following table summarizes the 50% inhibitory concentration (IC50) values of baloxavir and four neuraminidase inhibitors against wild-type and neuraminidase inhibitor-resistant influenza A and B virus strains. The data clearly illustrates the absence of cross-resistance between the two classes of antivirals.
| Virus Subtype | Virus Strain | Resistance Mutation | Baloxavir IC50 (nM) | Oseltamivir IC50 (nM) | Peramivir IC50 (nM) | Zanamivir IC50 (nM) | Laninamivir IC50 (nM) |
| A(H1N1)pdm09 | Wild-type | None | 0.35 ± 0.06 | 0.45 ± 0.08 | 0.08 ± 0.02 | 0.35 ± 0.05 | 1.15 ± 0.21 |
| Resistant | NA H275Y | 0.33 ± 0.05 | >1000 | 15.3 ± 2.5 | 0.38 ± 0.06 | 1.25 ± 0.19 | |
| A(H3N2) | Wild-type | None | 0.42 ± 0.07 | 0.85 ± 0.12 | 0.15 ± 0.03 | 0.65 ± 0.09 | 2.10 ± 0.35 |
| Resistant | NA E119V | 0.45 ± 0.08 | 5.2 ± 0.8 | 0.18 ± 0.04 | 0.72 ± 0.11 | 2.35 ± 0.41 | |
| Resistant | NA R292K | 0.40 ± 0.06 | 150 ± 25 | 25.5 ± 4.2 | 12.5 ± 2.1 | 35.5 ± 5.8 | |
| B (Victoria) | Wild-type | None | 2.85 ± 0.45 | 15.5 ± 2.8 | 1.25 ± 0.22 | 1.85 ± 0.31 | 5.50 ± 0.95 |
| Resistant | NA D197E | 2.95 ± 0.51 | 35.2 ± 6.1 | 1.45 ± 0.25 | 2.05 ± 0.35 | 6.10 ± 1.05 |
Data extracted from Takashita et al., 2018, Frontiers in Microbiology.[3] Values are presented as mean ± standard deviation.
Experimental Protocols
Plaque Reduction Assay for IC50 Determination
This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50%.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock
-
Antiviral compounds (Baloxavir, Neuraminidase Inhibitors)
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Infection: Wash the confluent cell monolayers and infect with the virus dilutions for 1 hour at 37°C.
-
Antiviral Treatment: After infection, remove the virus inoculum and overlay the cells with an agarose or Avicel medium containing serial dilutions of the antiviral compound.
-
Incubation: Incubate the plates at 37°C for 2-3 days until plaques are visible.
-
Staining: Fix the cells and stain with crystal violet to visualize the plaques.
-
Plaque Counting and IC50 Calculation: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the antiviral that reduces the plaque number by 50% compared to the virus control (no antiviral).
Fluorescence-Based Neuraminidase Inhibition Assay
This assay measures the ability of neuraminidase inhibitors to block the enzymatic activity of the influenza neuraminidase.
Materials:
-
Influenza virus stock
-
Neuraminidase inhibitors
-
Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer
-
Stop solution
-
Fluorometer
Procedure:
-
Virus and Inhibitor Preparation: Prepare serial dilutions of the neuraminidase inhibitors.
-
Incubation: In a 96-well plate, incubate the diluted inhibitors with a standardized amount of influenza virus for a specified time.
-
Substrate Addition: Add the fluorogenic MUNANA substrate to each well. The neuraminidase enzyme in the virus will cleave the substrate, releasing a fluorescent product.
-
Reaction Termination: Stop the enzymatic reaction by adding a stop solution.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorometer.
-
IC50 Calculation: The IC50 value is determined as the concentration of the inhibitor that reduces the neuraminidase activity (fluorescence) by 50% compared to the virus control (no inhibitor).
Visualizing the Mechanisms and Methods
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanisms of action for this compound and Neuraminidase Inhibitors.
Caption: General workflow for in vitro antiviral susceptibility testing.
References
- 1. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. izsvenezie.com [izsvenezie.com]
A Comparative Analysis of the Safety Profiles of Baloxavir Marboxil and Oseltamivir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of two prominent antiviral medications used for the treatment of influenza: Baloxavir Marboxil and Oseltamivir. The information presented is based on a comprehensive review of preclinical and clinical data, with a focus on providing supporting experimental evidence for researchers and drug development professionals.
Mechanism of Action
The two drugs employ distinct mechanisms to inhibit influenza virus replication. Oseltamivir, a neuraminidase inhibitor, prevents the release of new viral particles from infected cells.[1][2][3][4] this compound, a cap-dependent endonuclease inhibitor, targets an earlier stage of the viral life cycle by blocking viral mRNA transcription.[5][6][7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. insights.envigo.com [insights.envigo.com]
- 5. bioone.org [bioone.org]
- 6. Juvenile animal toxicity study designs to support pediatric drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FOUR-WEEK ORAL ADMINISTRATION OF this compound AS AN ANTI-INFLUENZA VIRUS DRUG SHOWS NO TOXICITY IN CHICKENS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of embryo-fetal developmental toxicity studies performed for recent FDA-approved pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kansensho.or.jp [kansensho.or.jp]
Baloxavir Marboxil: A Comparative Analysis of its Efficacy Across Influenza A and B Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Baloxavir Marboxil's effectiveness against various influenza A and B strains, juxtaposed with the established neuraminidase inhibitor, Oseltamivir. The following sections detail in vitro susceptibility, clinical efficacy, and the methodologies behind these findings to support informed research and development decisions.
Mechanism of Action
This compound is a prodrug that is rapidly converted to its active form, baloxavir acid.[1] Baloxavir acid targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a crucial component of the influenza virus replication machinery.[1][2] This inhibition prevents the virus from "snatching" the 5' caps of host messenger RNAs (mRNAs), a process essential for initiating the transcription of viral mRNAs.[2][3] By blocking this step, baloxavir effectively halts viral gene transcription and replication. This mechanism of action is distinct from neuraminidase inhibitors like oseltamivir, which prevent the release of new virus particles from infected cells.[4][5]
In Vitro Susceptibility
In vitro studies are fundamental in determining the intrinsic antiviral activity of a compound against different viral strains. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics from these assays. Baloxavir has demonstrated potent activity against a wide range of influenza A and B viruses.
Data Summary: In Vitro Susceptibility of Influenza Viruses to Baloxavir Acid
| Influenza Virus | Strain/Subtype | IC50 (nM) | EC50 (nM) |
| Influenza A | A/H1N1 | 1.4 - 3.1 | 0.20 - 1.85 |
| A/H3N2 | 1.4 - 3.1 | 0.35 - 1.87 | |
| Avian H5N1 | - | Potent activity reported | |
| Oseltamivir-Resistant Strains | - | Activity maintained | |
| Influenza B | B/Victoria & B/Yamagata | 4.5 - 8.9 | 2.67 - 14.23 |
Note: IC50 values are from polymerase acidic (PA) endonuclease assays, and EC50 values are from cell-based plaque reduction or yield reduction assays. Ranges are compiled from multiple studies.
Clinical Efficacy: this compound vs. Oseltamivir
Clinical trials provide crucial data on the real-world performance of antiviral drugs in patients. This compound has been extensively compared with oseltamivir, the standard of care for influenza treatment for many years.
Data Summary: Comparison of Clinical Efficacy in Patients with Uncomplicated Influenza
| Efficacy Endpoint | This compound | Oseltamivir |
| Time to Alleviation of Symptoms | Similar to Oseltamivir | Standard of Care |
| Reduction in Viral Load (at 24 hours) | Significantly faster reduction | Slower reduction |
| Duration of Viral Shedding | Significantly shorter | Longer duration |
| Fever Duration | Significantly shorter in some studies | Longer in some studies |
| Adverse Events | Generally well-tolerated; lower incidence of nausea and vomiting reported in some studies | Higher incidence of nausea and vomiting reported in some studies |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed descriptions of the key assays used to evaluate the efficacy of this compound.
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and incubated until a confluent monolayer is formed.
-
Virus Dilution: The influenza virus stock is serially diluted to a concentration that produces a countable number of plaques.
-
Infection: The cell monolayer is washed and then infected with the diluted virus in the presence of varying concentrations of the antiviral drug (e.g., Baloxavir acid).
-
Overlay: After an incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) with the corresponding drug concentration. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Staining and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques at each drug concentration is counted and compared to the untreated control to calculate the EC50 value.
Virus Yield Reduction Assay
This assay measures the ability of an antiviral compound to inhibit the production of new infectious virus particles.
-
Infection: Confluent cell monolayers (e.g., MDCK cells) are infected with a known multiplicity of infection (MOI) of the influenza virus in the presence of different concentrations of the antiviral drug.
-
Incubation: The infected cells are incubated for a defined period (e.g., 24-48 hours) to allow for one or more cycles of viral replication.
-
Harvesting: The cell culture supernatant, containing the progeny virus, is harvested.
-
Titration: The amount of infectious virus in the harvested supernatant is quantified using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Analysis: The virus titers from the drug-treated samples are compared to the untreated control to determine the concentration of the drug that reduces the virus yield by a certain percentage (e.g., 90% or 99%).
Cap-Dependent Endonuclease Assay
This biochemical assay directly measures the inhibitory activity of a compound on the PA endonuclease enzyme.
-
Enzyme and Substrate Preparation: Recombinant influenza virus PA endonuclease protein is purified. A labeled RNA substrate containing a 5' cap structure is prepared.
-
Reaction: The PA endonuclease is incubated with the labeled RNA substrate in the presence of varying concentrations of the inhibitor (e.g., Baloxavir acid) and necessary cofactors (e.g., Mn2+ ions).
-
Analysis: The cleavage of the RNA substrate by the endonuclease is measured. This can be done by various methods, such as gel electrophoresis to separate the cleaved and uncleaved RNA, or by using a fluorescence resonance energy transfer (FRET)-based substrate that emits a signal upon cleavage.
-
IC50 Determination: The concentration of the inhibitor that reduces the endonuclease activity by 50% (IC50) is calculated.
Resistance
As with any antiviral agent, the emergence of resistance is a concern. Amino acid substitutions in the PA protein, particularly at position I38 (e.g., I38T, I38M, I38F), have been associated with reduced susceptibility to baloxavir.[6] The frequency of these treatment-emergent substitutions has been observed to be higher in some clinical trials, particularly in pediatric patients and in individuals infected with influenza A(H3N2) viruses. Continuous surveillance for resistance is crucial for the effective clinical management of influenza.
Conclusion
This compound represents a significant advancement in the treatment of influenza, offering a novel mechanism of action and a convenient single-dose regimen.[4] Its potent in vitro activity against a broad range of influenza A and B strains, including some resistant to neuraminidase inhibitors, is well-documented.[7] Clinical studies have demonstrated its efficacy in reducing viral load more rapidly than oseltamivir, although its effect on the overall duration of symptoms is comparable.[5][6] The potential for the emergence of resistance underscores the importance of ongoing monitoring and responsible use of this valuable antiviral agent. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and the development of next-generation influenza antivirals.
References
- 1. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza virus microneutralization assay [bio-protocol.org]
- 3. Global Influenza Programme [who.int]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. izsvenezie.com [izsvenezie.com]
A Comparative Meta-Analysis of Baloxavir Marboxil in Clinical Trials
A comprehensive review of the efficacy, safety, and mechanism of action of Baloxavir Marboxil compared to neuraminidase inhibitors and placebo for the treatment of influenza.
This guide provides a detailed comparison of this compound with other influenza treatments, drawing on data from pivotal clinical trials and meta-analyses. It is intended for researchers, scientists, and drug development professionals seeking an objective overview of the current evidence.
Efficacy of this compound: A Quantitative Comparison
This compound has been rigorously evaluated in several large-scale clinical trials. Meta-analyses of these trials provide a robust quantitative assessment of its efficacy compared to placebo and the neuraminidase inhibitor, oseltamivir.
Clinical Outcomes
A meta-analysis of three randomized controlled trials (RCTs) including 3,771 patients demonstrated that baloxavir is superior to placebo in improving clinical outcomes.[1] Compared to oseltamivir, baloxavir showed a non-significant trend towards a shorter time to alleviation of symptoms, with a mean difference of -1.29 hours.[1] However, when compared to placebo, baloxavir significantly reduced the time to symptom alleviation by a mean of 26.32 hours.[1]
Another network meta-analysis encompassing 22 trials found that baloxavir significantly shortened the time to alleviation of all symptoms compared to zanamivir and placebo.[2] Specifically, the time to symptom alleviation was shorter with baloxavir than with zanamivir by a median of 19.96 hours.[2]
In pediatric populations, a meta-analysis of eight studies involving 3,141 children showed no significant difference in the time to remission of influenza symptoms between baloxavir and oseltamivir in randomized controlled trials.[3] However, an analysis of cohort studies within the same meta-analysis indicated a significantly shorter time to symptom remission with baloxavir.[3] For fever duration, one meta-analysis of RCTs in children found no statistically significant difference between baloxavir and oseltamivir.[3][4] In contrast, a separate meta-analysis that included cohort studies found that baloxavir significantly shortened the duration of fever compared to oseltamivir.[3][4][5]
| Outcome | Baloxavir vs. Oseltamivir | Baloxavir vs. Placebo | Citation |
| Time to Alleviation of Symptoms (Adults/Adolescents) | -1.29 hours (insignificant) | -26.32 hours (significant) | [1] |
| Time to Alleviation of Symptoms (Adults/Adolescents) | -6.33 hours (insignificant) | -29.36 hours (significant) | [2] |
| Time to Resolution of Fever (Adults/Adolescents) | +1.14 hours (insignificant) | -19.12 hours (significant) | [2] |
| Time to Remission of Symptoms (Children, RCTs) | -1.29 hours (insignificant) | Not Reported | [3] |
| Time to Remission of Symptoms (Children, Cohort Studies) | -12.00 hours (significant) | Not Reported | [3] |
| Duration of Fever (Children, RCTs) | -0.64 hours (insignificant) | Not Reported | [3][4] |
| Duration of Fever (Children, Cohort Studies) | -13.10 hours (significant) | Not Reported | [3][4] |
| Duration of Fever (Children, Meta-Analysis) | -13.49 hours (significant) | Not Reported | [5] |
Virological Outcomes
Baloxavir has demonstrated a superior virological response compared to both oseltamivir and placebo.[1] Meta-analyses have consistently shown a significant decline in influenza virus titers and viral RNA load with baloxavir treatment.[1][3][6][7]
A network meta-analysis revealed that the time to cessation of viral shedding was significantly shorter for baloxavir compared to both zanamivir (by 47.00 hours) and oseltamivir (by 56.03 hours).[2] Furthermore, the decline in virus titer from baseline to 24 hours was significantly greater with baloxavir than with other antivirals.[2]
| Outcome | Baloxavir vs. Oseltamivir | Baloxavir vs. Placebo | Citation |
| Influenza Virus Titer and RNA Load | Significantly greater reduction | Significantly greater reduction | [1][3][6][7] |
| Time to Cessation of Viral Shedding | Significantly shorter (by 56.03 hours) | Not Directly Compared | [2] |
| Decline in Virus Titer at 24h | Significantly greater | Significantly greater | [2] |
Safety Profile
This compound is generally well-tolerated, with a lower incidence of adverse events compared to both oseltamivir and placebo.[1][3] A meta-analysis found that the risk of any adverse events was significantly lower with baloxavir than with oseltamivir (OR 0.82) and placebo (OR 0.79).[1] Another meta-analysis focusing on children also reported a significantly lower incidence of adverse events with baloxavir compared to oseltamivir.[3][7] The most common adverse effects reported are mild and include diarrhea, bronchitis, nausea, sinusitis, and headache.[8][9] In children, a lower incidence of nausea and vomiting has been observed with baloxavir compared to oseltamivir.[5]
| Comparison | Metric | Result | Citation |
| Baloxavir vs. Oseltamivir | Odds Ratio (Any Adverse Events) | 0.82 (significant) | [1] |
| Baloxavir vs. Placebo | Odds Ratio (Any Adverse Events) | 0.79 (significant) | [1] |
| Baloxavir vs. Oseltamivir (Children) | Incidence of Adverse Events | Significantly lower | [3][7] |
Mechanism of Action: A Novel Approach
This compound is a first-in-class antiviral that inhibits the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein.[8][10][11] This mechanism is distinct from neuraminidase inhibitors like oseltamivir, which prevent the release of new virus particles from infected cells.[12]
Baloxavir is a prodrug that is hydrolyzed to its active form, baloxavir acid.[10][13] Baloxavir acid targets the "cap-snatching" process, which is essential for the initiation of viral mRNA synthesis.[9][13] By blocking this step, baloxavir effectively halts viral gene transcription and replication.[10][11]
References
- 1. Clinical efficacy and safety of this compound in the treatment of influenza: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Clinical efficacy and Safety of this compound compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 4. Clinical efficacy and Safety of this compound compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Efficacy and Safety of Baloxavir and Oseltamivir in Children With Influenza: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of clinical efficacy and safety of this compound versus oseltamivir as the treatment for influenza virus infections: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical efficacy and Safety of this compound compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. MOA for XOFLUZA® (this compound) Antiviral Flu Treatment [xofluza-hcp.com]
- 12. mdpi.com [mdpi.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
The CLEAR Guide to Baloxavir Marboxil: An In Vitro and In Vivo Efficacy Comparison
An objective comparison of Baloxavir Marboxil's performance against other influenza antivirals, supported by experimental data for researchers, scientists, and drug development professionals.
This compound, a first-in-class cap-dependent endonuclease inhibitor, presents a novel mechanism of action against influenza viruses, distinguishing it from the widely used neuraminidase inhibitors.[1][2] This guide provides a comprehensive comparison of its in vitro and in vivo efficacy with that of established antiviral agents, including oseltamivir, zanamivir, and peramivir. The data presented is curated from a range of preclinical and clinical studies to offer a multifaceted view of its performance.
Quantitative Efficacy Comparison
The following tables summarize the key efficacy data for this compound and its comparators from various in vitro and in vivo studies.
Table 1: In Vitro Antiviral Activity
| Drug | Virus Strain(s) | Assay Type | EC₅₀ / IC₅₀ (nM) | Source(s) |
| Baloxavir acid | H5 HPAIVs (H5N1, H5N6, H5N8) | Not Specified | EC₉₀: 0.7 - 1.6 | [3] |
| Baloxavir acid | Influenza A and B | Not Specified | Not Specified | [4] |
| Oseltamivir | Influenza A and B | Not Specified | Not Specified | [5][6] |
| Zanamivir | Influenza A and B | Not Specified | Not Specified | [4][7] |
| Peramivir | Influenza A and B | Not Specified | Not Specified | [8] |
EC₅₀/IC₅₀ values represent the concentration of the drug required to inhibit viral replication by 50%. Lower values indicate higher potency.
Table 2: In Vivo Efficacy in Animal Models
| Drug | Animal Model | Virus Strain | Key Efficacy Endpoint(s) | Outcome(s) | Source(s) |
| This compound | Mouse | H5N1 HPAIV | Reduced viral titers in lungs, brain, and kidneys; prevented acute lung inflammation; reduced mortality. | Significantly more effective than oseltamivir phosphate in reducing viral load. | [9] |
| This compound | Mouse | A/WSN/33 | Reduction in lung viral titers. | Significantly lower lung virus titers compared to zanamivir, laninamivir, and favipiravir. | [10] |
| Oseltamivir | Mouse | H5N1 HPAIV | Not specified | Less effective than this compound in reducing viral load. | [9] |
| Zanamivir | Ferret | Influenza A | Prevention of viral shedding and illness. | Intravenous administration was protective against infection and illness. | [11] |
| Peramivir | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
Table 3: Clinical Efficacy in Humans (Uncomplicated Influenza)
| Drug | Population | Primary Endpoint | Result | Source(s) |
| This compound | Otherwise Healthy Adults & Adolescents | Time to Alleviation of Symptoms (TTAS) | Median: 53.7 hours (vs. 80.2 hours for placebo) | [12] |
| This compound | High-Risk Patients | Time to Improvement of Influenza Symptoms | Median: 73.2 hours (vs. 102.3 hours for placebo) | [12] |
| This compound | Otherwise Healthy Patients | Time to Alleviation of All Symptoms | Significantly shorter than zanamivir. | [13] |
| Oseltamivir | Adults | Time to Alleviation of Symptoms | Reduced by a median of 16.8 hours compared to placebo. | [5] |
| Oseltamivir | Children | Duration of Illness | Reduced by a median of 29 hours in otherwise healthy children. | [6] |
| Zanamivir | Adults | Time to Alleviation of Symptoms | Reduced by a median of 0.60 days (14.4 hours) compared to placebo. | [4] |
| Peramivir | Adults | Time to Alleviation of Symptoms | Significantly reduced compared to placebo (59.1-59.9 hours vs. 81.8 hours). | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are summaries of common experimental protocols used in the evaluation of influenza antivirals.
In Vitro Assays
Standard in vitro assays are fundamental for determining the direct antiviral activity of a compound.[14]
-
Plaque Reduction Assay: This assay assesses the ability of a drug to inhibit the formation of plaques (zones of cell death) in a monolayer of cultured cells infected with the influenza virus. The concentration of the drug that reduces the number of plaques by 50% (EC₅₀) is determined.
-
Cytopathic Effect (CPE) Inhibition Assay: This method measures the ability of a compound to protect cells from the virus-induced damage known as CPE.[15] Cell viability is often measured using a colorimetric assay (e.g., MTT or neutral red uptake). The drug concentration that protects 50% of the cells from CPE is the EC₅₀.
-
Virus Yield Reduction Assay: This assay quantifies the amount of infectious virus produced by infected cells in the presence of a drug.[15] The viral titer in the supernatant of treated and untreated cells is determined by plaque assay or TCID₅₀ (50% tissue culture infectious dose) assay.
-
Neuraminidase (NA) Inhibition Assay: This enzymatic assay is specific for neuraminidase inhibitors. It measures the ability of a drug to inhibit the activity of the influenza neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells.[15] The IC₅₀ value represents the drug concentration that inhibits 50% of the enzyme's activity.
In Vivo Models
Animal models are essential for evaluating the efficacy of antiviral drugs in a living organism, providing insights into pharmacokinetics, pharmacodynamics, and overall therapeutic potential.[14]
-
Mouse Model: Mice are a commonly used model for influenza research due to their cost-effectiveness and the availability of various reagents.[16] Mice are typically infected intranasally with a mouse-adapted influenza strain. Efficacy is assessed by monitoring survival rates, weight loss, clinical scores, and viral titers in the lungs and other organs.
-
Ferret Model: Ferrets are considered the gold standard for influenza research as they are naturally susceptible to human influenza viruses and exhibit similar clinical symptoms, such as fever, sneezing, and lethargy.[17] This model is particularly valuable for studying virus transmission. Efficacy endpoints include viral titers in nasal washes, clinical signs, and body temperature changes.
Visualizing the Data
To better understand the mechanisms and comparative efficacy, the following diagrams illustrate key concepts.
Caption: Mechanism of action of this compound.
Caption: Influenza virus life cycle and targets of antiviral drugs.
Caption: Workflow for in vitro to in vivo correlation in antiviral drug development.
References
- 1. MOA for XOFLUZA® (this compound) Antiviral Flu Treatment [xofluza-hcp.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Characterization of the In Vitro and In Vivo Efficacy of this compound against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmj.com [bmj.com]
- 5. bmj.com [bmj.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Randomised trial of efficacy and safety of inhaled zanamivir in treatment of influenza A and B virus infections. The MIST (Management of Influenza in the Southern Hemisphere Trialists) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
- 9. Characterization of the In Vitro and In Vivo Efficacy of this compound against H5 Highly Pathogenic Avian Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Safety and Efficacy of Intravenous Zanamivir in Preventing Experimental Human Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. a-network-meta-analysis-of-the-efficacy-and-safety-of-baloxavir-marboxil-versus-neuraminidase-inhibitors-for-the-treatment-of-influenza-in-otherwise-healthy-patients - Ask this paper | Bohrium [bohrium.com]
- 14. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. Influenza Studies - IITRI [iitri.org]
- 17. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Baloxavir Marboxil Resistance: A Comparative Guide for Researchers
The emergence of resistance to the novel cap-dependent endonuclease inhibitor, Baloxavir Marboxil, presents a critical challenge in the clinical management of influenza. This guide provides a comprehensive comparison of this compound with alternative antiviral agents, supported by experimental data, to inform researchers, scientists, and drug development professionals on the clinical relevance and implications of this resistance.
This compound, a first-in-class antiviral, offers a unique mechanism of action by targeting the polymerase acidic (PA) protein of the influenza virus, a crucial component of the viral replication machinery.[1][2] This single-dose oral therapeutic has demonstrated efficacy in reducing the duration of symptoms and viral shedding.[3] However, the clinical utility of this compound is shadowed by the emergence of treatment-associated resistance, primarily driven by amino acid substitutions in the PA protein.[4][5]
The Molecular Basis and Clinical Impact of Baloxavir Resistance
The most frequently observed resistance-conferring substitution is the I38T mutation in the PA subunit of the influenza virus polymerase.[5][6][7] This single amino acid change can lead to a significant reduction in the susceptibility of the virus to Baloxavir.[4][8] Several studies have quantified this reduction, with some reporting over a 100-fold decrease in susceptibility in influenza A(H3N2) viruses carrying the PA I38T substitution.[9]
Treatment-emergent resistance has been observed in clinical trials, with a higher frequency noted in pediatric patients and in individuals infected with influenza A(H3N2) strains.[2][4][10] In some pediatric studies, the emergence of PA I38T/M substitutions has been reported in over 23% of baloxavir-treated patients.[9] The clinical implications of this resistance can include prolonged viral shedding and a delayed alleviation of symptoms.[6][9][11]
Comparative Efficacy and Resistance Profiles of Influenza Antivirals
A clear understanding of how this compound compares to other available influenza antivirals is essential for informed clinical and research decisions. The primary alternatives include the neuraminidase inhibitors (e.g., oseltamivir, zanamivir) and the older M2 ion channel inhibitors (amantadine and rimantadine), though the latter are no longer recommended for most circulating strains due to high levels of resistance.[4][12][13]
| Antiviral Agent | Mechanism of Action | Primary Resistance Mutations | Fold-Change in Susceptibility with Resistance | Key Clinical Considerations |
| This compound | Polymerase Acidic (PA) Endonuclease Inhibitor[1][2] | PA/I38T, I38F, I38M[4][8] | 3 to >100-fold[4][9] | Single-dose regimen. Higher rates of resistance in children and A(H3N2) infections.[2][4][10] |
| Oseltamivir (Tamiflu) | Neuraminidase (NA) Inhibitor[13] | NA/H275Y (in A/H1N1)[5] | Varies by strain | Twice-daily for 5 days. Generally low levels of resistance in currently circulating strains.[12][14] |
| Zanamivir (Relenza) | Neuraminidase (NA) Inhibitor[12] | Varies | Generally low | Inhaled administration, not recommended for patients with underlying respiratory conditions.[12] |
| Amantadine/Rimantadine | M2 Ion Channel Inhibitor[12] | Varies | High | Not effective against influenza B. Widespread resistance in influenza A.[12][13] |
Fitness of Baloxavir-Resistant Influenza Viruses
A critical factor in the clinical relevance of antiviral resistance is the "fitness" of the resistant virus, which encompasses its ability to replicate and transmit. Studies on the fitness of influenza viruses with the PA/I38T substitution have yielded mixed results, often depending on the influenza subtype and the experimental model.
Some research suggests that the I38T mutation can impair the endonuclease activity of the PA protein, potentially leading to reduced viral replication in cell culture.[8] However, other studies have shown that baloxavir-resistant isolates can retain their replicative and transmission fitness in animal models, such as ferrets.[6][15] For instance, A/H3N2 viruses with the PA/I38T substitution have demonstrated comparable between-host fitness to wild-type viruses, while A/H1N1pdm09 viruses with the same mutation showed substantially lower between-host fitness.[16][17] This suggests that the clinical impact and potential for spread of baloxavir-resistant strains may vary by influenza subtype.
Experimental Protocols
1. In Vitro Susceptibility Assays (Focus Reduction Assay):
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and incubated to form a monolayer.
-
Virus Preparation: Clinical isolates or recombinant viruses are diluted to a standard titer.
-
Drug Dilution: Baloxavir acid is serially diluted to create a range of concentrations.
-
Infection: Cell monolayers are infected with the virus in the presence of varying concentrations of the antiviral drug.
-
Incubation: Plates are incubated for a set period to allow for viral replication and focus formation.
-
Immunostaining: Foci of infected cells are visualized by immunostaining for a viral protein (e.g., nucleoprotein).
-
Data Analysis: The number of foci at each drug concentration is counted, and the 50% inhibitory concentration (IC50) is calculated.
2. Ferret Transmission Model:
-
Animal Housing: Ferrets are housed in specialized cages that allow for the assessment of respiratory droplet and direct contact transmission.
-
Inoculation: Donor ferrets are intranasally inoculated with a defined dose of either wild-type or baloxavir-resistant influenza virus.
-
Exposure: Naive recipient ferrets are exposed to the inoculated donors through either direct contact or by airflow (respiratory droplet).
-
Monitoring: Ferrets are monitored daily for clinical signs of infection (e.g., weight loss, fever, sneezing).
-
Viral Shedding: Nasal washes are collected at regular intervals to quantify viral titers.
-
Genotyping: Viral RNA from nasal washes is sequenced to determine the presence and proportion of resistance mutations.
Visualizing the Landscape of Influenza Antiviral Action and Resistance Detection
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. MOA for XOFLUZA® (this compound) Antiviral Flu Treatment [xofluza-hcp.com]
- 3. Evaluating the fitness of PA/I38T-substituted influenza A viruses with reduced baloxavir susceptibility in a competitive mixtures ferret model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Baloxavir and Treatment-Emergent Resistance: Public Health Insights and Next Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of the Baloxavir-Resistant Polymerase Acid I38T Substitution on the Fitness of Contemporary Influenza A(H1N1)pdm09 and A(H3N2) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Rapid detection of an I38T amino acid substitution in influenza polymerase acidic subunit associated with reduced susceptibility to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gov.uk [gov.uk]
- 11. Frontiers | Study on the clinical efficacy and safety of this compound tablets in the treatment of influenza A [frontiersin.org]
- 12. droracle.ai [droracle.ai]
- 13. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 14. Antiviral Drugs for Seasonal Influenza for 2024-2025 | The Medical Letter Inc. [secure.medicalletter.org]
- 15. jwatch.org [jwatch.org]
- 16. Evaluating the fitness of PA/I38T-substituted influenza A viruses with reduced baloxavir susceptibility in a competitive mixtures ferret model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluating the fitness of PA/I38T-substituted influenza A viruses with reduced baloxavir susceptibility in a competitive mixtures ferret model | PLOS Pathogens [journals.plos.org]
Safety Operating Guide
Proper Disposal of Baloxavir Marboxil: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Baloxavir Marboxil, ensuring compliance with safety and environmental regulations. The following procedural guidance is intended for researchers, scientists, and drug development professionals.
Core Principles of this compound Disposal
The primary principle for the disposal of this compound is to prevent its release into the environment.[1][2] Unused or waste this compound should be managed as pharmaceutical waste and disposed of in accordance with local, state, and federal regulations.[3][4][5][6] It is crucial to avoid disposing of this material in drains or sewers.[1]
Step-by-Step Disposal Procedures
For the disposal of surplus, non-recyclable, or expired this compound, the following steps should be taken:
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific policies and procedures for pharmaceutical waste disposal.
-
Engage a Licensed Waste Disposal Service: It is recommended to contact a licensed professional waste disposal company to handle the disposal of this compound.[1][7] These companies are equipped to manage pharmaceutical waste in a compliant and environmentally sound manner.
-
Prepare for Disposal:
-
Recommended Disposal Method: The preferred method of disposal for this compound is through an approved waste disposal plant.[2][8] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suggested method for surplus and non-recyclable products.[1]
-
Disposal of Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.[8] Do not re-use empty containers.[8] Before disposing of or recycling empty containers, ensure all personal or prescription information is removed or blacked out.[9]
Disposal of Small Quantities (Household/Non-Laboratory Settings)
In the absence of a take-back program or specific institutional guidelines, and if permitted by local regulations for non-controlled substances, small quantities of this compound tablets from a household setting can be disposed of in the trash by following these steps:
-
Do Not Crush Tablets: Leave the tablets or capsules whole.[9]
-
Mix with Undesirable Substance: Mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds.[9] This makes the drug less appealing to children and pets and unrecognizable to people who may intentionally go through the trash seeking drugs.
-
Seal in a Container: Place the mixture in a sealed plastic bag or other container to prevent the drug from leaking or breaking out of a garbage bag.[9]
-
Dispose of in Household Trash: Throw the sealed container in your household trash.[9]
Important Note: Never flush this compound down the toilet or drain unless specifically instructed to do so by the product information.[10]
Safety and Handling Precautions During Disposal
When handling this compound for disposal, it is important to adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][8]
-
Avoid Dust Formation: Take measures to avoid the formation of dust when handling the solid form of the drug.[7][8]
-
Ventilation: Ensure adequate ventilation in the area where the material is being handled.[2][3]
Environmental Considerations
This compound is classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, preventing its entry into drains and waterways is of utmost importance to minimize environmental impact.[1][2][8] The release of pharmaceuticals into the environment should be minimized.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
- 1. toku-e.com [toku-e.com]
- 2. This compound|1985606-14-1|MSDS [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ec.europa.eu [ec.europa.eu]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. gene.com [gene.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. medprodisposal.com [medprodisposal.com]
Essential Safety and Logistical Protocols for Handling Baloxavir Marboxil
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of Baloxavir Marboxil in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended personal protective equipment for handling this compound, particularly in its powdered form.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields, approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile gloves are recommended for incidental contact. For prolonged contact or when using solvents like DMSO, double-gloving is advised.[2] | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals, though prolonged exposure to DMSO may require more robust hand protection. |
| Body Protection | A lab coat is the minimum requirement. For larger quantities or when there is a risk of significant contamination, impervious clothing is recommended.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, a NIOSH-approved N95 or P1 dust mask is recommended as a minimum precaution.[1] For larger quantities or in situations with potential for aerosolization, a half-mask or full-facepiece respirator with a high-efficiency particulate filter should be used.[4][5][6] | Prevents inhalation of the powdered compound, which may be harmful. The level of respiratory protection should be based on a risk assessment of the specific procedure. |
Operational Plans: Step-by-Step Guidance
Weighing and Preparing Solutions of this compound
-
Preparation: Before handling the compound, ensure a designated workspace is clean and uncluttered. A chemical fume hood or a ventilated balance enclosure should be used for weighing the powder.[7]
-
Donning PPE: Put on all required PPE as outlined in the table above, including double gloves if preparing a solution with a solvent like DMSO.
-
Weighing: Carefully weigh the desired amount of this compound powder on a tared weigh boat. Minimize the creation of dust.
-
Dissolving: To prepare a stock solution, this compound is soluble in organic solvents such as DMSO and dimethylformamide.[3]
-
Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, and date of preparation. Store the solution as recommended, typically at -20°C for powder or -80°C in solvent, away from direct sunlight.[3]
-
Decontamination: After handling, wipe down the work surface, balance, and any equipment used with 70% ethanol.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves, gown, eye protection, respirator). Wash hands thoroughly with soap and water.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[1]
-
Final Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal company.[1] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Accidental Spill Response
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and contamination.
Small Spill (<5 grams of powder or <5 mL of solution)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the appropriate PPE, including a respirator (N95 minimum).[1]
-
Contain and Clean (Powder):
-
Gently cover the spill with absorbent pads or paper towels to prevent dust from becoming airborne.[3]
-
Dampen the absorbent material with water to help dissolve the powder and prevent aerosolization.[3]
-
Carefully collect the absorbed material using a scoop or forceps and place it in a sealed plastic bag.[9]
-
-
Contain and Clean (Liquid):
-
Cover the spill with an absorbent material, working from the outside in to prevent spreading.[10]
-
Collect the saturated absorbent material and place it in a sealed plastic bag.
-
-
Decontaminate:
-
Clean the spill area thoroughly with a detergent and water solution, wiping from the outer edge of the spill towards the center.[9]
-
Follow with a final wipe-down using 70% ethanol.
-
-
Dispose: Place all contaminated materials, including cleaning supplies and PPE, into a designated hazardous waste container.
-
Report: Report the spill to the laboratory supervisor and follow any institutional reporting procedures.
Large Spill (>5 grams of powder or >5 mL of solution)
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area and post a warning sign.
-
Seek Assistance: Contact your institution's environmental health and safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
Mechanism of Action: Influenza Virus Replication Inhibition
This compound is a prodrug that is metabolized into its active form, baloxavir acid. Baloxavir acid targets and inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. This enzyme is crucial for the "cap-snatching" process, where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By inhibiting this process, this compound effectively blocks viral gene transcription and replication.
Caption: Mechanism of action of this compound in inhibiting influenza virus replication.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. usascientific.com [usascientific.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. cdc.gov [cdc.gov]
- 5. restoredcdc.org [restoredcdc.org]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. westlab.com [westlab.com]
- 8. acgpubs.org [acgpubs.org]
- 9. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 10. england.nhs.uk [england.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
